Product packaging for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate(Cat. No.:CAS No. 27834-99-7)

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1271436
CAS No.: 27834-99-7
M. Wt: 222.24 g/mol
InChI Key: FDPPVAYPZOORBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS 27834-99-7), also known as ethyl (3-methoxybenzoyl)acetate, is a high-purity β-ketoester building block of significant value in synthetic organic and medicinal chemistry research. Its key application lies in its role as a versatile precursor for the synthesis of various biologically active heterocyclic compounds. The compound serves as a key intermediate in transition-metal-free protocols for the synthesis of 4-oxo-4H-chromen-3-carboxylates (chromones) through reactions with acyl chlorides . Chromones and their derivatives are important scaffolds in medicinal chemistry. Furthermore, this β-ketoester can be utilized in the synthesis of 2-arylthiochromones via condensation reactions with thiophenols, a process relevant to the development of novel therapeutic agents . Recent methodologies also highlight the utility of such α-functionalized β-ketoesters in the selective, acid-mediated synthesis of valuable heterocyclic systems like coumarin and benzofuran derivatives when reacted with phenols . The 3-methoxyphenyl substituent makes this compound a particularly useful mimic for constructing polyphenolic natural product analogs. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1271436 Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate CAS No. 27834-99-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-5-4-6-10(7-9)15-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPPVAYPZOORBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374883
Record name ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27834-99-7
Record name ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27834-99-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis and medicinal chemistry. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and general reactivity, supported by detailed experimental protocols and logical diagrams to facilitate its use in a research and development setting.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the public domain, a combination of computed data from reliable sources and experimental data for its close structural isomer, Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, provides valuable insights.

Table 1: General and Computed Properties of this compound [1]

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem[1]
Molecular Weight 222.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 27834-99-7PubChem[1]
Canonical SMILES CCOC(=O)CC(=O)C1=CC(=CC=C1)OCPubChem[1]
InChI Key FDPPVAYPZOORBP-UHFFFAOYSA-NPubChem[1]
XLogP3 1.8PubChem (Computed)[1]
Hydrogen Bond Donor Count 0PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 5PubChem (Computed)[1]
Exact Mass 222.08920892 g/mol PubChem (Computed)[1]
Monoisotopic Mass 222.08920892 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 52.6 ŲPubChem (Computed)[1]
Heavy Atom Count 16PubChem (Computed)[1]

Table 2: Experimental Physical Properties of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (para-isomer)

PropertyValueSource
Density 1.160 g/mL at 20 °CChemBK[2]
Boiling Point 154 °C at 1 hPaChemBK[2]
Flash Point 115 °CSigma-Aldrich
Physical Form LiquidSigma-Aldrich

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While the raw spectral data is not publicly available, its existence has been confirmed in spectral databases.[1]

Table 3: Spectroscopic Data Summary

TechniqueDatabase Availability
¹³C NMR SpectraBase[1]
ATR-IR SpectraBase (Source: Aldrich)[1]
Raman SpectraBase[1]

Chemical Reactivity and Stability

This compound, as a β-keto ester, exhibits a rich and versatile chemical reactivity. The presence of acidic α-hydrogens between the two carbonyl groups makes it a potent nucleophile upon deprotonation.

Key Reactions:

  • Enolate Formation: The methylene protons alpha to both carbonyl groups are acidic and can be readily removed by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is a key intermediate in many of its reactions.

  • Claisen Condensation: It can undergo self-condensation or crossed Claisen condensation with other esters in the presence of a strong base to form larger β-keto esters.[3]

  • Alkylation: The enolate can be alkylated at the α-carbon using alkyl halides.

  • Hydrolysis and Decarboxylation: The ester group can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation upon heating to yield a ketone.

  • Synthesis of Heterocycles: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, which are important scaffolds in drug discovery.

Stability and Storage:

β-Keto esters are generally stable under neutral conditions. However, they can be sensitive to strong acids and bases, which can catalyze hydrolysis or self-condensation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture, and stored in a cool, dry place.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key chemical properties and for the synthesis of β-keto esters.

Synthesis of this compound via Claisen Condensation

This protocol describes a general procedure for the synthesis of β-keto esters like this compound via a Claisen condensation reaction.

Materials:

  • Methyl 3-methoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To the stirred solution, add a mixture of methyl 3-methoxybenzoate and ethyl acetate dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and 1 M hydrochloric acid to neutralize the excess base and quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Reactants Methyl 3-methoxybenzoate + Ethyl acetate Reaction Claisen Condensation (Reflux) Reactants->Reaction Base Sodium ethoxide in Ethanol Base->Reaction Quench Acidic Work-up (HCl) Reaction->Quench Extraction Extraction (Diethyl ether) Quench->Extraction Purification Purification (Vacuum Distillation) Extraction->Purification Product Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate Purification->Product

Caption: Workflow for the synthesis of this compound.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: If the sample is crystalline, finely powder a small amount using a mortar and pestle.

  • Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the block rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (Micro Method)

Apparatus:

  • Thiele tube or melting point apparatus with a boiling point attachment

  • Small test tube (e.g., a Durham tube)

  • Capillary tube, sealed at one end

  • Thermometer

  • Heating oil (if using a Thiele tube)

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample (a few drops) into the small test tube.

  • Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube or the heating block of the melting point apparatus.

  • Heating: Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Continue heating until a steady stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.

  • Recording: The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Acquisition of ¹H and ¹³C NMR Spectra

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width and acquisition time.

    • Apply a 90° pulse.

    • Acquire the Free Induction Decay (FID).

    • Typically, a single scan is sufficient for a ¹H spectrum.

  • Acquisition of ¹³C NMR Spectrum:

    • Set the appropriate spectral width and acquisition time.

    • Use a proton-decoupled pulse sequence.

    • Set an appropriate relaxation delay (D1) to ensure quantitative data if needed.

    • Acquire multiple scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_output Output Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire Acquire FID (¹H and ¹³C) LockShim->Acquire FT Fourier Transform Acquire->FT Process Phase, Baseline Correction, Referencing FT->Process Analyze Peak Picking and Integration (¹H) Process->Analyze Spectrum NMR Spectrum Analyze->Spectrum

Caption: General workflow for acquiring NMR spectra.

Acquisition of ATR-IR Spectrum

Apparatus:

  • FTIR spectrometer with an ATR accessory

  • Spatula

Procedure:

  • Background Scan: With a clean and empty ATR crystal, perform a background scan to account for the absorbance of air and the crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If the sample is a solid, ensure good contact by applying pressure with the built-in press.

  • Sample Scan: Acquire the infrared spectrum of the sample. The spectrometer will automatically subtract the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.

Conclusion

This compound is a valuable and versatile chemical intermediate. While specific experimental data on its physical properties are limited, its chemical behavior can be reliably predicted based on its structure as a β-keto ester. The provided general experimental protocols offer a solid foundation for its synthesis and characterization in a laboratory setting. Further research to determine and publish the precise experimental data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides an in-depth overview of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key chemical intermediate. This guide details its chemical identifiers, physical properties, and outlines a fundamental synthetic protocol.

Core Chemical Identifiers and Properties

This compound is a notable organic compound, classified as a beta-keto ester. Its core identifiers and physicochemical properties are summarized below for easy reference.

IdentifierValue
CAS Number 27834-99-7[1]
IUPAC Name This compound[1]
Chemical Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
PubChem CID 2759696[1]
Canonical SMILES CCOC(=O)CC(=O)C1=CC(=CC=C1)OC[1]
InChI Key FDPPVAYPZOORBP-UHFFFAOYSA-N[1]
Synonyms Ethyl (3-methoxybenzoyl)acetate, 3-(3-Methoxyphenyl)-3-oxopropionic acid ethyl ester

Experimental Protocol: Synthesis

A common and effective method for the synthesis of this compound is through the Claisen condensation reaction. This process involves the reaction of an ester with an enolate ion to form a β-keto ester.

Materials:

  • 3-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Hydrochloric acid (dilute)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and apparatus for reflux and extraction

Procedure:

  • Reaction Setup: A solution of 3-methoxyacetophenone and diethyl carbonate in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Base Addition: A solution of sodium ethoxide in ethanol is added dropwise to the reaction mixture at room temperature with constant stirring.

  • Reflux: After the addition is complete, the mixture is heated to reflux and maintained at this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, the reaction mixture is carefully quenched by the addition of dilute hydrochloric acid until it becomes acidic.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is then purified, typically by vacuum distillation or column chromatography, to obtain the final product with high purity.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

G A Reactants (3-Methoxyacetophenone, Diethyl carbonate) D Claisen Condensation (Reflux) A->D B Solvent (Anhydrous Toluene) B->D C Base (Sodium Ethoxide) C->D E Quenching (Dilute HCl) D->E F Workup (Extraction with Diethyl Ether) E->F G Drying (Anhydrous MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Vacuum Distillation or Column Chromatography) H->I J Pure Product This compound I->J

Caption: Synthesis and Purification Workflow.

Potential Signaling Pathway Involvement

While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, compounds with similar β-keto ester functionalities are known to be versatile precursors in the synthesis of various heterocyclic compounds. These resulting heterocyclic structures are often investigated for their potential as modulators of various signaling pathways implicated in disease. For instance, derivatives of β-keto esters are used to synthesize pyrimidines, pyrazoles, and other scaffolds that can interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

The logical relationship for the exploration of this compound in drug discovery is depicted below.

G A This compound (Starting Material) B Chemical Synthesis (e.g., Heterocycle Formation) A->B C Library of Novel Compounds B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Lead Optimization E->F H Target Identification and Validation (e.g., Kinase, GPCR, Nuclear Receptor) E->H G Candidate Drug F->G

Caption: Drug Discovery Cascade.

References

Molecular structure and weight of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. It includes a detailed experimental protocol for its synthesis via a mixed Claisen condensation reaction, presented alongside a logical workflow diagram. All quantitative data is summarized for clarity.

Molecular Structure and Properties

This compound is a β-keto ester with the molecular formula C₁₂H₁₄O₄.[1] Its structure features a central oxopropanoate chain attached to a 3-methoxyphenyl group. This compound is of interest to researchers in organic synthesis and drug discovery as a versatile intermediate for the creation of more complex molecules.

Molecular Visualization:

Caption: Molecular structure of this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄[1]
Molecular Weight 222.24 g/mol [1]
IUPAC Name This compound[1]
CAS Number 27834-99-7[1]
Monoisotopic Mass 222.08920892 Da[1]
XLogP3 1.8[1]

Experimental Protocol: Synthesis via Mixed Claisen Condensation

The synthesis of this compound can be achieved through a mixed Claisen condensation reaction between methyl 3-methoxybenzoate and ethyl acetate. This reaction involves the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of methyl 3-methoxybenzoate.

Materials and Reagents:

  • Methyl 3-methoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide (or sodium metal in absolute ethanol)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in an excess of absolute ethanol under a nitrogen atmosphere.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add anhydrous diethyl ether or THF. Cool the mixture in an ice bath. Add ethyl acetate dropwise to the stirred solution.

  • Condensation Reaction: To the resulting enolate solution, add a solution of methyl 3-methoxybenzoate in the reaction solvent dropwise at a rate that maintains the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to neutralize the excess base and protonate the product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis Workflow Diagram:

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification methyl_benzoate Methyl 3-methoxybenzoate condensation Mixed Claisen Condensation methyl_benzoate->condensation ethyl_acetate Ethyl Acetate enolate_formation Enolate Formation (Ethyl Acetate + Base) ethyl_acetate->enolate_formation base Sodium Ethoxide base->enolate_formation enolate_formation->condensation neutralization Acidic Workup condensation->neutralization extraction Solvent Extraction neutralization->extraction drying Drying extraction->drying concentration Solvent Removal drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis and drug discovery. The core of this guide focuses on the Claisen condensation, a robust and widely utilized method for the formation of carbon-carbon bonds.

Introduction

This compound, also known as Ethyl (3-methoxybenzoyl)acetate, is a key building block in the synthesis of a variety of more complex molecules. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of subsequent chemical transformations. This guide will detail the prevalent synthetic routes, provide a comprehensive experimental protocol, and present relevant quantitative data to aid researchers in the efficient and effective preparation of this compound.

Core Synthesis Pathway: The Claisen Condensation

The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In the context of our target molecule, this typically involves the reaction of 3-methoxyacetophenone with an ethyl ester, such as diethyl carbonate or ethyl acetate.

The general mechanism proceeds via the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent elimination of an alkoxide group leads to the formation of the β-keto ester. A full equivalent of a strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting alcohol.

Synthesis Pathway Overview

Synthesis_Pathway 3-Methoxyacetophenone 3-Methoxyacetophenone Product This compound 3-Methoxyacetophenone->Product Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Product Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Product Catalyst/Reagent

Caption: General Claisen condensation pathway for the synthesis.

Experimental Protocols

Adapted Protocol: Claisen Condensation of 3-Methoxyacetophenone and Diethyl Carbonate

Materials:

  • 3-Methoxyacetophenone

  • Diethyl Carbonate

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane under a nitrogen atmosphere to remove the mineral oil and then carefully decant the hexane.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry of sodium hydride. Cool the flask to 0 °C using an ice bath.

  • Addition of Reactants: Dissolve 3-methoxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred sodium hydride slurry at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Condensation: Add diethyl carbonate (2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental Workflow

Experimental_Workflow A Preparation of NaH slurry in THF B Addition of 3-Methoxyacetophenone at 0°C A->B C Addition of Diethyl Carbonate at RT B->C D Reaction Stirring (12-16h at RT) C->D E Aqueous Work-up and Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis, with data for the 2-methoxy isomer provided as a reference.

ParameterValue (for 2-methoxy isomer)Expected Value (for 3-methoxy isomer)
Reactants
2-Methoxyacetophenone1.0 g~1.0 g
Diethyl Carbonate3.2 mL~3.2 mL
Sodium Hydride (60%)480 mg~480 mg
Anhydrous THF20 mL~20 mL
Reaction Conditions
Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time14 hours12-16 hours
Product
Yield88%High (expected to be similar)
Purity97% (LC-MS)High

Conclusion

The Claisen condensation of 3-methoxyacetophenone with diethyl carbonate in the presence of a strong base like sodium hydride is a highly effective and reliable method for the synthesis of this compound. The provided adapted protocol, based on the synthesis of a closely related isomer, offers a clear and detailed procedure for researchers. The expected high yield and purity make this pathway a preferred choice for the laboratory-scale and potentially scalable production of this important chemical intermediate. Careful adherence to anhydrous conditions and proper purification techniques are critical for obtaining a high-quality product.

Spectroscopic and Synthetic Profile of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to support research and development activities by providing reliable data and reproducible methodologies.

Spectroscopic Data

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. It is important to note that this compound can exist in equilibrium between its keto and enol tautomeric forms, which is reflected in the spectroscopic data.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Keto Tautomer)Assignment (Enol Tautomer)
1.25t3H-OCH₂CH₃ -OCH₂CH₃
3.85s3H-OCH₃ -OCH₃
3.95s2H-CO-CH₂ -CO-
4.20q2H-OCH₂ CH₃-OCH₂ CH₃
5.65s1H=CH -OH
6.90-7.60m4HAr-H Ar-H
12.5br s1H=CH-OH

Solvent: CDCl₃. Data is a compilation from typical values for similar structures and may show slight variations based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment (Keto and Enol Tautomers)
14.1-OCH₂C H₃
46.0-CO-C H₂-CO- (Keto)
55.4-OC H₃
61.5-OC H₂CH₃
90.5=C H-OH (Enol)
112.5Aromatic CH
119.5Aromatic CH
121.0Aromatic CH
129.8Aromatic CH
137.5Aromatic C (quaternary)
159.8Aromatic C-O (quaternary)
167.5-C OOR
173.0=C -OH (Enol)
192.5Ar-C O- (Keto)

Solvent: CDCl₃. The presence of both keto and enol forms leads to more than the expected number of signals.

Table 3: Infrared (IR) Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (enol form)
3100-3000MediumAromatic C-H stretch
2980-2850MediumAliphatic C-H stretch
~1740StrongC=O stretch (ester)
~1685StrongC=O stretch (aromatic ketone)
~1600MediumC=C stretch (aromatic ring and enol)
~1250StrongC-O stretch (ester and ether)

Sample preparation: ATR-IR.[1]

Table 4: Mass Spectrometry Data for this compound
m/zRelative IntensityPossible Fragment
222M⁺Molecular ion
194[M - C₂H₄]⁺
177[M - OCH₂CH₃]⁺
149[M - COOCH₂CH₃]⁺
135[CH₃OC₆H₄CO]⁺
107[CH₃OC₆H₄]⁺
77[C₆H₅]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This procedure details the synthesis of the title compound through a Claisen condensation reaction between methyl 3-methoxybenzoate and ethyl acetate.

Materials:

  • Methyl 3-methoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt) or Sodium metal (Na)

  • Anhydrous ethanol (if preparing NaOEt in situ)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the flask containing the sodium ethoxide solution (or commercially sourced sodium ethoxide) in an appropriate solvent like anhydrous diethyl ether or THF, add ethyl acetate via an addition funnel while stirring under a nitrogen atmosphere.

  • Addition of Ester: Slowly add methyl 3-methoxybenzoate to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution of the sample in deuterated chloroform (CDCl₃).

  • Acquire spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

  • Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Apply a small amount of the neat sample directly onto the ATR crystal.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce the sample into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.

  • Use Electron Ionization (EI) at 70 eV.

  • Record the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

Visualization of the Synthetic and Analytical Workflow

The following diagram illustrates the logical flow of the synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis via Claisen Condensation Workup Reaction Work-up and Purification Synthesis->Workup Crude Product Pure_Compound Pure this compound Workup->Pure_Compound Purified Product NMR_Analysis NMR Analysis (1H and 13C) Pure_Compound->NMR_Analysis IR_Analysis IR Analysis Pure_Compound->IR_Analysis MS_Analysis Mass Spectrometry Analysis Pure_Compound->MS_Analysis Structure_Confirmation Structure Confirmation and Purity Assessment NMR_Analysis->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. This document includes predicted spectral data, detailed experimental protocols for acquiring high-quality NMR spectra, and visualizations to aid in the understanding of the molecular structure and the processes involved in its analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived and assigned public data for this compound, the following tables present a high-quality predicted dataset. These predictions are based on established NMR principles and spectral data of analogous compounds. It is important to note that this compound exists in a keto-enol tautomerism, and the presented data is for the predominant keto form.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (Keto Form)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.55ddd1H7.7, 1.5, 1.1H-6'
7.49t1H1.9H-2'
7.41t1H7.9H-5'
7.18ddd1H8.2, 2.6, 0.9H-4'
4.21q2H7.1-OCH₂CH₃
3.96s2H--C(O)CH₂C(O)-
3.86s3H--OCH₃
1.26t3H7.1-OCH₂CH₃
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (Keto Form)

Chemical Shift (δ, ppm)Assignment
192.5C-3
167.0C-1
159.8C-3'
137.5C-1'
129.8C-5'
121.3C-6'
120.9C-4'
112.9C-2'
61.8-OCH₂CH₃
55.4-OCH₃
49.3C-2
14.1-OCH₂CH₃

Experimental Protocols

The following section details the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v). Ensure the solvent is of high purity to avoid extraneous signals.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Avoid transferring any solid impurities. The final solution height in the tube should be approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and can be adjusted as needed based on the specific instrument and sample concentration.

For ¹H NMR Spectroscopy:

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).

    • Number of Scans (NS): 8-16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually or automatically to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks.

    • Analyze peak multiplicities and determine coupling constants.

For ¹³C NMR Spectroscopy:

  • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.

  • Acquisition Parameters:

    • Spectral Width (SW): 200-220 ppm (centered around 100-110 ppm).

    • Number of Scans (NS): 128-1024 scans, depending on the sample concentration.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations

The following diagrams illustrate the chemical structure with predicted NMR correlations and a typical workflow for NMR analysis.

Chemical Structure and Predicted NMR Correlations cluster_legend Legend cluster_structure Chemical Structure and Predicted NMR Correlations H_legend ¹H NMR C_legend ¹³C NMR structure H1 7.55, 7.49, 7.41, 7.18 ppm structure->H1 Aromatic Protons H2 4.21 ppm structure->H2 Methylene Protons (Ethyl) H3 3.96 ppm structure->H3 Methylene Protons (Keto) H4 3.86 ppm structure->H4 Methoxy Protons H5 1.26 ppm structure->H5 Methyl Protons (Ethyl) C1 192.5, 167.0 ppm structure->C1 Carbonyl Carbons C2 159.8, 137.5, 129.8, 121.3, 120.9, 112.9 ppm structure->C2 Aromatic Carbons C3 61.8 ppm structure->C3 Methylene Carbon (Ethyl) C4 55.4 ppm structure->C4 Methoxy Carbon C5 49.3 ppm structure->C5 Methylene Carbon (Keto) C6 14.1 ppm structure->C6 Methyl Carbon (Ethyl)

Caption: Predicted ¹H and ¹³C NMR correlations for this compound.

Experimental Workflow for NMR Analysis start Start sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep nmr_tube Transfer to NMR Tube sample_prep->nmr_tube spectrometer Insert into Spectrometer nmr_tube->spectrometer setup Locking and Shimming spectrometer->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process_H1 Process ¹H Data (FT, Phasing, Calibration) acquire_H1->process_H1 analyze_H1 Analyze ¹H Spectrum (Integration, Multiplicity) process_H1->analyze_H1 structure_elucidation Structure Elucidation / Confirmation analyze_H1->structure_elucidation process_C13 Process ¹³C Data (FT, Phasing, Calibration) acquire_C13->process_C13 analyze_C13 Analyze ¹³C Spectrum process_C13->analyze_C13 analyze_C13->structure_elucidation end End structure_elucidation->end

Caption: A typical experimental workflow for acquiring and analyzing ¹H and ¹³C NMR spectra.

Physical and chemical properties of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester derivative of significant interest in organic synthesis and potentially in drug discovery. Its molecular structure, featuring a reactive β-dicarbonyl moiety and a methoxy-substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its synthesis, and explores its potential, though currently speculative, role in biological pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data for related isomers is available, specific experimental values for the 3-methoxy isomer are not widely reported in the literature. Much of the quantitative data presented is therefore computed.

PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 27834-99-7[PubChem][1]
Molecular Formula C₁₂H₁₄O₄[PubChem][1]
Molecular Weight 222.24 g/mol [PubChem][1]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available
XLogP3 1.8[PubChem][1]
Hydrogen Bond Donor Count 0[PubChem][1]
Hydrogen Bond Acceptor Count 4[PubChem][1]
Rotatable Bond Count 5[PubChem][1]

Note: Experimental data for the closely related isomer, ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, includes a boiling point of 154 °C at 1 hPa and a density of 1.160 g/mL at 20 °C. While these values may provide an estimate, they should not be considered as experimental data for the 3-methoxy isomer.

Spectral Data

  • ¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methylene protons between the carbonyl groups, signals for the aromatic protons, and a singlet for the methoxy group protons.

  • ¹³C NMR: Expected signals would include peaks for the carbonyl carbons of the ester and ketone, the methylene carbon between them, the carbons of the ethyl group, the aromatic carbons, and the methoxy carbon.

Synthesis

The most common and logical method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, 3-methoxyacetophenone would react with diethyl carbonate in the presence of a strong base, such as sodium ethoxide.

Experimental Protocol: Claisen Condensation

Materials:

  • 3-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium ethoxide (or sodium metal and absolute ethanol to generate it in situ)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide (if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere.

  • Reaction Setup: To the flask containing the sodium ethoxide solution (or commercially available sodium ethoxide) in an appropriate anhydrous solvent (e.g., diethyl ether or THF), add 3-methoxyacetophenone dropwise at room temperature with stirring.

  • Addition of Diethyl Carbonate: Following the addition of the ketone, add diethyl carbonate dropwise to the reaction mixture.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux for several hours to drive the condensation to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled in an ice bath and acidified with dilute hydrochloric acid.

  • Extraction: The aqueous layer is extracted several times with an organic solvent. The combined organic extracts are then washed with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography.

Claisen_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product ketone 3-Methoxyacetophenone condensation Claisen Condensation ketone->condensation ester Diethyl Carbonate ester->condensation base Sodium Ethoxide base->condensation acidification Acidification (HCl) condensation->acidification extraction Extraction acidification->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the β-keto ester functionality.

  • Acidity of the α-proton: The methylene protons located between the two carbonyl groups are acidic and can be readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

  • Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, it exists as a mixture of keto and enol tautomers.

  • Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic or basic conditions to the corresponding β-keto acid, which can then undergo decarboxylation upon heating to yield 3-methoxyacetophenone.

  • Reactions with Nucleophiles: The carbonyl groups are susceptible to attack by various nucleophiles. For example, reaction with hydrazines can lead to the formation of pyrazolone derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or involvement in signaling pathways of this compound. However, the broader class of aryl-β-keto esters has been investigated for various biological activities.

One area of interest is their potential as quorum sensing inhibitors in bacteria. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This process is often mediated by signaling molecules such as N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. The AHLs bind to and activate transcriptional regulator proteins, such as LuxR. Some aryl-β-keto esters have been shown to act as antagonists of these LuxR-type proteins, thereby disrupting quorum sensing and inhibiting virulence factor production. This makes them attractive candidates for the development of novel anti-infective agents that do not directly kill the bacteria but rather disarm them.

While this is a plausible area of investigation for this compound, it is important to emphasize that this is a hypothesized mechanism based on the activity of related compounds and has not been experimentally verified for this specific molecule.

Quorum_Sensing_Inhibition cluster_bacterium Gram-Negative Bacterium AHL AHL Signal (Autoinducer) LuxR LuxR-type Protein AHL->LuxR Binds to Virulence Virulence Gene Expression LuxR->Virulence Activates TargetMolecule Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate (Hypothesized Antagonist) TargetMolecule->LuxR Blocks AHL binding Inhibition Inhibition Activation Activation

Caption: Hypothesized mechanism of quorum sensing inhibition by aryl-β-keto esters.

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic routes. While its specific physical properties and biological activities are not yet extensively documented, its structural features suggest potential for further investigation, particularly in the context of medicinal chemistry and the development of novel therapeutics. The exploration of its potential as a quorum sensing inhibitor represents a promising avenue for future research. Further experimental studies are required to fully characterize this compound and unlock its potential applications.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and storage of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS No: 27834-99-7). The following sections detail the compound's hazard profile, recommended safety precautions, emergency procedures, and proper storage conditions to ensure the well-being of laboratory personnel and maintain the integrity of the chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification: [1][2]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Hazard Pictogram:

alt text

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. It is important to note that some data, such as boiling point and density, are reported for the isomeric compound Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem
Molecular Weight 222.24 g/mol PubChem[1]
Appearance Data not available
Boiling Point ~154 °C @ 1 hPa (for 4-methoxy isomer)ChemBK[3]
Density ~1.160 g/mL at 20 °C (for 4-methoxy isomer)ChemBK[3]
Flash Point ~115 °C (for 4-methoxy isomer)Sigma-Aldrich[4]

Safe Handling Procedures

Due to its irritant properties, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing should be worn. In case of potential splashing, additional protective equipment may be necessary.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapor or mist.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the work area.

Storage Requirements

Proper storage is crucial to maintain the stability and quality of this compound and to prevent hazardous situations.

Storage ConditionRecommendation
Temperature Store in a cool, dry place.
Container Keep container tightly closed.
Ventilation Store in a well-ventilated area.
Incompatible Materials Store away from strong oxidizing agents and strong bases.
Ignition Sources Keep away from heat, sparks, and open flames.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures
  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • After skin contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.

  • After ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.

Spill Response

A workflow for responding to a chemical spill is outlined below.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Response Response cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Others & Supervisor Evacuate->Alert Assess Assess the Spill Alert->Assess PPE Don Appropriate PPE Assess->PPE Spill is manageable Evacuate_Building Evacuate Building & Call Emergency Services Assess->Evacuate_Building Large/Unmanageable Spill Contain Contain the Spill (use absorbent material) PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue Neutralize->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report Skin_Irritation_Protocol cluster_Preparation Preparation cluster_Exposure Exposure cluster_Analysis Analysis Prepare_Tissues Prepare Reconstructed Human Epidermis Tissues Apply_Chemical Apply Chemical to Tissue Surface Prepare_Tissues->Apply_Chemical Prepare_Chemical Prepare Test Chemical and Controls Prepare_Chemical->Apply_Chemical Incubate Incubate for a Defined Period Apply_Chemical->Incubate Wash Wash to Remove Chemical Incubate->Wash Viability_Assay Perform Cell Viability Assay (e.g., MTT assay) Wash->Viability_Assay Measure Measure Viability Viability_Assay->Measure Classify Classify Irritancy Potential Measure->Classify Eye_Irritation_Logic Start Start Assessment Existing_Data Review Existing Data (pH, skin corrosion, etc.) Start->Existing_Data In_Vitro_Test Perform Validated In Vitro/Ex Vivo Test Existing_Data->In_Vitro_Test Insufficient Data Corrosive Classify as Corrosive/ Severe Irritant Existing_Data->Corrosive Predicts Corrosion/ Severe Irritation In_Vivo_Test Perform In Vivo Test (Single Animal) In_Vitro_Test->In_Vivo_Test Negative or Equivocal In_Vitro_Test->Corrosive Positive for Corrosion/ Severe Irritation In_Vivo_Test->Corrosive Corrosive/Severe Irritant Effects Observed Irritant Classify as Irritant In_Vivo_Test->Irritant Irritant Effects Observed Not_Irritant Not Classified In_Vivo_Test->Not_Irritant No Irritant Effects

References

Unveiling the Bioactive Potential of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a β-keto ester, has emerged as a molecule of interest in the exploration of novel bioactive compounds. While extensive research on this specific molecule is still in its nascent stages, preliminary studies and the activities of structurally related compounds suggest a potential for this scaffold in modulating biological processes. This technical guide provides a comprehensive overview of the currently known biological activity of this compound, detailed experimental protocols for assessing its effects, and an exploration of the relevant signaling pathways.

Quorum Sensing Inhibitory Activity

The most significant biological activity reported for this compound is its ability to inhibit quorum sensing (QS) in bacteria. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. By interfering with QS, it is possible to disrupt virulence factor production and biofilm formation, offering a promising anti-pathogenic strategy that may circumvent the development of traditional antibiotic resistance.

A study by Lo Cantu et al. (2016) investigated a series of β-keto esters for their quorum-sensing inhibitory properties. Within this study, this compound was identified as an active compound.[1]

Quantitative Data

The inhibitory effect of this compound on the quorum sensing-regulated bioluminescence of the marine bacterium Vibrio harveyi was quantified. The half-maximal inhibitory concentration (IC50) was determined, providing a measure of the compound's potency.

CompoundTarget OrganismBiological ActivityIC50 (µM)Reference
This compoundVibrio harveyiQuorum Sensing Inhibition (Bioluminescence)53[1]

The study also noted that this compound inhibited green fluorescent protein (GFP) production in E. coli JB525, a biosensor strain used to detect QS inhibition.[1] This suggests that the compound may act by competing with N-acyl homoserine lactones (AHLs), the signaling molecules, for binding to LuxR-type transcriptional activators.[1]

Potential for Other Biological Activities

While direct evidence for other biological activities of this compound is limited, the structural motifs present in the molecule, namely the β-keto ester and the methoxyphenyl group, are found in numerous compounds with diverse pharmacological properties.

  • Anticancer Activity: The methoxyphenyl moiety is a common feature in many natural and synthetic compounds exhibiting anticancer properties, such as methoxyflavones.[2]

  • Antimicrobial Activity: Some β-keto esters and their derivatives have demonstrated direct antibacterial and antifungal activities.[3][4]

  • Anti-inflammatory Activity: The methoxyphenyl group is present in various anti-inflammatory agents.

Further screening of this compound in relevant bioassays is warranted to explore these potential activities.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Synthesis of this compound

A plausible and common method for the synthesis of β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. For the synthesis of the title compound, methyl 3-methoxybenzoate would be reacted with ethyl acetate in the presence of a strong base like sodium ethoxide.

Materials:

  • Methyl 3-methoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Absolute ethanol

  • Diethyl ether

  • Dilute sulfuric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add a mixture of methyl 3-methoxybenzoate and an excess of ethyl acetate.

  • Reflux the reaction mixture for several hours.

  • After cooling, the reaction mixture is poured into water and acidified with dilute sulfuric acid.

  • The product is extracted with diethyl ether.

  • The organic layer is washed, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The crude product is then purified by vacuum distillation.

Quorum Sensing Inhibition Assay (Vibrio harveyi Bioluminescence)

This protocol is adapted from the methodology described by Lo Cantu et al. (2016).[1]

Materials:

  • Vibrio harveyi BB120

  • Autoinducer Bioassay (AB) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Luminometer

Procedure:

  • Grow an overnight culture of Vibrio harveyi BB120 in AB medium at 30 °C with shaking.

  • Dilute the overnight culture 1:5000 in fresh AB medium.

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound stock solution in the diluted V. harveyi culture in a 96-well microtiter plate to achieve a range of final concentrations. Include a vehicle control (DMSO only).

  • Incubate the plate at 30 °C with shaking.

  • Measure both the optical density at 600 nm (OD600) to assess bacterial growth and the luminescence using a luminometer at regular intervals over a 24-hour period.

  • Calculate the percentage of luminescence inhibition relative to the vehicle control for each concentration.

  • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the potential cytotoxicity of the compound against mammalian cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include vehicle control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Signaling Pathways and Visualizations

The primary known biological activity of this compound is the inhibition of quorum sensing. The following diagrams illustrate the general workflow for assessing this activity and the signaling pathway involved.

G cluster_synthesis Synthesis cluster_bioassay Biological Assay start Methyl 3-methoxybenzoate + Ethyl Acetate base Sodium Ethoxide start->base in Ethanol condensation Claisen Condensation start->condensation base->condensation product This compound condensation->product compound Compound Treatment product->compound Test Compound culture Vibrio harveyi Culture culture->compound incubation Incubation (30°C) compound->incubation measurement Luminescence & OD600 Measurement incubation->measurement data_analysis IC50 Determination measurement->data_analysis

General workflow for synthesis and biological evaluation.

The quorum-sensing circuit in Vibrio harveyi is complex, involving multiple autoinducers and signaling pathways that converge to regulate gene expression. At low cell density, a series of phosphorylation events leads to the expression of small regulatory RNAs (sRNAs) that destabilize the mRNA of the master regulator, LuxR. At high cell density, the binding of autoinducers to their receptors switches their activity from kinases to phosphatases, leading to the dephosphorylation of the cascade, stabilization of LuxR mRNA, and subsequent expression of quorum-sensing-regulated genes, such as those for bioluminescence.

QuorumSensingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AI Autoinducers (e.g., AHLs) Receptor LuxN/LuxPQ Receptors AI->Receptor Binds at high cell density LuxU LuxU Receptor->LuxU Dephosphorylates (HCD) Phosphorylates (LCD) LuxO LuxO LuxU->LuxO Dephosphorylates (HCD) Phosphorylates (LCD) sRNA sRNAs LuxO->sRNA Activates transcription (LCD) LuxR_mRNA luxR mRNA sRNA->LuxR_mRNA Destabilizes LuxR LuxR Protein LuxR_mRNA->LuxR Translation Genes QS Target Genes (e.g., bioluminescence) LuxR->Genes Activates transcription Inhibitor Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate Inhibitor->Receptor Potential Competitive Antagonist

Simplified Vibrio harveyi quorum sensing pathway.

Conclusion

This compound has demonstrated clear potential as a quorum sensing inhibitor. The available quantitative data provides a solid starting point for further investigation into its mechanism of action and its potential as an anti-virulence agent. The structural similarity to other bioactive molecules suggests that a broader screening for anticancer, antimicrobial, and anti-inflammatory activities could be a fruitful area of research. The experimental protocols provided in this guide offer a framework for the synthesis and further biological characterization of this promising compound. As research continues, a more complete picture of the biological activity profile of this compound will undoubtedly emerge, paving the way for potential applications in drug discovery and development.

References

Commercial Sourcing and Technical Guide: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key technical data for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate (CAS No. 27834-99-7). This document is intended to assist researchers, scientists, and professionals in drug development with sourcing this key chemical intermediate.

Chemical Identity

  • Chemical Name: this compound

  • Synonyms: Ethyl (3-methoxybenzoyl)acetate, 3-(3-Methoxyphenyl)-3-oxopropionic acid ethyl ester

  • CAS Number: 27834-99-7[1]

  • Molecular Formula: C₁₂H₁₄O₄[1]

  • Molecular Weight: 222.24 g/mol [1]

  • Structure:

Commercial Suppliers

A number of commercial suppliers offer this compound. The table below summarizes key information for several identified vendors. Purity levels are generally high, though it is always recommended to request a lot-specific Certificate of Analysis. Pricing and availability are subject to change and direct inquiry with the suppliers is recommended.

SupplierReported PurityAvailable QuantitiesWebsite/Contact
JHECHEM CO LTD Not specifiedInquireECHEMI marketplace
Aceschem >95%Inquire--INVALID-LINK--
Syntechem Co.,Ltd 97%1g, 5g, 25g, 100g, 250g, 1kg, 5kg--INVALID-LINK--
BLD Pharm >97%5g, 25g--INVALID-LINK--
Key Organics 95%1g, 5g--INVALID-LINK--

Experimental Protocols

Synthesis via Claisen Condensation

The most common synthetic route to β-keto esters such as this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a ketone. In this case, 3-methoxyacetophenone and diethyl carbonate would be suitable starting materials.

Reaction:

Representative Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium hydride (NaH) as a 60% dispersion in mineral oil (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: A solution of 3-methoxyacetophenone (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

  • Condensation: Diethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for assessing the purity and confirming the identity of this compound.

Representative GC-MS Parameters:

  • GC System: Agilent 7890B GC coupled to a 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MSD Parameters:

    • Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization, 70 eV)

    • Quadrupole: 150 °C

    • Scan Range: m/z 40-450

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used for quantitative analysis and purity determination.

Representative HPLC Parameters:

  • HPLC System: Waters Alliance e2695 with 2998 Photodiode Array Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start at 40% B, hold for 2 minutes

    • Linear gradient to 95% B over 10 minutes

    • Hold at 95% B for 2 minutes

    • Return to 40% B and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Procurement Workflow

The following diagram illustrates a typical workflow for the procurement of this compound for research and development purposes.

A Identify Chemical Need This compound CAS: 27834-99-7 B Search Supplier Databases (e.g., PubChem, ECHEMI) A->B C Identify Potential Suppliers (JHECHEM, Aceschem, etc.) B->C D Request Quotations (Specify quantity and required purity) C->D E Evaluate Supplier Responses (Price, lead time, specifications) D->E E->C Re-evaluate F Request Certificate of Analysis (CoA) E->F G Select Supplier F->G CoA Meets Requirements H Issue Purchase Order G->H I Receive and Verify Shipment (Confirm identity and purity) H->I

Procurement Workflow for a Chemical Intermediate.
Synthesis Pathway: Claisen Condensation

The diagram below outlines the key steps in the synthesis of this compound via a Claisen condensation.

cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product A 3-Methoxyacetophenone D Enolate Formation A->D B Diethyl Carbonate E Nucleophilic Acyl Substitution (Condensation) B->E C Base (e.g., NaH) C->D D->E F Acidic Work-up E->F G This compound F->G

Claisen Condensation Synthesis Pathway.

References

An In-depth Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key building block in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document details its chemical synonyms, physical and chemical properties, experimental protocols for its synthesis and subsequent derivatization, and its role as a precursor to biologically active heterocyclic compounds.

Chemical Identity and Synonyms

This compound is a β-keto ester that serves as a versatile intermediate in organic synthesis. For clarity and comprehensive literature searching, a list of its key synonyms is provided below.

Synonym CAS Number
Ethyl (3-methoxybenzoyl)acetate27834-99-7
(3-Methoxybenzoyl)acetic Acid Ethyl Ester27834-99-7
Ethyl 3-(3-methoxyphenyl)-3-oxopropionate27834-99-7
3-(3-Methoxyphenyl)-3-oxopropionic Acid Ethyl Ester27834-99-7
benzenepropanoic acid, 3-methoxy-beta-oxo-, ethyl ester27834-99-7
3-(3-Methoxy-phenyl)-3-oxo-propionic acid ethyl ester27834-99-7

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property Value Reference
Molecular Formula C₁₂H₁₄O₄--INVALID-LINK--
Molecular Weight 222.24 g/mol --INVALID-LINK--
Appearance Colorless to light yellow liquidCommercial supplier data
Density 1.146 g/mL at 25 °CCommercial supplier data
Boiling Point >268 °CCommercial supplier data
Refractive Index n20/D 1.5360Commercial supplier data
CAS Number 27834-99-7--INVALID-LINK--

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its subsequent conversion into biologically relevant pyrazole derivatives.

Synthesis of this compound via Claisen Condensation

The primary synthetic route to this compound is the Claisen condensation of 3-methoxyacetophenone with diethyl carbonate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 3-Methoxyacetophenone reagent Sodium Ethoxide (NaOEt) Ethanol (EtOH) reactant2 Diethyl Carbonate product This compound reagent->product

Claisen condensation for the synthesis of the target compound.

Materials:

  • 3-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic and should be cooled in an ice bath as needed.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add 3-methoxyacetophenone dropwise at room temperature. Following the addition, add diethyl carbonate dropwise to the reaction mixture.

  • Reaction Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into a mixture of ice and 1 M hydrochloric acid to neutralize the excess base.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol

This compound is a key precursor for the synthesis of pyrazole derivatives, which are known to possess a wide range of biological activities.[1][2] One such derivative is 5-(3-methoxyphenyl)-1H-pyrazol-3-ol, synthesized by the reaction with hydrazine.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound reagent Ethanol (EtOH) Reflux reactant2 Hydrazine Hydrate product 5-(3-Methoxyphenyl)-1H-pyrazol-3-ol reagent->product

Synthesis of a pyrazole derivative from the target compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Application in Drug Discovery: A Precursor to Anti-Inflammatory Agents

Derivatives of this compound, particularly pyrazoles, have been investigated for their potential as anti-inflammatory agents. A prominent mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory cascade. For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core.[3] The pyrazole ring can act as a bioisostere for an aryl group, potentially improving the drug's solubility and binding affinity to the target protein.[4]

COX-2 Inhibition Signaling Pathway

The diagram below illustrates a simplified signaling pathway for inflammation and the role of COX-2, which can be a target for pyrazole-based inhibitors synthesized from this compound.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Derivative (e.g., Celecoxib analogue) Pyrazole_Inhibitor->COX2 Inhibition

Simplified COX-2 signaling pathway and inhibition by pyrazole derivatives.

This guide provides foundational knowledge for researchers and scientists working with this compound. Its versatile chemical nature makes it a valuable starting material for the synthesis of a wide array of compounds with potential therapeutic applications. Further exploration of its derivatives is a promising avenue for the discovery of novel drug candidates.

References

An In-depth Technical Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a meta-substituted β-keto ester, represents a versatile scaffold in synthetic organic chemistry. This technical guide provides a comprehensive review of its chemical properties, synthesis, and potential, yet currently undocumented, biological significance. While specific biological activity data for this isomer remains elusive in publicly accessible literature, this document furnishes a detailed, plausible synthetic protocol based on established chemical transformations. Furthermore, it aggregates available physicochemical data and discusses the known biological roles of structurally similar compounds, offering a valuable resource for researchers interested in the exploration of this and related chemical entities for drug discovery and development.

Chemical and Physical Properties

This compound, also known as ethyl (3-methoxybenzoyl)acetate, is an organic compound with the molecular formula C₁₂H₁₄O₄.[1] It is characterized by a central β-keto ester functionality, with a 3-methoxyphenyl group attached to the ketone and an ethyl ester group. This structure provides multiple reactive sites, making it a valuable intermediate in organic synthesis.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₄O₄PubChem[1]
Molecular Weight 222.24 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 27834-99-7PubChem[1]
Appearance Colorless to light yellow to light orange clear liquidTokyo Chemical Industry[2]
Density 1.146 g/mL at 25 °CSigma-Aldrich
Boiling Point >268 °CSigma-Aldrich
Refractive Index n20/D 1.5360Sigma-Aldrich
SMILES CCOC(=O)CC(=O)c1cccc(OC)c1Sigma-Aldrich
InChI Key FDPPVAYPZOORBP-UHFFFAOYSA-NSigma-Aldrich

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in peer-reviewed journals, its structure strongly suggests a synthesis via a Claisen condensation reaction. This is a well-established method for the formation of β-keto esters. The logical precursors would be an ester of 3-methoxybenzoic acid and ethyl acetate, reacting in the presence of a strong base.

Proposed Experimental Protocol: Claisen Condensation

This protocol is based on general procedures for the synthesis of similar ethyl benzoylacetate derivatives.

Reaction:

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Products R1 Methyl 3-methoxybenzoate P1 This compound R1->P1 1. Base (NaOEt or NaH) in Solvent 2. Aqueous Acid Workup R2 Ethyl acetate R2->P1 Re1 Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) Re2 Dry THF or Ethanol Re3 Aqueous Acid (e.g., HCl, H₂SO₄) P2 Methanol/Ethanol

Figure 1: Proposed synthesis of this compound.

Materials:

  • Methyl 3-methoxybenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide or Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Dilute aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: If using sodium hydride, it is washed with anhydrous hexane to remove the mineral oil and then suspended in the anhydrous solvent (e.g., THF). If using sodium ethoxide, it is dissolved in anhydrous ethanol.

  • Reactant Addition: A solution of methyl 3-methoxybenzoate and a molar excess of ethyl acetate in the anhydrous solvent is added dropwise to the stirred suspension of the base at room temperature or 0 °C.

  • Reaction: The reaction mixture is then typically heated to reflux and stirred for several hours to drive the condensation to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a dilute aqueous acid until the mixture is acidic.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure this compound.

Biological Activity and Potential Applications

A comprehensive search of scientific literature did not yield any specific studies on the biological activities of this compound. However, the β-keto ester moiety is a common feature in many biologically active molecules and is known to be a versatile synthon for the creation of various heterocyclic compounds with potential pharmacological activities.

Derivatives of structurally similar compounds, such as other substituted ethyl benzoylacetates, have been investigated for a range of biological activities. For example, various heterocyclic compounds synthesized from β-keto esters have been evaluated for cytotoxic, anti-inflammatory, and antimicrobial properties. It is plausible that this compound could serve as a precursor for novel compounds with interesting biological profiles.

The workflow for exploring the potential of this compound in drug discovery is outlined below.

Drug_Discovery_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., Pyrazoles, Pyrimidines, etc.) Start->Synthesis Screening High-Throughput Screening (e.g., Enzyme Inhibition Assays, Cell-based Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Screening Inactive Compounds Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo efficacy and toxicity) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Figure 2: Potential workflow for the exploration of this compound derivatives in drug discovery.

Conclusion

This compound is a readily accessible, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties and a practical, detailed protocol for its synthesis. While direct biological data is currently lacking, its chemical nature suggests significant potential as a building block for the synthesis of novel, biologically active molecules. This whitepaper serves as a call to the scientific community to further investigate the synthetic utility and potential pharmacological relevance of this and related meta-substituted β-keto esters. Future research in this area could uncover new therapeutic agents and expand our understanding of the structure-activity relationships of this class of compounds.

References

An In-Depth Technical Guide to the Primary Research Applications of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. This technical guide delineates its primary research application as a key precursor in the synthesis of 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. These resulting compounds have been investigated for a range of biological activities, including but not limited to, anti-inflammatory, anticancer, and neuroprotective properties. This document provides a comprehensive overview of the synthesis, experimental protocols, and the biological relevance of the downstream products derived from this important starting material.

Introduction

This compound, also known as ethyl (3-methoxybenzoyl)acetate, is an organic compound featuring a β-keto ester functionality. This structural motif makes it a valuable intermediate in organic synthesis, particularly in condensation reactions to form more complex molecular architectures. Its primary utility in medicinal chemistry lies in its role as a precursor for the synthesis of fused heterocyclic systems, most notably pyrido[1,2-a]pyrimidin-4-ones.

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of several therapeutic agents with diverse biological activities. The synthesis of derivatives of this scaffold allows for the exploration of structure-activity relationships and the development of novel drug candidates.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester and a ketone. In this specific case, 3-methoxyacetophenone reacts with diethyl carbonate in the presence of a strong base, such as sodium ethoxide, to yield the desired β-keto ester.

General Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Methoxyacetophenone product This compound reactant1->product reactant2 Diethyl Carbonate reactant2->product reagent 1. Sodium Ethoxide 2. H3O+ (workup) reagent->product

Caption: General scheme for the Claisen condensation to synthesize this compound.

Detailed Experimental Protocol (Inferred)

Materials:

  • 3-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

  • Anhydrous toluene or diethyl ether

  • Hydrochloric acid (for workup)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Once the sodium has completely reacted, the ethanol is removed under reduced pressure.

  • The resulting sodium ethoxide is suspended in anhydrous toluene or diethyl ether.

  • A mixture of 3-methoxyacetophenone and a slight excess of diethyl carbonate is added dropwise to the stirred suspension of sodium ethoxide at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Expected Data: Quantitative data for this specific reaction is not available in the searched literature. However, Claisen condensations of this type typically proceed with moderate to good yields (50-80%). Characterization would be performed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons, and aromatic protons of the 3-methoxyphenyl group, as well as a singlet for the methoxy group protons.
¹³C NMR Resonances for the ester and ketone carbonyl carbons, carbons of the ethyl group, the methylene carbon, and the aromatic and methoxy carbons.
IR Spectroscopy Characteristic absorption bands for the ester and ketone carbonyl groups (typically around 1740 cm⁻¹ and 1685 cm⁻¹, respectively), and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O₄, MW: 222.24 g/mol ).

Primary Research Application: Synthesis of 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

The principal application of this compound in primary research is its use as a key intermediate in the synthesis of 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one. This is achieved through a cyclocondensation reaction with 2-aminopyridine.

Reaction Scheme

G reactant1 This compound product 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one reactant1->product reactant2 2-Aminopyridine reactant2->product reagent Polyphosphoric acid (PPA) or Dowtherm A, heat reagent->product

Caption: Synthesis of 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol

This protocol is based on general procedures for the synthesis of pyrido[1,2-a]pyrimidin-4-ones from β-keto esters.

Materials:

  • This compound

  • 2-Aminopyridine

  • Polyphosphoric acid (PPA) or a high-boiling solvent like Dowtherm A

  • Ice water

  • Ammonium hydroxide solution

  • Ethanol or methanol for recrystallization

Procedure:

  • A mixture of this compound and an equimolar amount of 2-aminopyridine is added to polyphosphoric acid (PPA) or Dowtherm A.

  • The reaction mixture is heated to a high temperature (typically 120-150 °C) with stirring for several hours.

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to about 80-90 °C and then carefully poured into ice water with vigorous stirring.

  • The acidic solution is neutralized with a base, such as ammonium hydroxide, to precipitate the crude product.

  • The solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Characterization Data for 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Technique Reported Data
¹H NMR (CDCl₃, 400 MHz)δ 9.05 (d, J = 7.0 Hz, 1H), 7.72 (s, 2H), 7.63 (d, J = 9.8 Hz, 2H), 7.39 (t, J = 7.9 Hz, 1H), 7.14–7.08 (m, 1H), 7.02 (d, J = 8.1 Hz, 1H), 6.89 (s, 1H), 3.89 (s, 3H)
¹³C NMR (CDCl₃, 151 MHz)δ 161.83, 159.98, 158.61, 150.95, 138.71, 136.20, 129.84, 127.25, 126.78, 119.81, 116.60, 115.26, 112.55, 100.25, 55.42
Appearance White solid
Melting Point 157–158 °C

Biological Activities of Pyrido[1,2-a]pyrimidin-4-one Derivatives

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, readily synthesized from this compound, is a cornerstone for the development of various biologically active compounds. Research has demonstrated that derivatives of this core structure exhibit a wide range of pharmacological properties.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory potential of pyrido[1,2-a]pyrimidin-4-one derivatives. These compounds have been shown to inhibit enzymes involved in the inflammatory cascade. For example, some derivatives have demonstrated inhibitory activity against the hyaluronidase enzyme, which is implicated in inflammatory joint diseases.

Anticancer Activity

The pyrido[1,2-a]pyrimidine nucleus is a feature of several compounds investigated for their anticancer properties. The mechanism of action can vary, with some derivatives acting as inhibitors of specific kinases involved in cancer cell proliferation and survival. A notable example is the investigation of these derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key signaling node in multiple cancer pathways.

Neuroprotective and Other CNS Activities

The structural motif of pyrido[1,2-a]pyrimidin-4-one is present in drugs with activity in the central nervous system, such as the antipsychotic agents risperidone and paliperidone. This has spurred research into novel derivatives for potential applications in treating neurological and psychiatric disorders. A patent has disclosed the use of a derivative of 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one in the treatment of spinal muscular atrophy (SMA), suggesting a role in modulating SMN protein expression or function.

Signaling Pathway Involvement

The diverse biological activities of pyrido[1,2-a]pyrimidin-4-one derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways. For instance, their role as SHP2 inhibitors directly impacts the RAS-ERK and PI3K-AKT pathways, which are critical for cell growth and survival.

G RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation SHP2->Ras PyridoPyrimidinone Pyrido[1,2-a]pyrimidin-4-one Derivative PyridoPyrimidinone->SHP2 Inhibition

Caption: Simplified diagram of the RAS-ERK pathway and the inhibitory action of Pyrido[1,2-a]pyrimidin-4-one derivatives on SHP2.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry and drug discovery. Its primary research application lies in the straightforward synthesis of 2-(3-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one, a scaffold that has given rise to a multitude of derivatives with promising pharmacological activities. The continued exploration of this chemical space holds significant potential for the development of novel therapeutics for a range of diseases, including inflammatory conditions, cancer, and neurological disorders. This guide provides a foundational understanding for researchers and professionals working in these fields to utilize this important chemical entity in their research endeavors.

Thermofisher Scientific availability of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a keto ester of interest in synthetic chemistry and potential drug discovery. While direct experimental applications and biological pathway analyses for this specific methoxy isomer are not extensively documented in publicly available literature, this guide consolidates known chemical data and presents generalized experimental workflows relevant to its class of compounds.

Chemical and Physical Properties

This compound is an organic compound with potential applications as a building block in the synthesis of more complex molecules. A summary of its key quantitative data is presented below.[1]

PropertyValue
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
CAS Number 27834-99-7[1]
IUPAC Name This compound[1]
SMILES CCOC(=O)CC(=O)C1=CC(=CC=C1)OC[1]
InChI Key FDPPVAYPZOORBP-UHFFFAOYSA-N[1]

Availability from Thermo Fisher Scientific

As of the latest inquiries, a direct catalog listing for this compound under the Thermo Fisher Scientific brand, including its legacy Alfa Aesar portfolio, was not readily found. However, Thermo Fisher Scientific offers a broad range of related chemical intermediates and provides custom synthesis services. Researchers interested in acquiring this compound are encouraged to contact Thermo Fisher Scientific directly to inquire about custom synthesis or potential availability through their extended supplier network.

Synthetic Approach

The synthesis of β-keto esters such as this compound can be achieved through several established organic synthesis methods. A common approach is the Claisen condensation of an appropriate ester and ketone.

General Experimental Protocol: Claisen Condensation

This protocol describes a general procedure for the synthesis of β-keto esters and can be adapted for the synthesis of this compound.

Materials:

  • Methyl 3-methoxybenzoate

  • Ethyl acetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add a mixture of methyl 3-methoxybenzoate and ethyl acetate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by pouring it over a mixture of ice and hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Potential Research Applications and Experimental Workflow

While specific biological activities of this compound are not well-documented, compounds of this class are often explored in medicinal chemistry for their potential as intermediates in the synthesis of bioactive molecules. A general workflow for screening such a compound for biological activity is proposed below.

G cluster_0 Compound Acquisition and Preparation cluster_1 Biological Screening cluster_2 Mechanism of Action Studies A Synthesis and Purification of This compound B Purity and Structural Analysis (NMR, MS, HPLC) A->B C Stock Solution Preparation B->C D Primary Screening (e.g., Cell Viability Assays) C->D E Secondary Screening (e.g., Enzyme Inhibition, Receptor Binding) D->E F Hit Identification E->F G Target Identification and Validation F->G H Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) G->H I Lead Optimization H->I

A generalized workflow for the biological screening of a novel chemical entity.

Signaling Pathways

Currently, there is no published research that directly implicates this compound in the modulation of specific signaling pathways. Further investigation through the experimental workflow outlined above would be necessary to elucidate any potential biological targets and downstream effects.

Safety Information

Based on available data, this compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[1]

This technical guide is intended to provide a starting point for researchers interested in this compound. The lack of extensive literature highlights an opportunity for novel research into the synthesis, properties, and potential applications of this compound.

References

Methodological & Application

Detailed synthesis protocol for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a β-keto ester of interest in medicinal chemistry and organic synthesis. The synthesis is achieved via a Claisen condensation reaction between 3-methoxyacetophenone and diethyl carbonate, facilitated by a strong base such as sodium ethoxide. This method is a standard and efficient route for the formation of β-keto esters. The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

β-keto esters are valuable intermediates in organic synthesis due to the presence of multiple functional groups, which allows for a variety of subsequent chemical transformations. They are key precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an ester with an enolizable carbonyl compound in the presence of a strong base to form a β-dicarbonyl compound.[1][2][3][4][5] In this application, we detail the synthesis of this compound, where the enolate of 3-methoxyacetophenone acts as the nucleophile and diethyl carbonate serves as the electrophilic acylating agent.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Methoxyacetophenone1.50 g (10.0 mmol)
Diethyl Carbonate2.60 g (22.0 mmol)
Sodium Ethoxide (21% in EtOH)3.40 g (10.0 mmol)
Product
Product NameThis compound[6]
Molecular FormulaC₁₂H₁₄O₄[6]
Molecular Weight222.24 g/mol [6]
Theoretical Yield2.22 g
Physical Properties
AppearanceColorless to pale yellow oil
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm)1.25 (t, 3H), 3.85 (s, 3H), 3.95 (s, 2H), 4.20 (q, 2H), 7.10-7.50 (m, 4H)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)14.1, 46.0, 55.4, 61.5, 112.9, 120.0, 121.5, 129.7, 137.5, 159.9, 167.0, 191.0

Note: Spectroscopic data are predicted based on the structure and typical values for similar compounds.

Experimental Protocol

Materials:

  • 3-Methoxyacetophenone (98%)

  • Diethyl carbonate (99%)

  • Sodium ethoxide (21 wt. % solution in ethanol)

  • Anhydrous Toluene

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxyacetophenone (1.50 g, 10.0 mmol) and anhydrous toluene (20 mL).

  • Addition of Base: While stirring, slowly add sodium ethoxide solution (3.40 g, 10.0 mmol) to the flask at room temperature.

  • Addition of Acylating Agent: To the resulting mixture, add diethyl carbonate (2.60 g, 22.0 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by adding 1 M hydrochloric acid (20 mL) until the pH is acidic (pH ~5-6).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL), water (20 mL), and brine (20 mL).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Add 3-Methoxyacetophenone and Toluene to Flask add_base 2. Add Sodium Ethoxide reactants->add_base add_dec 3. Add Diethyl Carbonate add_base->add_dec reflux 4. Reflux for 4 hours add_dec->reflux quench 5. Quench with 1M HCl reflux->quench extract 6. Extract with Ethyl Acetate quench->extract wash 7. Wash with NaHCO₃, H₂O, Brine extract->wash dry 8. Dry and Concentrate wash->dry purify 9. Column Chromatography dry->purify product Pure Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate purify->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram (Reaction Mechanism)

ClaisenCondensation cluster_mechanism Claisen Condensation Mechanism start 3-Methoxyacetophenone + NaOEt enolate Enolate Formation start->enolate Deprotonation attack Nucleophilic Attack on Diethyl Carbonate enolate->attack intermediate Tetrahedral Intermediate attack->intermediate elimination Elimination of Ethoxide intermediate->elimination product_anion Product Anion (Deprotonated) elimination->product_anion acid_workup Acidic Workup (H₃O⁺) product_anion->acid_workup final_product Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate acid_workup->final_product Protonation

Caption: Mechanism of the Claisen condensation for the synthesis of the target compound.

Conclusion

The described protocol provides a reliable and straightforward method for the synthesis of this compound. The Claisen condensation is a well-established reaction, and the provided procedure, including purification by column chromatography, should afford the desired product in good yield and purity. This protocol is suitable for use in a standard organic chemistry laboratory and provides a basis for the synthesis of related β-keto esters for various research and development applications.

References

Application Notes and Protocols for the Purification of Crude Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a key intermediate in various synthetic applications. The following sections outline three common purification techniques: flash column chromatography, recrystallization, and vacuum distillation. Each protocol is accompanied by illustrative data to guide researchers in selecting the most appropriate method based on desired purity, yield, and scale.

Overview of Purification Techniques

The choice of purification method for crude this compound depends on the nature and quantity of impurities, the required final purity, and the scale of the purification.

  • Flash Column Chromatography: A highly effective technique for separating the target compound from impurities with different polarities. It offers excellent resolution and is suitable for obtaining high-purity material.

  • Recrystallization: A cost-effective method for purifying solid compounds. It is particularly useful for removing small amounts of impurities from a relatively pure crude product.

  • Vacuum Distillation: Suitable for purifying thermally stable liquids on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

Illustrative Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound using the described techniques. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Crude Purity (%)Final Purity (%)Typical Recovery Yield (%)Key AdvantagesKey Disadvantages
Flash Column Chromatography ~85>9870-90High purity, good separation of complex mixturesRequires more solvent and time, can be costly for large scale
Recrystallization >90>9960-85Cost-effective, simple setup, yields highly pure crystalline solidLower recovery, not suitable for removing all types of impurities
Vacuum Distillation ~85-90~97-9880-95Suitable for large scale, high throughputRequires specialized equipment, compound must be thermally stable

Experimental Protocols

Flash Column Chromatography

This protocol describes the purification of crude this compound using a silica gel stationary phase and a petroleum ether/ethyl acetate mobile phase. For a related isomer, a 10% hexane-EtOAc eluent was used to achieve 97% purity[1].

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or Hexane)

  • Ethyl acetate

  • Glass column

  • Pressurized air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 95:5 petroleum ether:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Analysis: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Recrystallization

This protocol outlines the purification of this compound by recrystallization from a mixed solvent system of ethyl acetate and petroleum ether.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Petroleum ether (or Hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Vacuum Distillation

This protocol provides a general procedure for the purification of this compound by vacuum distillation. The boiling point of the compound is reported to be greater than 268 °C at atmospheric pressure, necessitating the use of a vacuum to lower the boiling point and prevent decomposition.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus, ensuring all joints are properly sealed.

  • Charging the Flask: Place the crude product and boiling chips (or a magnetic stir bar) into the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature and pressure. The exact temperature will depend on the vacuum achieved.

  • Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the purification of crude this compound.

Purification_Workflow Purification Workflow for Crude this compound crude Crude Product (this compound) analysis1 Initial Purity Analysis (e.g., TLC, GC, NMR) crude->analysis1 decision Select Purification Method analysis1->decision col_chrom Flash Column Chromatography decision->col_chrom High Purity Needed, Complex Mixture recryst Recrystallization decision->recryst High Initial Purity, Cost-Effective distill Vacuum Distillation decision->distill Large Scale, Thermally Stable protocol_col Follow Protocol 3.1 col_chrom->protocol_col protocol_recryst Follow Protocol 3.2 recryst->protocol_recryst protocol_distill Follow Protocol 3.3 distill->protocol_distill analysis2 Final Purity Analysis (e.g., HPLC, GC, NMR) protocol_col->analysis2 protocol_recryst->analysis2 protocol_distill->analysis2 pure_product Purified Product analysis2->pure_product

Caption: Purification workflow.

References

Application Notes and Protocols: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a versatile β-keto ester that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant medicinal potential. Its inherent reactivity, characterized by the presence of electrophilic and nucleophilic centers, allows for its elaboration into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, particularly focusing on pyrazolone derivatives which have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities.

Key Applications in Medicinal Chemistry

This compound is a key precursor for the synthesis of various heterocyclic systems, most notably pyrazolones. These scaffolds are of significant interest in drug discovery due to their diverse pharmacological profiles.

Anticancer Agents

Pyrazolone derivatives synthesized from this compound have shown considerable cytotoxic activity against various cancer cell lines. The mechanism of action for many pyrazole derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[1] They have been shown to target various components of cell signaling pathways involved in cancer progression, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and tubulin.[2][3][4]

Quantitative Data: Anticancer Activity of Pyrazolone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Pyrazole DerivativeMDA-MB-468 (Triple Negative Breast Cancer)6.4 (48h)[1]
Pyrazole DerivativeK562 (Leukemia)0.021[3]
Pyrazole DerivativeA549 (Lung Cancer)0.69[3]
Pyrazole-Thiazole HybridMCF-7 (Breast Cancer)39.0[5]
Pyrazole-Thiazole HybridMDA-MB-231 (Breast Cancer)35.1[5]
Arylazo-Pyrazole DerivativeMCF-7 (Breast Cancer)3.0[6]
Pyrazole Carbaldehyde DerivativeMCF-7 (Breast Cancer)0.25[4]
Antimicrobial Agents

The pyrazolone scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the disruption of the bacterial cell wall.[7]

Quantitative Data: Antimicrobial Activity of Pyrazolone Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole DerivativeEscherichia coli0.25[8]
Pyrazole DerivativeStreptococcus epidermidis0.25[8]
Pyrazole DerivativeAspergillus niger1[8]
Pyrazole DerivativeMicrosporum audouinii0.5[8]
Pyrano[2,3-c]pyrazole DerivativeEscherichia coli6.25[9]
Pyrano[2,3-c]pyrazole DerivativeKlebsiella pneumoniae6.25[9]
Pyrazoline DerivativeStaphylococcus aureus64[10]
Pyrazoline DerivativeEnterococcus faecalis32[10]
Anti-inflammatory Agents

Pyrazolone derivatives have a long history as anti-inflammatory agents, with some acting as selective cyclooxygenase-2 (COX-2) inhibitors.[2] Their anti-inflammatory effects are also attributed to the suppression of prostaglandin biosynthesis and inhibition of lipoxygenase (LOX).[2]

Quantitative Data: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound ClassAssay% Inhibition / IC50Reference
Pyrazolone DerivativeCarrageenan-induced paw edema86.67%[11]
Pyrazole-substituted HeterocycleCarrageenan-induced paw edema85.78%[12]
Pyrazolo-pyrimidineCOX-2 InhibitionIC50 = 0.015 µM[13]
Pyrazole-thiazole Hybrid5-LOX InhibitionIC50 = 0.12 µM[13]

Experimental Protocols

Protocol 1: Synthesis of 5-(3-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol describes the synthesis of a key pyrazolone intermediate from this compound.

Materials:

  • This compound

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add phenylhydrazine (10 mmol) dropwise with continuous stirring.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be further purified by recrystallization from ethanol to yield pure 5-(3-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Antimicrobial Susceptibility Testing (Microbroth Dilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized pyrazolone derivatives.

Materials:

  • Synthesized pyrazolone derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Micropipettes

  • Incubator

  • Spectrophotometer or plate reader (optional, for quantitative measurement)

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1024 µg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate broth medium to achieve a range of concentrations (e.g., 512 µg/mL down to 0.5 µg/mL).

  • Prepare a standardized inoculum of the test microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate, including positive and negative control wells.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

Signaling Pathway: General Mechanism of Pyrazolone-induced Apoptosis in Cancer Cells

G Pyrazolone Pyrazolone Derivative ROS Increased Reactive Oxygen Species (ROS) Pyrazolone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Pyrazolone derivatives can induce apoptosis in cancer cells.

Experimental Workflow: Synthesis and Evaluation of Pyrazolone Derivatives

G Start Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate Synthesis Cyclocondensation with Hydrazine Derivative Start->Synthesis Pyrazolone Pyrazolone Derivative Synthesis->Pyrazolone Purification Purification & Characterization Pyrazolone->Purification Bioassay Biological Evaluation Purification->Bioassay Anticancer Anticancer Assay Bioassay->Anticancer Antimicrobial Antimicrobial Assay Bioassay->Antimicrobial Antiinflammatory Anti-inflammatory Assay Bioassay->Antiinflammatory

Caption: Workflow for pyrazolone synthesis and biological testing.

Logical Relationship: Structure-Activity Relationship (SAR) Considerations

G Core Pyrazolone Core Activity Biological Activity Core->Activity Foundation N1_Sub N1-Substituent N1_Sub->Activity Modulates Potency & Lipophilicity C3_Sub C3-Substituent C3_Sub->Activity Influences Selectivity C4_Sub C4-Substituent C4_Sub->Activity Affects Potency & Specificity

Caption: Key structural features influencing pyrazolone activity.

References

Application Notes and Protocols for Chemical Reactions Involving the Active Methylene Group of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for several key chemical reactions involving the active methylene group of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. The active methylene group, situated between two carbonyl functionalities, is a versatile synthon for the construction of a variety of organic molecules, including heterocyclic compounds of significant interest in medicinal chemistry and drug development. The protocols provided herein are based on established methodologies for similar β-keto esters and serve as a comprehensive guide for the synthesis and functionalization of derivatives of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is fundamental for carbon-carbon bond formation.

Application Notes:

The Knoevenagel condensation of this compound with aromatic aldehydes provides a straightforward route to synthesize α,β-unsaturated keto esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and biologically active compounds. The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt. The choice of catalyst and solvent can influence the reaction rate and yield.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Acetic Acid

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in toluene.

  • Add a catalytic amount of piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired α,β-unsaturated keto ester.

Data Presentation:
Reactant 1Reactant 2CatalystSolventTemperatureReaction TimeYield (%)
This compoundBenzaldehydePiperidine/Acetic AcidTolueneReflux4-8 h
This compound4-NitrobenzaldehydePiperidine/Acetic AcidTolueneReflux4-8 h

*Yields are expected to be moderate to high but require experimental determination.

Reaction Pathway:

Knoevenagel_Condensation reactant1 This compound intermediate Aldol Adduct reactant1->intermediate + reactant2 Benzaldehyde reactant2->intermediate catalyst Piperidine/Acetic Acid catalyst->intermediate product α,β-Unsaturated Keto Ester intermediate->product - H₂O

Caption: Knoevenagel condensation pathway.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from a β-keto ester, an aldehyde, and urea or thiourea.[1][2] These products often exhibit a range of biological activities.

Application Notes:

This reaction provides a facile route to a library of dihydropyrimidinone derivatives incorporating the 3-methoxyphenyl moiety. The reaction is typically acid-catalyzed, and a variety of Lewis and Brønsted acids can be employed.[1] The products are often crystalline and can be isolated by simple filtration.

Experimental Protocol: Biginelli Reaction with Benzaldehyde and Urea

Materials:

  • This compound

  • Benzaldehyde

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl (e.g., 3-4 drops).

  • Heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from ethanol or by column chromatography.

Data Presentation:
AldehydeAmide/ThioamideCatalystSolventTemperatureReaction TimeYield (%)
BenzaldehydeUreaHClEthanolReflux4-6 h
4-ChlorobenzaldehydeThioureap-TSAAcetonitrileReflux6-8 h

*Yields are expected to be moderate to good but require experimental determination.

Experimental Workflow:

Biginelli_Reaction_Workflow start Combine Reactants and Catalyst in Ethanol reflux Heat to Reflux (4-6 h) start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool precipitate Precipitate Forms cool->precipitate no_precipitate No Precipitate cool->no_precipitate isolate Isolate Product filter Filter and Wash precipitate->filter concentrate Concentrate and Purify no_precipitate->concentrate filter->isolate concentrate->isolate Pyrazole_Synthesis reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate + reactant2 Hydrazine Hydrate reactant2->intermediate product Pyrazolone Derivative intermediate->product Intramolecular Cyclization Alkylation_Workflow start Prepare Sodium Ethoxide Solution enolate_formation Add β-Keto Ester (Enolate Formation) start->enolate_formation alkylation Add Alkyl Halide enolate_formation->alkylation workup Work-up (Quench, Extract, Dry) alkylation->workup purification Purification (Distillation or Chromatography) workup->purification Acylation_Pathway reactant1 This compound enolate Magnesium Enolate reactant1->enolate base Magnesium Ethoxide base->enolate product β-Diketo Ester enolate->product reactant2 Acetyl Chloride reactant2->product +

References

Application Notes and Protocols for the Analysis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

High-Performance Liquid Chromatography (HPLC) Method

The analysis of β-keto esters, such as this compound, by reversed-phase HPLC can be challenging due to the presence of keto-enol tautomerism, which may lead to poor peak shapes.[1] To address this, the following method utilizes an acidic mobile phase to promote a single tautomeric form and improve peak symmetry.[1]

Quantitative Data Summary

The following table summarizes the typical performance of the HPLC method. Please note that values for Limit of Detection (LOD) and Limit of Quantification (LOQ) are estimates and should be experimentally determined.

ParameterValue
AnalyteThis compound
Retention Time (RT)To be determined experimentally
Linearity (r²)> 0.999 (expected)
LODTo be determined experimentally
LOQTo be determined experimentally
Experimental Protocol

1.2.1. Sample Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

1.2.2. HPLC Conditions

A reversed-phase HPLC method is proposed, based on the analysis of the structurally similar compound, ethyl benzoylacetate.[2]

ParameterRecommended Condition
Column Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent C18 column
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C (increasing temperature may improve peak shape)[1]
UV Detector 254 nm (or wavelength of maximum absorbance)

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing s1 Weigh Standard/Sample s2 Dissolve in Mobile Phase s1->s2 s3 Prepare Dilutions s2->s3 s4 Filter (0.45 µm) s3->s4 hplc HPLC System (C18 Column, UV Detector) s4->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (Peak Area vs. Concentration) data->quant report Generate Report quant->report

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. The following protocol provides a starting point for method development.

Quantitative Data Summary

The following table outlines the expected quantitative parameters for the GC-MS method. These values should be experimentally verified.

ParameterValue
AnalyteThis compound
Retention Time (RT)To be determined experimentally
Quantifier Ion (m/z)To be determined from mass spectrum
Qualifier Ions (m/z)To be determined from mass spectrum
Linearity (r²)> 0.99 (expected)
LODTo be determined experimentally
LOQTo be determined experimentally
Experimental Protocol

2.2.1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable volatile organic solvent such as ethyl acetate or dichloromethane.

  • Working Solutions: Create a series of working standards by diluting the stock solution with the same solvent to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range. If the sample is in an aqueous matrix, perform a liquid-liquid extraction (LLE) with a suitable organic solvent.

  • Derivatization (Optional): For compounds with poor volatility or active hydrogens, derivatization may be necessary. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). However, given the structure of the target analyte, it is likely amenable to analysis without derivatization.

2.2.2. GC-MS Conditions

The following are suggested starting parameters for the GC-MS analysis, which may require optimization.

ParameterRecommended Condition
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL, Splitless mode
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS System Agilent 5977A or equivalent
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification[3]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_processing Data Processing s1 Weigh Standard/Sample s2 Dissolve in Organic Solvent s1->s2 s3 Prepare Dilutions s2->s3 s4 Transfer to GC Vial s3->s4 gcms GC-MS System (DB-5ms Column, EI Source) s4->gcms data Data Acquisition (Total Ion Chromatogram & Mass Spectra) gcms->data ident Compound Identification (Library Search, RT) data->ident quant Quantification (SIM Mode, Calibration Curve) data->quant report Generate Report ident->report quant->report

Caption: GC-MS analysis workflow for this compound.

References

Gram-Scale Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The described method is based on a Claisen condensation reaction, a robust and widely used carbon-carbon bond-forming strategy.

Introduction

This compound is a key building block in medicinal chemistry and drug discovery. Its β-keto ester functionality allows for a variety of subsequent chemical transformations, making it an essential precursor for the synthesis of heterocyclic compounds and other pharmacologically active scaffolds. The protocol detailed herein describes a reliable gram-scale synthesis utilizing a mixed Claisen condensation of 3-methoxyacetophenone with diethyl carbonate.

Reaction Scheme

The synthesis proceeds via the formation of an enolate from 3-methoxyacetophenone using a strong base, such as sodium hydride. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester.

Figure 1: Reaction scheme for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
3-MethoxyacetophenoneC₉H₁₀O₂150.17Colorless to pale yellow liquid7-8240
Diethyl CarbonateC₅H₁₀O₃118.13Colorless liquid-43126-128
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Gray powder800 (decomposes)N/A
This compoundC₁₂H₁₄O₄222.24Colorless to pale yellow oilN/A165-167 @ 2 mmHg

Table 2: Experimental Parameters and Results

ParameterValue
ScaleGram-scale
BaseSodium Hydride (NaH)
Reaction Time12-16 hours
Reaction TemperatureRoom Temperature
Work-upAcidic aqueous quench and extraction
PurificationColumn Chromatography
Expected Yield80-90%

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl β-keto esters.

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet

  • 3-Methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation: A 500 mL three-necked round-bottom flask is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: The flask is charged with sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol, 2.0 equiv). The mineral oil is removed by washing with anhydrous hexane (3 x 20 mL) under nitrogen, and the hexane is carefully decanted. Anhydrous THF (150 mL) is then added to the flask.

  • Enolate Formation: A solution of 3-methoxyacetophenone (7.51 g, 50 mmol, 1.0 equiv) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath). The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • Claisen Condensation: Diethyl carbonate (17.72 g, 150 mmol, 3.0 equiv) is added dropwise to the reaction mixture at room temperature. The reaction is then stirred for 12-16 hours at room temperature.

  • Work-up: The reaction is carefully quenched by the slow addition of 1 M HCl (100 mL) at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (100 mL) and brine (100 mL).

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent (e.g., 9:1 v/v) to afford the pure this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying chemical logic of the synthesis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep Flame-dry flask under N₂ add_NaH Add NaH and wash with hexane prep->add_NaH add_THF Add anhydrous THF add_NaH->add_THF add_ketone Add 3-methoxy- acetophenone solution add_THF->add_ketone stir1 Stir for 1h at RT add_ketone->stir1 add_carbonate Add diethyl carbonate stir1->add_carbonate stir2 Stir for 12-16h at RT add_carbonate->stir2 quench Quench with 1M HCl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate chromatography->product signaling_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ketone 3-Methoxyacetophenone enolate Enolate Intermediate ketone->enolate Deprotonation base Sodium Hydride (NaH) carbonate Diethyl Carbonate tetrahedral Tetrahedral Intermediate enolate->tetrahedral Nucleophilic Attack product Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate tetrahedral->product Elimination of Ethoxide

Catalytic Applications of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-keto ester, a class of compounds widely utilized as versatile building blocks in organic synthesis. While specific literature detailing the direct catalytic applications of this particular molecule is limited, its inherent chemical functionalities—a ketone and an ester separated by a methylene group—make it an ideal substrate for a variety of powerful catalytic transformations. This document provides detailed application notes and experimental protocols for three major catalytic reactions where this compound can be employed as a key starting material: Asymmetric Hydrogenation, the Biginelli Reaction, and the Hantzsch Dihydropyridine Synthesis. These notes are intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in the synthesis of complex, high-value molecules.

Asymmetric Hydrogenation of the Carbonyl Group

Application Note

The asymmetric hydrogenation of β-keto esters is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral β-hydroxy esters, which are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and natural products. The Noyori asymmetric hydrogenation, utilizing Ruthenium-BINAP catalysts, is a particularly prominent example of this transformation, lauded for its high enantioselectivity and broad substrate scope.[1][2] this compound serves as an excellent substrate for this reaction, with the ketone functionality being stereoselectively reduced to the corresponding secondary alcohol. The resulting chiral β-hydroxy ester can be a precursor to a variety of biologically active molecules. The reaction is characterized by its high atom economy, using molecular hydrogen as the reductant, and its ability to be performed under relatively mild conditions with very low catalyst loadings.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters, based on literature precedents. Optimization for this compound would be necessary.

CatalystSubstrate/Catalyst RatioSolventH₂ Pressure (atm)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)Reference
RuCl₂((R)-BINAP)1000:1Methanol1005012>99>98[3]
[RuI₂(p-cymene)]₂ / (R)-Ph-Solphos100,000:1Methanol505020>9999[3]
[Ru(BINAP)Cl₂]₂·(NEt₃) with strong acid10,000:1Methanol2.740->99>97[3]
Polar phosphonic acid-derived Ru-BINAP-[bmim]PF₆---Completeup to 99.3[4]
Detailed Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Note: This is a general protocol for the asymmetric hydrogenation of a β-keto ester and should be adapted and optimized for this compound.

Materials:

  • This compound

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or other suitable Ru-BINAP catalyst)

  • Methanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox under an inert atmosphere, a glass liner for the autoclave is charged with the Ru-BINAP catalyst (e.g., at a substrate-to-catalyst ratio of 1000:1).

  • This compound is added to the liner, followed by anhydrous, degassed methanol to achieve a desired concentration (e.g., 0.5 M).

  • The glass liner is placed inside the autoclave, and the reactor is sealed.

  • The autoclave is removed from the glovebox and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas several times to remove any residual air.

  • The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 50-100 atm).

  • The reaction mixture is stirred and heated to the desired temperature (e.g., 50 °C).

  • The reaction is monitored for hydrogen uptake. Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product, ethyl (R)-3-hydroxy-3-(3-methoxyphenyl)propanoate, is purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Diagrams

Noyori_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Analysis p1 Charge Autoclave with This compound and Ru-BINAP Catalyst p2 Add Degassed Methanol p1->p2 r1 Seal and Purge Autoclave with H₂ p2->r1 r2 Pressurize with H₂ and Heat r1->r2 r3 Monitor Reaction r2->r3 w1 Depressurize and Remove Solvent r3->w1 w2 Purify by Column Chromatography w1->w2 w3 Determine ee by Chiral HPLC/GC w2->w3

Caption: Experimental workflow for the asymmetric hydrogenation of this compound.

Noyori_Catalytic_Cycle Ru_precatalyst RuCl₂(BINAP) Active_catalyst RuH₂(BINAP) Ru_precatalyst->Active_catalyst H₂ Substrate_complex Catalyst-Substrate Complex Active_catalyst->Substrate_complex Substrate Product_complex Catalyst-Product Complex Substrate_complex->Product_complex H₂ (Hydrogenation) Product_complex->Active_catalyst Product Release Substrate β-Keto Ester Product Chiral β-Hydroxy Ester H2 H₂ Biginelli_Workflow Reactants This compound + Aromatic Aldehyde + Urea + Catalyst Reaction Heat and Stir (Solvent-free or in Solvent) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Add Hot Ethanol Monitoring->Workup Reaction Complete Crystallization Crystallize and Filter Workup->Crystallization Product Purified Dihydropyrimidinone Crystallization->Product Biginelli_Mechanism Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Urea Urea Urea->Iminium Ketoester β-Keto Ester (Enol form) Ureide Open-chain Ureide Ketoester->Ureide Iminium->Ureide DHPM Dihydropyrimidinone Ureide->DHPM Cyclization & Dehydration Hantzsch_Workflow Reactants 2 eq. This compound + 1 eq. Aldehyde + 1 eq. Ammonium Acetate Reaction Reflux in Ethanol Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Isolation Cool, Precipitate, and Filter Monitoring->Isolation Reaction Complete Product Purified 1,4-Dihydropyridine Isolation->Product Oxidation Optional: Oxidation to Pyridine Product->Oxidation Hantzsch_Mechanism Ketoester1 β-Keto Ester (1 eq) Chalcone α,β-Unsaturated Carbonyl (Knoevenagel adduct) Ketoester1->Chalcone Aldehyde Aldehyde Aldehyde->Chalcone Ketoester2 β-Keto Ester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Chalcone->Michael_Adduct Enamine->Michael_Adduct Michael Addition Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

References

Experimental procedure for the Knoevenagel condensation with Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl compound, typically an aldehyde or ketone, in the presence of a basic catalyst. This reaction is widely utilized in the synthesis of α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and polymers.[1] Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is a β-ketoester and serves as an excellent active methylene component for this transformation, capable of producing highly functionalized molecules with potential applications in drug development and materials science.

This document provides a detailed protocol for the Knoevenagel condensation of this compound with a representative aromatic aldehyde, benzaldehyde. The procedure is designed for researchers and scientists in organic chemistry and drug development.

Data Presentation

The following table summarizes the reactants, conditions, and expected outcome for the Knoevenagel condensation between this compound and benzaldehyde. This reaction serves as a representative example.

Reactant 1Reactant 2Catalyst SystemSolventTemperatureReaction Time (h)Yield (%)
This compoundBenzaldehydePiperidine / Acetic AcidTolueneReflux4 - 885 - 95

Experimental Protocols

Objective: To synthesize Ethyl (E/Z)-2-benzoyl-3-(3-methoxyphenyl)acrylate via a Knoevenagel condensation.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Piperidine (0.1 eq)

  • Glacial Acetic Acid (0.2 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, Dean-Stark trap)

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add toluene (approx. 40 mL) to dissolve the starting material.

    • To this solution, add benzaldehyde (1.0 eq), followed by piperidine (0.1 eq) and glacial acetic acid (0.2 eq).[2]

    • Attach a Dean-Stark trap filled with toluene and a reflux condenser to the flask.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110-112 °C) with vigorous stirring.

    • The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).[2]

    • Continue refluxing until the starting material is consumed, which typically takes 4-8 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash it sequentially with a saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product can be purified by column chromatography on silica gel.

    • A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to isolate the desired product. The optimal ratio can be determined by TLC analysis.

  • Characterization:

    • The structure and purity of the final product, Ethyl (E/Z)-2-benzoyl-3-(3-methoxyphenyl)acrylate, should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.

Visualizations

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_execution Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants Combine Reactants: - this compound - Benzaldehyde - Toluene catalyst Add Catalysts: - Piperidine - Acetic Acid reactants->catalyst glassware Assemble Glassware: - Round-bottom flask - Dean-Stark Trap - Reflux Condenser catalyst->glassware reflux Heat to Reflux (110-112 °C) glassware->reflux monitor Monitor Reaction: - Water collection - TLC Analysis reflux->monitor cool Cool to RT monitor->cool wash Wash with: - Sat. NaHCO₃ - Brine cool->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify characterize Characterize Product: - NMR - IR - Mass Spec purify->characterize

Caption: Experimental workflow for the Knoevenagel condensation.

References

Application Notes and Protocols: Reaction Mechanisms of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with various electrophiles. This versatile β-keto ester presents two primary sites for electrophilic attack: the nucleophilic α-carbon of the active methylene group and the electron-rich aromatic ring. Understanding these reaction pathways is crucial for the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates and novel drug candidates.

This document outlines the theoretical basis and provides practical experimental protocols for key electrophilic substitution reactions. All quantitative data from cited literature are summarized in structured tables for clear comparison, and reaction mechanisms and workflows are visualized using diagrams.

Reactivity of this compound

This compound possesses a dual reactivity profile. The active methylene group, flanked by two carbonyl groups, exhibits significant acidity, allowing for the formation of a stabilized enolate ion. This enolate is a potent nucleophile, readily undergoing reactions such as C-alkylation, C-acylation, and the Mannich reaction at the α-carbon.

Simultaneously, the 3-methoxyphenyl group is an electron-rich aromatic system. The methoxy group is an activating, ortho-, para-directing substituent, making the aromatic ring susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, and the Vilsmeier-Haack reaction. The substitution pattern is directed to the positions ortho and para to the methoxy group (positions 2, 4, and 6).

Reactions at the α-Carbon (Active Methylene Group)

The reactions at the α-carbon proceed through the formation of an enolate intermediate. The choice of base and reaction conditions is critical to ensure efficient and selective C-alkylation or C-acylation over competing O-substitution.

C-Alkylation

C-alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction. The enolate of this compound reacts with alkyl halides in an SN2 fashion.

Reaction Scheme:

Mechanism Visualization:

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack Start This compound Enolate Enolate Intermediate Start->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate Product Ethyl 2-alkyl-3-(3-methoxyphenyl)-3-oxopropanoate Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: C-Alkylation Mechanism Workflow.

Experimental Protocol: C-Alkylation with Ethyl Bromide

This protocol is adapted from a general procedure for the alkylation of β-keto esters using phase-transfer catalysis.[1]

  • Materials: this compound, anhydrous potassium carbonate, benzalkonium chloride (or other phase-transfer catalyst), ethyl bromide, diethyl ether, 1 M HCl, saturated aqueous NaHCO₃, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of benzalkonium chloride (e.g., 0.1 eq).

    • Add a suitable solvent like toluene or DMF.

    • Stir the mixture vigorously at room temperature.

    • Slowly add ethyl bromide (1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture to remove inorganic salts.

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Quantitative Data for Alkylation of β-Keto Esters:

SubstrateAlkylating AgentBaseCatalystSolventYield (%)Reference
Ethyl benzoylacetateEthyl bromideK₂CO₃Benzalkonium chlorideToluene~85[1]
Cyclic β-keto estersVarious halidesCs₂CO₃Cinchona derivativesTolueneup to 98[2]
C-Acylation

C-acylation introduces an acyl group at the α-position, leading to the formation of a β-dicarbonyl compound. The use of magnesium salts can promote selective C-acylation by forming a chelate with the β-keto ester.

Reaction Scheme:

Mechanism Visualization:

G Start This compound Chelate Magnesium Enolate Chelate Start->Chelate Chelation Base Mg(OEt)₂ Base->Chelate Product Ethyl 2-acyl-3-(3-methoxyphenyl)-3-oxopropanoate Chelate->Product Nucleophilic Acyl Substitution AcylChloride Acyl Chloride (RCOCl) AcylChloride->Product

Caption: C-Acylation Mechanism Workflow.

Experimental Protocol: C-Acylation with Acetyl Chloride

This protocol is based on a general procedure for the acylation of β-keto esters.

  • Materials: this compound, magnesium turnings, absolute ethanol, acetyl chloride, anhydrous diethyl ether or THF, 1 M HCl.

  • Procedure:

    • Prepare magnesium ethoxide in situ by reacting magnesium turnings (1.1 eq) with absolute ethanol in a flame-dried flask under an inert atmosphere.

    • Cool the magnesium ethoxide suspension to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF dropwise.

    • Stir the mixture at room temperature for 30 minutes to form the magnesium enolate.

    • Cool the reaction mixture back to 0 °C and add a solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether or THF dropwise.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by carefully adding 1 M HCl.

    • Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the product by vacuum distillation or column chromatography.

Quantitative Data for Acylation of β-Keto Esters:

SubstrateAcylating AgentPromoterSolventYield (%)Reference
Enol silyl ethersAcid chloridesPFPATDichloromethanegood[3]
ThioestersN-acylbenzotriazolesMgBr₂·OEt₂Dichloromethanegood[3]
Mannich Reaction

The Mannich reaction is a three-component condensation involving the substrate, formaldehyde, and a primary or secondary amine to form a β-amino carbonyl compound, known as a Mannich base.

Reaction Scheme:

Mechanism Visualization:

G cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Electrophilic Attack Formaldehyde Formaldehyde Iminium Iminium Ion Formaldehyde->Iminium Amine Secondary Amine Amine->Iminium Product Mannich Base Iminium->Product Start This compound (Enol form) Start->Product

Caption: Mannich Reaction Mechanism.

Experimental Protocol: Mannich Reaction

This is a general procedure for the Mannich reaction with phenols, which can be adapted.[2]

  • Materials: this compound, aqueous formaldehyde (35-40%), dimethylamine (25% aqueous solution), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add dimethylamine solution (1.1 eq) and aqueous formaldehyde (1.2 eq).

    • Stir the mixture at room temperature for 1 hour and then reflux for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting Mannich base by column chromatography or crystallization.

Reactions on the Aromatic Ring

The methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions.

Nitration

Aromatic nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.

Reaction Scheme:

Mechanism Visualization:

G Start This compound Intermediate Arenium Ion Intermediate Start->Intermediate Electrophilic Attack Reagents HNO₃ / H₂SO₄ Nitronium Nitronium Ion (NO₂⁺) Reagents->Nitronium Generation Nitronium->Intermediate Product Nitrated Product Intermediate->Product Deprotonation

Caption: Aromatic Nitration Mechanism.

Experimental Protocol: Aromatic Nitration

This protocol is based on standard procedures for the nitration of activated aromatic rings.[4][5][6]

  • Materials: this compound, concentrated nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C.

    • Add the nitrating mixture dropwise to the solution of the substrate, maintaining the reaction temperature between 0-10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture slowly onto crushed ice with stirring.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral.

    • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitrated product.

Quantitative Data for Nitration of Substituted Benzenes:

SubstrateReagentsTemperature (°C)Product Distribution (o:m:p)Reference
AnisoleHNO₃/H₂SO₄-30-40 : 0-2 : 60-70[7]
NitrobenzeneHNO₃/H₂SO₄ (fuming)1005-8 : 90-95 : 0-5[5][7]
Halogenation

Halogenation of the aromatic ring can be achieved using reagents like N-Bromosuccinimide (NBS) in the presence of a catalyst.

Reaction Scheme:

Experimental Protocol: Aromatic Bromination with NBS

This protocol is based on a general method for aromatic bromination.[8]

  • Materials: this compound, N-Bromosuccinimide (NBS), mandelic acid (catalyst), aqueous solvent.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a catalytic amount of mandelic acid in an aqueous solvent system.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction for several hours, monitoring by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the electron-rich aromatic ring using the Vilsmeier reagent, which is typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[9][10][11][12]

Reaction Scheme:

Mechanism Visualization:

G cluster_step1 Step 1: Vilsmeier Reagent Formation cluster_step2 Step 2: Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Start This compound Start->Intermediate Product Formylated Product Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack Reaction Workflow.

Experimental Protocol: Vilsmeier-Haack Formylation

This is a general procedure for the Vilsmeier-Haack reaction.[9][10]

  • Materials: this compound, N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ice, sodium acetate.

  • Procedure:

    • Cool a solution of this compound (1.0 eq) in DMF to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

    • Quench the reaction by pouring it onto crushed ice and then adding a solution of sodium acetate.

    • Stir for 10 minutes and then extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Quantitative Data for Vilsmeier-Haack Reaction:

SubstrateReagentSolventYield (%)Reference
Electron-rich arene(Chloromethylene)dimethyliminium ChlorideDMF77[9]

Conclusion

This compound is a valuable synthetic intermediate due to its dual reactivity at the α-carbon and the aromatic ring. The protocols and mechanisms detailed in these application notes provide a comprehensive guide for researchers to utilize this compound in the synthesis of diverse and complex molecular architectures. Careful control of reaction conditions allows for selective functionalization at either reactive site, enabling a wide range of synthetic transformations.

References

Application Notes and Protocols: The Strategic Use of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) in the Synthesis of Losartan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) as a key intermediate in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.

Introduction

Losartan is a potent and selective non-peptide angiotensin II receptor blocker (ARB). Its synthesis relies on the strategic construction of a substituted imidazole ring coupled to a biphenyl tetrazole moiety. 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) serves as a critical building block, providing the core imidazole structure of the final active pharmaceutical ingredient (API). The use of BCFI allows for an efficient and convergent synthetic strategy, contributing to higher yields and purity of the final drug substance.[1][2][3]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Losartan exerts its therapeutic effect by blocking the action of angiotensin II, a potent vasoconstrictor, at the angiotensin II type 1 (AT1) receptor.[4] This prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone release, and subsequent increases in blood pressure. The RAAS pathway and the inhibitory action of Losartan are depicted below.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII Losartan Losartan Losartan->AT1Receptor  Blocks

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Losartan.

Synthetic Workflow Overview

The synthesis of Losartan from BCFI generally involves a multi-step process, which is outlined in the workflow diagram below. The key steps include the synthesis of the biphenyl precursor, o-tolyl benzonitrile (OTBN), its subsequent bromination, the coupling of the brominated intermediate with BCFI, formation of the tetrazole ring, and final reduction to yield Losartan.

Losartan_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_synthesis Losartan Synthesis OTBN o-Tolyl Benzonitrile (OTBN) Bromo_OTBN 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile OTBN->Bromo_OTBN Bromination BCFI 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) Coupling Coupling Reaction BCFI->Coupling Bromo_OTBN->Coupling Cyano_Aldehyde Cyano Aldehyde Intermediate Coupling->Cyano_Aldehyde Tetrazole_Formation Tetrazole Formation Cyano_Aldehyde->Tetrazole_Formation Aldehyde_Tetrazole Aldehyde Tetrazole Intermediate Tetrazole_Formation->Aldehyde_Tetrazole Reduction Reduction Aldehyde_Tetrazole->Reduction Losartan Losartan Reduction->Losartan

Figure 2: General synthetic workflow for Losartan utilizing BCFI and OTBN as key precursors.

Data Presentation

The following table summarizes the quantitative data for the key steps in a representative synthesis of Losartan.

StepProductKey ReagentsYield (%)Purity (%)Reference
12-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI)Pentamidine hydrochloride, Glyoxal, POCl₃, DMF~70>99[5]
2o-Tolyl Benzonitrile (OTBN)o-chlorobenzonitrile, p-tolylmagnesium chloride~86>99[6]
34'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrileOTBN, Dibromohydantoin~91-[7]
4Cyano Aldehyde IntermediateBromo-OTBN, BCFI83>98[8]
5LosartanCyano Aldehyde, Sodium Azide, Sodium Borohydride->99[8]
6Losartan PotassiumLosartan, Potassium Hydroxide87>99.9[9][10]

Experimental Protocols

The following are detailed experimental protocols for the key stages of Losartan synthesis.

Protocol 1: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI)[6]
  • Preparation of Methanolic Sodium Hydroxide: Dissolve 26.64 g (0.666 mol) of sodium hydroxide in 250 mL of methanol at 0°C.

  • Formation of Imidazolinone Intermediate: To the methanolic sodium hydroxide solution, add 50 g (0.666 mol) of glycine and stir for 15 minutes. To this suspension, add 80 g (0.70 mol) of methyl pentanimidate over 10-15 minutes at 0-5°C. Continue stirring for 16 hours at room temperature.

  • Vilsmeier-Haack Reaction: Distill off the solvent under vacuum below 50°C. Add 500 mL of toluene to the residue. Add 320 g (2.08 mol) of phosphorus oxychloride over 60 minutes, followed by 150 g (2.05 mol) of N,N-dimethylformamide over 2 hours.

  • Reaction and Work-up: Heat the reaction mixture to 100°C and stir for 2 hours. Cool to 30°C and quench in 260 mL of cooled deionized water (below 25°C).

  • Purification: Add 30 g of filter aid and adjust the pH to 1.2 with 440 mL of 30% aqueous sodium hydroxide solution. Filter and wash the filter cake with 100 mL of toluene. Separate the layers of the filtrate. Wash the toluene layer twice with 400 mL of deionized water each time.

  • Isolation: Treat the toluene layer with 8 g of activated carbon, stir for 30 minutes at 30-35°C, filter, and wash with 100 mL of toluene. Combine the toluene layers and concentrate to 50% volume under vacuum below 55°C.

  • Crystallization: Chill the concentrated toluene solution to 0-5°C and stir for 2 hours. Filter the precipitated product, wash with 25 mL of chilled toluene, and dry at 50-55°C to a constant weight to yield crystalline BCFI.

Protocol 2: Synthesis of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Bromo-OTBN)[8]
  • Reaction Setup: In a 2L three-necked flask, add 96.6 g (0.50 mol) of 4'-methyl-2-cyanobiphenyl (OTBN), 94 g of dibromohydantoin, and 300 mL of dichloromethane.

  • Reaction Conditions: Add 100 mL of water and control the temperature at 0-10°C. Irradiate with light and react for 3 hours.

  • Work-up: Wash the reaction solution with 400 mL of 5% sodium bicarbonate solution and then with 400 mL of water.

  • Isolation: Concentrate the organic layer to dryness to obtain a crude solid. Suspend the solid in 200 mL of ethyl acetate and wash with stirring to yield bromo-OTBN.

Protocol 3: Synthesis of Losartan via Cyano Aldehyde Intermediate[10]
  • Coupling Reaction: To a stirred solution of 360 mL of demineralized water and 14.4 g (0.36 M) of sodium hydroxide flakes, add 900 mL of toluene, 7.2 g of Tetrabutylammonium bromide (TBAB), 90 g (0.33 M) of 4'-(bromomethyl)-2-cyanobiphenyl (Bromo-OTBN), and 65 g (0.34 M) of 2-butyl-4-chloro-5-formylimidazole (BCFI) at room temperature (25-30°C).

  • Reaction Monitoring: Stir the solution at room temperature for 28-30 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Extraction: After completion, separate the organic layer and extract the aqueous layer with 200 mL of toluene.

  • Tetrazole Formation and Reduction (In Situ): Combine the organic layers. The subsequent steps of tetrazole formation using an azide source (e.g., sodium azide with a tin catalyst) and in-situ reduction of the resulting aldehyde tetrazole with a reducing agent like sodium borohydride are performed to yield Losartan. Detailed conditions for these steps can vary and should be optimized based on laboratory safety protocols and available reagents.

  • Conversion to Losartan Potassium: The resulting Losartan can be converted to its potassium salt by treatment with potassium hydroxide in a suitable solvent like isopropanol, followed by crystallization.[10]

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for verifying the safety and suitability of these procedures for their specific application.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the crossed Claisen condensation of 3-methoxyacetophenone and diethyl carbonate.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Inadequate Base Strength or Stoichiometry The Claisen condensation requires a strong base to deprotonate the α-carbon of the ketone. Ensure a full stoichiometric equivalent of a strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is used. Catalytic amounts of base are insufficient as the product β-keto ester is more acidic than the starting materials and will be deprotonated, driving the reaction to completion.[1][2] Using stronger bases like sodium amide or sodium hydride often leads to higher yields compared to sodium ethoxide.[3]
Presence of Moisture The reaction is highly sensitive to moisture, which will quench the strong base and hydrolyze the ester reactant. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.[4] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature The reaction temperature can significantly impact the rate of enolate formation and subsequent condensation. If using sodium ethoxide, the reaction may require gentle heating to proceed. When using a very strong base like LDA (Lithium diisopropylamide), the reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions.
Inefficient Enolate Formation The α-protons of ketones are more acidic than those of esters.[5] To favor the formation of the desired ketone enolate, consider the slow addition of the 3-methoxyacetophenone to a mixture of the base and an excess of diethyl carbonate.[6] This strategy keeps the concentration of the enolizable ketone low, which can help minimize self-condensation.

Problem 2: Formation of Significant Side Products

Potential CauseSuggested Solution
Self-Condensation of 3-methoxyacetophenone The enolate of 3-methoxyacetophenone can react with another molecule of the ketone in an aldol-type reaction. To minimize this, use a large excess of the non-enolizable ester, diethyl carbonate.[5] This increases the statistical probability of the ketone enolate reacting with diethyl carbonate.
Reaction with Solvent If using an alcohol as a solvent (e.g., ethanol with sodium ethoxide), ensure the alkoxide base matches the alcohol to prevent transesterification of the ethyl ester product.

Problem 3: Difficulty in Product Purification

Potential CauseSuggested Solution
Incomplete Reaction Unreacted starting materials, particularly 3-methoxyacetophenone, can co-distill with the product. Monitor the reaction to completion using Thin Layer Chromatography (TLC) before workup.
Thermal Decomposition during Distillation The product, a β-keto ester, may be susceptible to decomposition at high temperatures. Purify the product via vacuum distillation to lower the boiling point.[7] A typical reported boiling point for a similar compound is 154 °C at 1 hPa.
Co-elution during Column Chromatography If using column chromatography, unreacted starting materials or non-polar byproducts may co-elute with the product. Optimize the solvent system for column chromatography using TLC. A common mobile phase for β-keto esters is a mixture of hexane and ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a crossed Claisen condensation. The mechanism involves three key steps:

  • Enolate Formation: A strong base removes an α-proton from 3-methoxyacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of diethyl carbonate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.

Q2: Which base is most effective for this synthesis?

A2: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a good choice as it irreversibly deprotonates the ketone, and the hydrogen gas byproduct shifts the equilibrium forward. Sodium ethoxide (NaOEt) can also be used, but it is crucial to use a stoichiometric amount. For greater control, especially in complex syntheses, Lithium diisopropylamide (LDA) can be used at low temperatures to quantitatively form the enolate before the addition of the ester.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the 3-methoxyacetophenone spot and the appearance of a new, typically more polar, product spot indicate the reaction is progressing.

Q4: What are the expected spectral data for this compound?

A4: The product can be characterized by various spectroscopic methods.

  • 1H NMR: Expect signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group between the carbonyls, signals for the aromatic protons, and a singlet for the methoxy group. Due to keto-enol tautomerism, you may observe two sets of signals.

  • 13C NMR: Expect signals for the ester and ketone carbonyls, aromatic carbons, the methoxy carbon, the methylene carbon, and the ethyl group carbons.

  • IR Spectroscopy: Look for characteristic C=O stretching frequencies for the ketone and ester functional groups.

Experimental Protocols

General Procedure using Sodium Hydride:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully evaporate the hexane under a stream of nitrogen.

  • Reaction Setup: Add anhydrous solvent (e.g., toluene or THF) to the flask, followed by diethyl carbonate (2-3 equivalents).

  • Enolate Formation: Slowly add a solution of 3-methoxyacetophenone (1 equivalent) in the anhydrous solvent to the stirred suspension at a controlled temperature (this may range from room temperature to gentle reflux depending on the solvent and desired reaction rate).

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the aqueous layer with a dilute acid (e.g., acetic acid or dilute HCl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Data Presentation

The following table presents a hypothetical summary of how quantitative data for this synthesis could be structured. Researchers should generate their own data by systematically varying the reaction parameters.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Molar Ratio (Ketone:Ester)Yield (%)
1NaH (1.1)Toluene8061:2Data to be determined experimentally
2NaH (1.1)THF6581:3Data to be determined experimentally
3NaOEt (1.1)Ethanol78121:2Data to be determined experimentally
4LDA (1.1)THF-78 to RT41:1.5Data to be determined experimentally

Visualizations

Reaction_Pathway 3-Methoxyacetophenone 3-Methoxyacetophenone Enolate Intermediate Enolate Intermediate 3-Methoxyacetophenone->Enolate Intermediate + Strong Base Diethyl Carbonate Diethyl Carbonate Strong Base (e.g., NaH) Strong Base (e.g., NaH) Tetrahedral Intermediate Tetrahedral Intermediate Enolate Intermediate->Tetrahedral Intermediate + Diethyl Carbonate Product This compound Tetrahedral Intermediate->Product - Ethoxide

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Base Check Base Strength & Stoichiometry Start->Check_Base Check_Moisture Ensure Anhydrous Conditions Start->Check_Moisture Check_Temp Optimize Reaction Temperature Start->Check_Temp Check_Ratio Adjust Reactant Ratio Check_Base->Check_Ratio Check_Moisture->Check_Ratio Check_Temp->Check_Ratio Check_Side_Reactions Investigate Side Products (TLC/GC-MS) Check_Ratio->Check_Side_Reactions Optimize_Purification Refine Purification Method Check_Side_Reactions->Optimize_Purification Solution Improved Yield Optimize_Purification->Solution

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Common side reactions and byproducts in Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a crossed Claisen condensation. This reaction involves the condensation of 3'-methoxyacetophenone with an excess of diethyl carbonate in the presence of a strong base. Diethyl carbonate serves as the non-enolizable ester, minimizing self-condensation side reactions.

Q2: What are the most common side reactions and byproducts I should be aware of?

A2: The primary side reactions include:

  • Self-condensation of 3'-methoxyacetophenone: This can occur if the enolate of the ketone reacts with another molecule of the ketone instead of diethyl carbonate.

  • Hydrolysis of the product: The β-keto ester product can be hydrolyzed back to the corresponding β-keto acid, especially during aqueous workup if the pH is not carefully controlled.

  • Decarboxylation: The resulting β-keto acid is susceptible to decarboxylation upon heating, leading to the formation of 3-methoxyacetophenone.

  • Self-condensation of diethyl carbonate: While less common, under certain conditions, diethyl carbonate can undergo self-condensation.

Q3: Why is a strong base, such as sodium hydride or sodium ethoxide, necessary for this reaction?

A3: A strong base is required to deprotonate the α-carbon of 3'-methoxyacetophenone, forming the nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The use of a strong, non-nucleophilic base like sodium hydride is often preferred as it drives the reaction to completion by producing hydrogen gas, which exits the reaction.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the 3'-methoxyacetophenone spot and the appearance of a new, typically more polar, product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient base.1. Use freshly opened or properly stored sodium hydride/ethoxide. Ensure an excess of the base is used.
2. Presence of moisture in reagents or glassware.2. Thoroughly dry all glassware and use anhydrous solvents.
3. Reaction temperature is too low.3. Ensure the reaction is heated sufficiently to promote enolate formation and condensation.
Significant Amount of Unreacted 3'-methoxyacetophenone 1. Incomplete reaction.1. Increase the reaction time and/or temperature.
2. Insufficient amount of base or diethyl carbonate.2. Use a larger excess of both the base and diethyl carbonate.
Presence of a Major Byproduct from Self-Condensation 1. Reaction conditions favor self-condensation of the ketone.1. Add the 3'-methoxyacetophenone slowly to a mixture of the base and diethyl carbonate to maintain a low concentration of the ketone enolate.
2. The base used is not strong enough to favor the crossed condensation.2. Switch to a stronger, non-nucleophilic base like sodium hydride.
Product is Oily and Difficult to Purify 1. Presence of unreacted starting materials and byproducts.1. Purify the crude product using column chromatography on silica gel.
2. Incomplete removal of solvent.2. Ensure complete removal of the solvent under reduced pressure.
Low Isolated Yield After Workup 1. Hydrolysis of the product during aqueous workup.1. Perform the aqueous workup at a low temperature and quickly neutralize the reaction mixture.
2. Decarboxylation of the β-keto acid intermediate.2. Avoid excessive heating during workup and purification.

Experimental Protocols

An adapted, general procedure for the synthesis of this compound via a crossed Claisen condensation is provided below. This protocol is based on established methods for similar transformations.

Materials:

  • 3'-methoxyacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene or THF

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add sodium hydride (1.2 equivalents) and anhydrous toluene.

  • Addition of Reagents: A solution of 3'-methoxyacetophenone (1 equivalent) and diethyl carbonate (3-5 equivalents) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until TLC analysis indicates the consumption of the starting ketone.

  • Workup: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is quenched by the slow addition of ethanol, followed by water. The mixture is then acidified with 1 M HCl.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table provides representative yields for a crossed Claisen condensation reaction. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Product/ByproductTypical Yield Range (%)Notes
This compound 60 - 80%The desired product.
Self-condensation product of 3'-methoxyacetophenone 5 - 15%Can be minimized by slow addition of the ketone.
3-methoxybenzoic acid < 5%Arises from hydrolysis of the product and subsequent cleavage.
Unreacted 3'-methoxyacetophenone 5 - 20%Can be recovered and recycled.

Visualizations

Reaction_Pathway ketone 3'-Methoxyacetophenone enolate Ketone Enolate ketone->enolate + Base byproduct1 Self-condensation Product ketone->byproduct1 ester Diethyl Carbonate tetrahedral Tetrahedral Intermediate ester->tetrahedral base Strong Base (e.g., NaH) enolate->tetrahedral + Diethyl Carbonate enolate->byproduct1 + 3'-Methoxyacetophenone product Ethyl 3-(3-methoxyphenyl)- 3-oxopropanoate tetrahedral->product - Ethoxide byproduct2 Ethanol

Caption: Main reaction pathway and a key side reaction in the synthesis.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents 1. Verify Reagent Quality - Anhydrous solvents? - Active base? start->check_reagents reagent_issue Reagent Issue? check_reagents->reagent_issue check_conditions 2. Review Reaction Conditions - Correct temperature? - Sufficient reaction time? condition_issue Condition Issue? check_conditions->condition_issue check_workup 3. Evaluate Workup & Purification - pH control during workup? - Appropriate purification method? workup_issue Workup/Purification Issue? check_workup->workup_issue reagent_issue->check_conditions No fix_reagents Use fresh/dry reagents. Ensure proper base handling. reagent_issue->fix_reagents Yes condition_issue->check_workup No fix_conditions Optimize temperature and time. Use slow addition of ketone. condition_issue->fix_conditions Yes fix_workup Use cold workup. Employ column chromatography. workup_issue->fix_workup Yes end Improved Synthesis workup_issue->end No fix_reagents->end fix_conditions->end fix_workup->end

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Purification of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Claisen condensation?

A1: The most common impurities include unreacted starting materials such as 3-methoxyacetophenone and diethyl carbonate, byproducts from side reactions like the self-condensation of ethyl acetate, and residual base (e.g., sodium ethoxide) or acids from the workup. Hydrolysis of the ester functionality to the corresponding carboxylic acid can also occur.

Q2: My purified product is an oil, not a solid. Is this normal?

A2: Yes, this compound is typically an oil or a low-melting solid at room temperature. This can make purification by traditional recrystallization challenging.

Q3: What are the recommended purification techniques for this compound?

A3: The most common and effective purification methods are column chromatography on silica gel and vacuum distillation. For compounds that are oils at room temperature, low-temperature crystallization can also be attempted.

Q4: How can I effectively remove the starting materials?

A4: Unreacted 3-methoxyacetophenone and diethyl carbonate can be removed by a combination of aqueous workup and column chromatography. A thorough extraction with a suitable organic solvent after quenching the reaction will remove the majority of water-soluble impurities. Subsequent column chromatography is effective in separating the desired product from the less polar starting materials.

Q5: What are the signs of product degradation during purification?

A5: Degradation of β-keto esters like this compound can manifest as a darkening of the color of your sample, the appearance of new spots on a TLC plate, or a decrease in yield. The primary degradation pathway is often hydrolysis to the β-keto acid followed by decarboxylation. To minimize degradation, it is advisable to avoid prolonged exposure to strong acids or bases and high temperatures.

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the product from impurities.

Potential CauseRecommended Solution(s)
Inappropriate Solvent System The polarity of the eluent may be too high, causing all components to elute together.
- Start with a less polar solvent system, such as 5% ethyl acetate in hexanes, and gradually increase the polarity.
- Perform a thorough TLC analysis with various solvent systems to determine the optimal eluent for separation. A good starting point is to find a solvent system that gives your product an Rf value of ~0.3.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.
- Use a larger column with more stationary phase. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
Improper Column Packing The column may have been packed unevenly, leading to channeling and poor separation.
- Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.
- Add a layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

Problem 2: The product is not eluting from the column.

Potential CauseRecommended Solution(s)
Solvent Polarity is Too Low The eluent is not polar enough to move the product through the silica gel.
- Gradually increase the polarity of the solvent system. For example, move from 10% to 20% or 30% ethyl acetate in hexanes.
Product Degradation on Silica The slightly acidic nature of silica gel may be causing the product to decompose or irreversibly bind to the stationary phase.
- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).
- Consider using a different stationary phase, such as neutral alumina.
Recrystallization / Low-Temperature Crystallization

Problem 1: The compound "oils out" instead of forming crystals.

Potential CauseRecommended Solution(s)
Solution is Supersaturated The concentration of the compound in the solvent is too high, or the solution is being cooled too rapidly.
- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
- Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.
- Add a seed crystal of the pure compound if available.
Inappropriate Solvent Choice The solvent is not suitable for the recrystallization of this specific compound.
- Experiment with different solvent systems. A good starting point for non-polar to moderately polar compounds is a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble), such as ethyl acetate/hexanes or dichloromethane/hexanes.

Problem 2: No crystals form upon cooling.

Potential CauseRecommended Solution(s)
Solution is Not Saturated Too much solvent was used to dissolve the crude product.
- Evaporate some of the solvent to increase the concentration of the product and then attempt to cool the solution again.
Product is an Oil at Low Temperatures The compound may not readily crystallize even at low temperatures.
- Attempt low-temperature crystallization by dissolving the compound in a minimal amount of a low-boiling point solvent (e.g., diethyl ether or pentane) and cooling to -78 °C (dry ice/acetone bath).

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound. Please note that optimal conditions may vary depending on the scale of the reaction and the purity of the crude material.

Purification MethodStationary/Mobile Phase or SolventTypical Yield (%)Typical Purity (%)
Column Chromatography Silica Gel / Ethyl Acetate in Hexanes (gradient)70-90>95
Vacuum Distillation N/A60-80>98

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Column:

    • A glass column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column.

    • A slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes) is prepared and carefully poured into the column.

    • The column is allowed to pack under gravity, and the solvent is drained until it is just above the level of the silica gel. Ensure no air bubbles or cracks are present in the packed bed.

    • A thin layer of sand is added to the top of the silica gel.

  • Loading the Sample:

    • The crude this compound is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane.

    • This solution is carefully loaded onto the top of the column.

  • Elution:

    • The elution is started with a non-polar solvent system (e.g., 5-10% ethyl acetate in hexanes).

    • The polarity of the eluent is gradually increased (e.g., to 20%, 30% ethyl acetate) to elute the desired product.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation:

    • Fractions containing the pure product are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound as an oil.

Protocol 2: Synthesis via Claisen Condensation and Workup

This protocol describes a general procedure for the synthesis of this compound, the product of which would then be purified by the methods described above.

  • Reaction Setup:

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in an inert solvent like toluene, 3-methoxyacetophenone and diethyl carbonate are added at room temperature under an inert atmosphere (e.g., nitrogen).

    • The reaction mixture is heated to reflux and stirred for several hours.

  • Workup:

    • After cooling to room temperature, the reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is neutral.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification 3-Methoxyacetophenone 3-Methoxyacetophenone Claisen Condensation Claisen Condensation 3-Methoxyacetophenone->Claisen Condensation Diethyl Carbonate Diethyl Carbonate Diethyl Carbonate->Claisen Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Claisen Condensation Crude Product Crude Product Claisen Condensation->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: Synthesis and Purification Workflow.

G Start Start Poor Separation Poor Separation Start->Poor Separation Check Solvent System Check Solvent System Poor Separation->Check Solvent System Inappropriate Eluent? Reduce Column Load Reduce Column Load Poor Separation->Reduce Column Load Overloaded? Repack Column Repack Column Poor Separation->Repack Column Channeling? End End Check Solvent System->End Reduce Column Load->End Repack Column->End

Caption: Troubleshooting Poor Chromatographic Separation.

Optimizing reaction conditions for the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a crossed Claisen condensation. This reaction involves the condensation of 3-methoxyacetophenone with diethyl carbonate in the presence of a strong base.

Q2: Why is a strong base necessary for this reaction?

A2: A strong, non-nucleophilic base, such as sodium hydride (NaH), is crucial to deprotonate the α-carbon of 3-methoxyacetophenone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate. The use of a strong base ensures a sufficient concentration of the enolate to drive the reaction forward.

Q3: Can other bases be used for this synthesis?

A3: While sodium hydride is commonly used, other strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) can also be employed. However, it is important to use a non-nucleophilic base to avoid side reactions with the ester functionality. The choice of base can influence the reaction rate and yield, and may require optimization.

Q4: What is the role of diethyl carbonate in this reaction?

A4: Diethyl carbonate serves as the electrophilic acylating agent. It does not have α-hydrogens and therefore cannot form an enolate itself, which simplifies the reaction mixture by preventing self-condensation. It is often used in excess to ensure the complete conversion of the ketone.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to separate the starting materials from the product. The disappearance of the starting material (3-methoxyacetophenone) and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Base: Sodium hydride is moisture-sensitive and may have degraded. 2. Wet Reagents/Solvent: Traces of water or alcohol in the reactants or solvent will quench the base. 3. Insufficient Base: Not enough base to fully deprotonate the ketone. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use a fresh, unopened container of sodium hydride or handle it under an inert atmosphere. 2. Ensure all glassware is flame-dried, and solvents are anhydrous. 3. Use at least a stoichiometric amount of base relative to the ketone. 4. Gently heat the reaction mixture to reflux to ensure it proceeds to completion.
Formation of multiple products (observed on TLC) 1. Self-condensation of the ketone: This can occur if the concentration of the enolate is too high before the addition of diethyl carbonate. 2. Reaction with residual ethanol: If sodium ethoxide is used or formed in situ, it can participate in side reactions.1. Add the ketone solution slowly to a suspension of the base and diethyl carbonate to keep the enolate concentration low at any given time. 2. Use a non-alkoxide base like sodium hydride to avoid transesterification.
Product is an oil instead of a solid, making purification difficult The product, this compound, is often isolated as an oil. This is the expected physical state.Purification should be performed using column chromatography on silica gel.
Product decomposition during purification β-keto esters can be sensitive to acidic conditions on standard silica gel, which may cause hydrolysis or other side reactions.Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (TEA) in the slurry before packing the column.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the typical reaction parameters for the synthesis of this compound and their expected impact on the reaction outcome.

Parameter Typical Range/Condition Effect on Yield and Purity
Base Sodium Hydride (NaH)Generally provides high yields due to its strength and non-nucleophilic nature.
Sodium Ethoxide (NaOEt)Can be effective, but may lead to transesterification if not used carefully.
Potassium tert-Butoxide (t-BuOK)A strong, non-nucleophilic base that can also be used effectively.
Solvent Anhydrous Tetrahydrofuran (THF)A common aprotic solvent that is suitable for reactions with sodium hydride.
Anhydrous Diethyl EtherAnother suitable aprotic solvent.
Anhydrous TolueneCan be used, especially if higher reaction temperatures are required.
Temperature 0 °C to RefluxThe initial deprotonation is often carried out at 0 °C, followed by heating to reflux to drive the reaction to completion. Higher temperatures can increase the reaction rate but may also lead to more side products.
Reactant Ratio (Ketone:Base:Ester) 1 : 1.1-1.5 : 2-3A slight excess of base is used to ensure complete deprotonation. An excess of diethyl carbonate is used to favor the formation of the desired product.
Reaction Time 2 - 24 hoursThe reaction time is dependent on the temperature and the specific reactants used. It should be monitored by TLC.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis via a crossed Claisen condensation of 3-methoxyacetophenone and diethyl carbonate using sodium hydride as the base.

Materials:

  • 3-methoxyacetophenone

  • Sodium Hydride (60% dispersion in mineral oil)

  • Diethyl Carbonate

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexane

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

    • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

    • Add anhydrous THF to the flask to create a suspension of sodium hydride.

    • Add diethyl carbonate (2.0 eq) to the suspension.

  • Addition of Ketone:

    • Dissolve 3-methoxyacetophenone (1.0 eq) in anhydrous THF in the dropping funnel.

    • Cool the sodium hydride suspension to 0 °C using an ice bath.

    • Add the solution of 3-methoxyacetophenone dropwise to the stirred suspension over 30-60 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (pH ~5-6). Be cautious as hydrogen gas will be evolved.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification:

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as an oil.

Mandatory Visualization

Reaction_Pathway Reactant1 3-Methoxyacetophenone Enolate Enolate Intermediate Reactant1->Enolate + Base Reactant2 Diethyl Carbonate Product This compound Reactant2->Product Base NaH in THF Enolate->Product + Diethyl Carbonate

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Step1 Reaction Setup: NaH, Diethyl Carbonate in THF Start->Step1 Step2 Add 3-Methoxyacetophenone at 0 °C Step1->Step2 Step3 Reflux and Monitor by TLC Step2->Step3 Step4 Aqueous Work-up: Acidic Quench and Extraction Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End Pure Product Step5->End

Caption: General experimental workflow for the synthesis.

Caption: A logical troubleshooting guide for the synthesis.

Stability and decomposition of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and decomposition of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. A related compound, ethyl 3-(4-methylphenyl)-3-oxopropanoate, is advised to be stored at -20°C.[1] General laboratory practice for similar chemicals suggests a cool, dry, and well-ventilated area away from heat and ignition sources.[2]

Q2: What are the primary degradation pathways for this compound?

A2: this compound, as a β-keto ester, is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester can be hydrolyzed to form 3-(3-methoxyphenyl)-3-oxopropanoic acid and ethanol. This reaction can be catalyzed by both acids and bases.[3]

  • Decarboxylation: The resulting β-keto acid from hydrolysis is prone to decarboxylation upon heating, yielding 1-(3-methoxyphenyl)ethan-1-one and carbon dioxide. Direct decarboxylation of the ester can also occur under harsh conditions, such as heating in the presence of salts in a solvent like DMSO.[4]

Q3: Is this compound sensitive to light?

Q4: Can this compound undergo oxidation?

A4: The methoxy group and the aromatic ring can be susceptible to oxidation over long-term storage, especially if exposed to air and light.[8] While specific studies on this compound are limited, it is good practice to minimize exposure to atmospheric oxygen, for example, by storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in NMR/LC-MS analysis of a fresh sample. Impurities from synthesis or partial decomposition during shipping/handling.Confirm the purity of a new batch upon receipt. If impurities are detected, purification by chromatography may be necessary.
Loss of starting material and appearance of a new peak corresponding to a ketone during a reaction. Thermal decomposition (decarboxylation) of the β-keto ester.Avoid excessive heating. If heating is necessary, conduct the reaction at the lowest possible temperature. Consider alternative, milder reaction conditions. The decarboxylation of β-keto esters can occur upon heating, especially in the presence of acid or base.[4][9]
Formation of an acidic byproduct detected by pH change or analytical methods. Hydrolysis of the ester to the corresponding carboxylic acid.Ensure all solvents and reagents are anhydrous. Avoid acidic or basic conditions unless required by the reaction protocol. Ester hydrolysis is catalyzed by both acids and bases.[3]
Discoloration of the compound (e.g., turning yellow or brown) over time. Potential oxidative or photolytic degradation.Store the compound under an inert atmosphere and protected from light. Discoloration can be an indicator of decomposition.
Inconsistent reaction yields or kinetics between different batches. Variation in the purity or stability of the starting material.Always use a fresh, properly stored batch of the compound. Re-evaluate the purity of older batches before use.

Stability and Decomposition Data

Due to the limited availability of specific experimental data for this compound, the following tables provide an illustrative summary based on the general chemical properties of β-keto esters.

Table 1: Summary of Stability under Different Conditions

Condition Stability Primary Decomposition Product(s)
Thermal (Heat) Moderate; degrades at elevated temperatures.1-(3-methoxyphenyl)ethan-1-one (via decarboxylation)
Acidic (e.g., pH < 4) Low; susceptible to hydrolysis.3-(3-methoxyphenyl)-3-oxopropanoic acid
Basic (e.g., pH > 8) Low; susceptible to hydrolysis.3-(3-methoxyphenyl)-3-oxopropanoate salt
Oxidative (Air) Moderate; potential for slow oxidation.Various oxidized aromatic byproducts
Photolytic (UV/Vis Light) Moderate; potential for degradation.Various photoproducts

Table 2: Recommended Storage Conditions

Duration Temperature Atmosphere Container
Short-term (< 1 month) 2-8°CAirTightly sealed, amber vial
Long-term (> 1 month) -20°CInert (N₂ or Ar)Tightly sealed, amber vial

Experimental Protocols

Protocol 1: General Handling and Preparation of a Stock Solution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a fume hood.

  • Add the appropriate anhydrous solvent (e.g., DMSO, DMF, or ethanol) to the compound.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, store the stock solution at -20°C in a tightly sealed, light-protected vial.

Visualizing Decomposition and Experimental Workflows

DecompositionPathway Decomposition Pathway of this compound A This compound B 3-(3-methoxyphenyl)-3-oxopropanoic acid A->B Hydrolysis (H₂O, H⁺/OH⁻) D Ethanol A->D Hydrolysis C 1-(3-methoxyphenyl)ethan-1-one B->C Decarboxylation (Heat) E Carbon Dioxide B->E Decarboxylation (Heat)

Caption: Major decomposition pathways of the title compound.

TroubleshootingFlowchart Troubleshooting Experimental Issues Start Inconsistent Experimental Results? CheckPurity Check Starting Material Purity (LC-MS, NMR) Start->CheckPurity Pure Purity OK? CheckPurity->Pure Impure Purify or Use New Batch Pure->Impure No CheckConditions Review Reaction Conditions (Temp, pH, Light) Pure->CheckConditions Yes End Problem Resolved Impure->End Temp Is Temperature Too High? CheckConditions->Temp LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes pH Is pH Acidic/Basic? Temp->pH No LowerTemp->End AdjustpH Use Anhydrous/Neutral Conditions pH->AdjustpH Yes Light Is Reaction Exposed to Light? pH->Light No AdjustpH->End ProtectLight Protect Reaction from Light Light->ProtectLight Yes Light->End No ProtectLight->End

Caption: A logical flowchart for troubleshooting common issues.

References

Identifying and removing impurities from Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetically prepared this compound?

A1: Impurities typically originate from the starting materials, side reactions, or subsequent workup procedures. The synthesis of β-keto esters like this compound often involves a Claisen condensation reaction.[1][2][3] Potential impurities are summarized in the table below.

Impurity NameLikely Source
Ethyl acetateUnreacted starting material (if used as the enolizable ester)
Methyl 3-methoxybenzoateUnreacted starting material
Ethyl acetoacetateSelf-condensation byproduct of ethyl acetate
3-MethoxyphenolHydrolysis of the starting ester or product
3-(3-Methoxyphenyl)-3-oxopropanoic acidHydrolysis of the final product during workup
Sodium Ethoxide / Sodium HydrideUnquenched base from the reaction
Ethanol / MethanolByproduct of the condensation; solvent
Diethyl ether, Hexanes, Ethyl acetateSolvents used during reaction or purification

Q2: How can I identify the impurities in my sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity profile.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. Specific proton and carbon signals can be assigned to the main compound and compared against known chemical shifts of common solvents and byproducts.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile and thermally stable impurities. It separates components based on their boiling points and provides mass-to-charge ratio data for identification.[8][9] Note that β-keto esters can sometimes undergo transesterification in a hot GC inlet.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally sensitive impurities. However, β-keto esters can exhibit poor peak shapes due to keto-enol tautomerism.[11] Using mixed-mode columns or adjusting mobile phase conditions can mitigate this issue.[4][11]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

Q3: My sample shows two spots on a TLC plate. Does this mean it's impure?

A3: Not necessarily. β-keto esters like this compound exist as a mixture of rapidly interconverting keto and enol tautomers. These tautomers can sometimes appear as separate, often elongated or overlapping, spots on a TLC plate, which might be mistaken for impurities.[12] To confirm if the second spot is a tautomer or an impurity, you can perform a 2D TLC.[12]

Q4: I am observing very broad or tailing peaks during HPLC or GC analysis. What is the cause and how can I fix it?

A4: Broad or tailing peaks for β-keto esters are frequently caused by the on-column keto-enol tautomerism.[11][12] The presence of two isomers interconverting on the column leads to band broadening.

  • For HPLC: Try adjusting the mobile phase pH (an acidic mobile phase may speed up interconversion) or increasing the column temperature to promote faster interconversion, which can result in a single, averaged peak.[11]

  • For GC: Ensure the inlet temperature is optimized. While high temperatures can aid volatilization, they can also potentially cause degradation or on-column reactions.[10]

Q5: My compound appears to be degrading during silica gel column chromatography. What should I do?

A5: Standard silica gel is acidic and can cause the degradation of sensitive compounds like β-keto esters.[12] The acidic silanol groups can catalyze hydrolysis or other side reactions. To prevent this, you can:

  • Deactivate the Silica Gel: Pre-treat the silica gel slurry with a small amount of a base, such as triethylamine (typically 0.5-1% v/v of the solvent), to neutralize the acidic sites.[12]

  • Use an Alternative Stationary Phase: Consider using a more neutral support like alumina (neutral or basic) or Florisil.[12]

Troubleshooting Guides

Guide 1: Column Chromatography Purification

This guide provides solutions to common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation Inappropriate solvent system (eluent); Keto-enol tautomerism causing band broadening.[12]Optimize the eluent using TLC with different solvent polarities (e.g., Hexane/Ethyl Acetate mixtures). Add a small amount of triethylamine (~0.5%) to the eluent to improve peak shape.
Compound Degradation on Column Acidity of the silica gel.[12]Neutralize the silica gel with triethylamine before packing the column. Alternatively, use neutral alumina as the stationary phase.[12]
Product Elutes with a Long Tail Strong interaction with the stationary phase; Tautomerism.Add a more polar solvent to the eluent in a small percentage. Neutralize the silica gel as described above.
Multiple Fractions Contain the Product Broad bands due to tautomerism or overloading the column.Ensure the column is not overloaded. Use a shallower solvent gradient during elution.
Guide 2: Recrystallization Purification

Recrystallization is a powerful technique for purifying solid compounds. Success depends heavily on the choice of solvent.[13]

ProblemPossible Cause(s)Recommended Solution(s)
Compound Fails to Crystallize Solution is not supersaturated; The compound is too soluble in the chosen solvent even when cold.Evaporate some solvent to increase concentration and try cooling again. If it still fails, add a compatible anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution turns cloudy, then gently heat to clarify and cool again.[14]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound; The solution is cooled too quickly.Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15]
Low Recovery Too much solvent was used; Crystals were filtered before crystallization was complete; Crystals are partially soluble in the cold washing solvent.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent.
Poor Purity After Recrystallization Impurities co-crystallized with the product; Inefficient removal of impure mother liquor.Ensure slow cooling to allow for selective crystal formation. Wash the filtered crystals thoroughly with fresh, ice-cold solvent. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the this compound sample into a clean vial. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Data Analysis:

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks corresponding to the product.

    • Identify and integrate peaks corresponding to impurities (e.g., residual solvents, starting materials).

    • Calculate the mole percent of impurities relative to the main product.

Table of Expected ¹H NMR Shifts (in CDCl₃): (Note: Chemical shifts (δ) are approximate and can vary. Keto-enol tautomerism will be present.)

ProtonsExpected Shift (ppm)MultiplicityIntegration
-OCH₃ (methoxy)~3.8Singlet3H
-CH₂- (methylene, keto form)~4.0Singlet2H
-OCH₂CH₃ (ethyl ester)~4.2Quartet2H
-OCH₂CH₃ (ethyl ester)~1.3Triplet3H
Aromatic Protons~7.0 - 7.6Multiplet4H
=CH- (enol form)~5.8Singlet~0.1-0.3H
-OH (enol form)~12.5Singlet (broad)~0.1-0.3H
Protocol 2: Purification by Column Chromatography with Deactivated Silica
  • Slurry Preparation: In a beaker, add silica gel (230-400 mesh) to your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 0.5% (v/v) and stir well.

  • Column Packing: Pour the silica slurry into the chromatography column and allow it to pack under gravity or with light pressure. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully load the sample onto the top of the silica bed.

  • Elution: Add the eluent (containing 0.5% triethylamine) to the column and begin collecting fractions. Monitor the elution process using TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[13] A common solvent system for compounds of this polarity is Ethanol/Water or Ethyl Acetate/Hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil until the solid just dissolves. Use the minimum amount of hot solvent required.

  • Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove all traces of solvent.

Visualizations

Workflow for Impurity Identification and Removal

start Crude Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate analytical Analytical Assessment (TLC, NMR, GC-MS, HPLC) start->analytical decision Purity Acceptable? analytical->decision pure Pure Product decision->pure Yes purify Select Purification Method decision->purify No chrom Column Chromatography purify->chrom Complex Mixture / Similar Polarity recryst Recrystallization purify->recryst Solid Product extract Liquid-Liquid Extraction purify->extract Aqueous/Organic Soluble Impurities reassess Re-assess Purity chrom->reassess recryst->reassess extract->reassess reassess->decision

Caption: General workflow for identifying and removing impurities.

Troubleshooting Chromatography for β-Keto Esters

start Observing Broad Peaks or Degradation in Chromatography cause Likely Cause: Keto-Enol Tautomerism or Acidic Stationary Phase start->cause solution_silica Option 1: Modify Silica Gel cause->solution_silica solution_alt Option 2: Change Stationary Phase cause->solution_alt action_silica Add Triethylamine (0.5-1%) to Eluent and Slurry solution_silica->action_silica result Improved Peak Shape and Reduced Degradation action_silica->result action_alt Use Neutral Alumina or Florisil solution_alt->action_alt action_alt->result

Caption: Decision tree for troubleshooting chromatography issues.

Origin of Impurities in Claisen Condensation

reactants Starting Materials (e.g., Methyl 3-methoxybenzoate + Ethyl Acetate + Base) reaction Claisen Condensation reactants->reaction imp_unreacted Unreacted Starting Materials reactants->imp_unreacted remain product Crude Product Mixture reaction->product imp_side Side Products (e.g., Ethyl Acetoacetate) reaction->imp_side self-condensation imp_hydrolysis Hydrolysis Products (Carboxylic Acid) product->imp_hydrolysis during workup imp_unreacted->product imp_side->product final_product Desired Product: Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate final_product->product

References

Troubleshooting common issues in reactions with Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary uses of this compound in research and development?

This compound is a versatile β-keto ester primarily utilized as a building block in organic synthesis. Its structure, featuring a reactive methylene group flanked by two carbonyl groups, makes it an ideal precursor for the synthesis of a wide variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and drug discovery.

Q2: What are the main safety concerns associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Q3: Are there any known signaling pathways in which this compound is involved?

Currently, there is no direct evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role appears to be that of a synthetic intermediate used to create more complex molecules that may have biological activity. While derivatives of structurally similar phenylpropanoates have shown biological activities such as anti-inflammatory effects, these have not been directly attributed to this specific molecule.

Troubleshooting Guides for Common Reactions

As a β-keto ester, this compound is a key reactant in several important synthetic transformations. Below are troubleshooting guides for common issues that may arise during these reactions.

Alkylation and Acylation Reactions

Alkylation and acylation at the α-carbon of β-keto esters are fundamental carbon-carbon bond-forming reactions.

Q: My alkylation/acylation reaction is giving a low yield. What are the possible causes and solutions?

A: Low yields in alkylation or acylation reactions of this compound can stem from several factors:

  • Incomplete Deprotonation: The first step is the formation of an enolate by deprotonation of the acidic α-proton. If the base is not strong enough or if an insufficient amount is used, the equilibrium will not favor the enolate, leading to a low yield.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete and irreversible enolate formation. Use at least one full equivalent of the base.

  • Presence of Water: Moisture in the reaction will quench the base and the enolate, and can also lead to hydrolysis of the ester.

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Temperature: While low temperatures are often used to control side reactions, the main reaction may be too slow.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).

Q: I am observing the formation of multiple products in my alkylation/acylation reaction. How can I improve the selectivity?

A: The formation of multiple products often points to side reactions such as O-alkylation/acylation, dialkylation, or self-condensation.

  • O- vs. C-Alkylation/Acylation: The enolate intermediate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation/acylation) or the enolate oxygen (O-alkylation/acylation).

    • Solution: The choice of solvent and counterion can influence the C/O ratio. Polar aprotic solvents generally favor C-alkylation. Using magnesium salts can promote C-acylation through chelation.

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.

    • Solution: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent and add it slowly to the enolate solution.

  • Self-Condensation (Claisen Condensation): If a weaker base (e.g., sodium ethoxide) is used, the enolate can react with the starting ester.

    • Solution: Use a strong, non-nucleophilic base like LDA to ensure complete enolate formation before adding the alkylating agent.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which can then be oxidized to pyridines.

Q: The yield of my Hantzsch pyridine synthesis is low. How can I optimize it?

A: The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester (like this compound), and a nitrogen donor (e.g., ammonia or ammonium acetate). Low yields can be due to:

  • Harsh Reaction Conditions: Classical methods often require long reaction times and harsh conditions.

    • Solution: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) or a Lewis acid to improve the reaction rate and yield. Microwave-assisted synthesis has also been shown to be effective.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome.

    • Solution: While ethanol is commonly used, exploring other solvents or even solvent-free conditions with a solid catalyst can improve yields.

Q: I am getting unexpected side products in my Hantzsch synthesis. What could they be and how can I avoid them?

A: Side products in the Hantzsch reaction can arise from various competing pathways.

  • Knoevenagel Condensation Product: The aldehyde can react with one equivalent of the β-keto ester to form a stable intermediate.

    • Solution: Ensure all components are mixed together at the start of the reaction to favor the multi-component pathway.

  • Oxidation of the Dihydropyridine: The initial dihydropyridine product can sometimes be difficult to isolate as it may readily oxidize to the corresponding pyridine.

    • Solution: If the dihydropyridine is the desired product, work under an inert atmosphere and use mild workup conditions. If the pyridine is the target, an oxidizing agent can be added in a subsequent step.

Biginelli Reaction

The Biginelli reaction is another multi-component reaction that produces dihydropyrimidinones from an aldehyde, a β-keto ester, and urea or thiourea.

Q: My Biginelli reaction is not proceeding to completion. What can I do?

A: The Biginelli reaction is typically acid-catalyzed. Incomplete conversion can be due to:

  • Insufficient Catalysis: The reaction requires a catalyst to proceed at a reasonable rate.

    • Solution: Use a suitable catalyst such as a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid. A variety of solid acid catalysts have also been shown to be effective and offer easier workup.

  • Reaction Conditions: The reaction may require heating to go to completion.

    • Solution: Refluxing in a suitable solvent like ethanol is a common condition.

Q: I am observing the formation of byproducts in my Biginelli reaction. What are they and how can I minimize them?

A: Byproducts in the Biginelli reaction can include intermediates of the reaction cascade.

  • Knoevenagel Adduct: Similar to the Hantzsch synthesis, a Knoevenagel condensation product between the aldehyde and the β-keto ester can form.

    • Solution: Optimizing the reaction conditions, such as the choice of catalyst and temperature, can favor the desired three-component reaction.

  • Urea-Aldehyde Adducts: The aldehyde can react with urea to form various adducts.

    • Solution: Ensuring the presence of all three components from the start of the reaction is crucial.

Japp-Klingemann Reaction

The Japp-Klingemann reaction is used to synthesize hydrazones from β-keto esters and aryl diazonium salts.

Q: My Japp-Klingemann reaction is giving a poor yield of the hydrazone. What are the common pitfalls?

A: The Japp-Klingemann reaction involves the formation of a diazonium salt, which is then coupled with the β-keto ester. Low yields can be attributed to:

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable at elevated temperatures.

    • Solution: The diazotization and coupling steps should be carried out at low temperatures, typically between 0-5 °C.

  • Incorrect pH: The pH of the reaction medium is critical for the coupling reaction.

    • Solution: The reaction is typically carried out in a buffered solution (e.g., with sodium acetate) to maintain the optimal pH for the coupling to occur.

Q: I am isolating an azo compound instead of the hydrazone. What is happening?

A: The initial product of the coupling is an azo compound, which then undergoes hydrolysis and rearrangement to form the final hydrazone.

  • Incomplete Reaction: The hydrolysis of the intermediate azo compound may be slow.

    • Solution: Ensure sufficient reaction time and appropriate workup conditions to facilitate the conversion to the hydrazone. In some cases, gentle heating during workup may be necessary, but care must be taken to avoid decomposition.

Data Presentation

The following tables provide representative quantitative data for common reactions involving β-keto esters, which can serve as a general guide for reactions with this compound. Note that specific yields and reaction times will vary depending on the exact substrates and conditions used.

Table 1: Representative Conditions and Yields for Alkylation of β-Keto Esters

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideNaHTHF0 to RT2 - 480 - 95
Ethyl BromideNaOEtEthanolReflux6 - 1275 - 90
Benzyl BromideK₂CO₃DMFRT8 - 1685 - 98

Table 2: Representative Conditions and Yields for Hantzsch Pyridine Synthesis with β-Keto Esters

AldehydeNitrogen SourceCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNH₄OAc-EthanolReflux12 - 2460 - 75
4-NitrobenzaldehydeNH₄OAcPTSAEthanolReflux4 - 885 - 95
3-HydroxybenzaldehydeNH₃-MethanolReflux10 - 2070 - 85

Table 3: Representative Conditions and Yields for Biginelli Reaction with β-Keto Esters

AldehydeUrea/ThioureaCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeUreaHClEthanolReflux12 - 1870 - 85
4-ChlorobenzaldehydeThioureaLewis AcidAcetonitrileReflux6 - 1080 - 92
3-MethoxybenzaldehydeUreaSolid AcidSolvent-free1001 - 288 - 96

Table 4: Representative Conditions and Yields for Japp-Klingemann Reaction with β-Keto Esters

Aryl AmineCoupling ConditionsSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineNaNO₂/HCl, then NaOAcEthanol/Water0 - 52 - 475 - 90
4-ToluidineNaNO₂/H₂SO₄, then NaOAcMethanol/Water0 - 52 - 480 - 95
4-ChloroanilineNaNO₂/HCl, then NaOAcAcetic Acid/Water0 - 53 - 670 - 85

Experimental Protocols

The following are generalized experimental protocols for key reactions involving β-keto esters like this compound. Researchers should adapt these procedures to their specific substrates and optimize the conditions as necessary.

Protocol 1: General Procedure for the Alkylation of this compound
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF or DMF).

  • Base Addition: Add the base (e.g., 1.1 equivalents of NaH, 60% dispersion in mineral oil) portion-wise to the stirred solvent.

  • Enolate Formation: Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise to the base suspension at 0 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the enolate.

  • Alkylation: Add the alkylating agent (1.05-1.1 equivalents) dropwise to the enolate solution at 0 °C. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Hantzsch Synthesis of Dihydropyridines
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 equivalent), this compound (2.0 equivalents), and the nitrogen source (e.g., 1.1 equivalents of ammonium acetate).

  • Reaction: Add the solvent (e.g., ethanol) and a catalytic amount of acid (e.g., a few drops of acetic acid or a catalytic amount of PTSA), if desired. Heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold solvent. If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 3: General Procedure for the Biginelli Reaction
  • Setup: In a round-bottom flask, mix the aldehyde (1.0 equivalent), this compound (1.0 equivalent), and urea or thiourea (1.2 equivalents).

  • Reaction: Add the solvent (e.g., ethanol) and a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl). Heat the mixture to reflux with stirring.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture in an ice bath. The product often crystallizes from the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If necessary, the product can be recrystallized from a suitable solvent.

Protocol 4: General Procedure for the Japp-Klingemann Reaction
  • Diazonium Salt Formation: In a beaker, dissolve the aryl amine (1.0 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equivalent) dropwise, keeping the temperature below 5 °C.

  • Coupling Reaction: In a separate, larger flask, dissolve this compound (1.0 equivalent) and sodium acetate (3.0 equivalents) in a mixture of ethanol and water. Cool this solution to 0-5 °C with vigorous stirring.

  • Addition: Slowly add the freshly prepared diazonium salt solution to the β-keto ester solution, maintaining the temperature below 5 °C.

  • Reaction and Work-up: Stir the reaction mixture at 0-5 °C for 1-2 hours. The hydrazone product often precipitates. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry. The crude product can be purified by recrystallization from ethanol.

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common issues and the general experimental setup for the described reactions.

Troubleshooting_Workflow cluster_low_yield Low Yield Troubleshooting cluster_multiple_products Multiple Products Troubleshooting cluster_incomplete_reaction Incomplete Reaction Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield multiple_products Multiple Products start->multiple_products incomplete_reaction Incomplete Reaction start->incomplete_reaction check_base Check Base Strength & Stoichiometry low_yield->check_base check_anhydrous Ensure Anhydrous Conditions low_yield->check_anhydrous optimize_temp Optimize Temperature low_yield->optimize_temp check_co_alkylation Consider C/O-Alkylation multiple_products->check_co_alkylation check_dialkylation Check for Dialkylation multiple_products->check_dialkylation check_condensation Check for Self-Condensation multiple_products->check_condensation check_catalyst Verify Catalyst Activity incomplete_reaction->check_catalyst check_reaction_time Increase Reaction Time incomplete_reaction->check_reaction_time check_temp_incomplete Increase Temperature incomplete_reaction->check_temp_incomplete solution Solution Implemented check_base->solution check_anhydrous->solution optimize_temp->solution check_co_alkylation->solution check_dialkylation->solution check_condensation->solution check_catalyst->solution check_reaction_time->solution check_temp_incomplete->solution

Caption: A logical workflow for troubleshooting common issues in reactions.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup Combine Reactants & Solvent in Flask under Inert Atmosphere reaction Add Reagents/Catalyst Heat/Cool as Required setup->reaction monitoring Monitor Progress by TLC reaction->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: A general experimental workflow for the described chemical syntheses.

References

Technical Support Center: Synthesis and Purification of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is a crossed Claisen condensation.[1] This reaction involves the condensation of an ester with enolizable α-hydrogens (in this case, ethyl acetate) with an ester that preferably lacks α-hydrogens (like methyl 3-methoxybenzoate) in the presence of a strong base.

Q2: Which base is recommended for the Claisen condensation to synthesize this compound?

A2: A strong, non-nucleophilic base is essential. Sodium ethoxide (NaOEt) is a commonly used base for this reaction. It is crucial to use a base with the same alkoxide as the ester nucleophile (ethyl acetate) to prevent transesterification, which could lead to a mixture of undesired products. Stronger bases like sodium hydride (NaH) can also be employed and may lead to higher yields.[1]

Q3: What are the primary side reactions to be aware of during the synthesis?

A3: The main side reaction is the self-condensation of ethyl acetate to form ethyl acetoacetate. To minimize this, it is advisable to slowly add the ethyl acetate to a mixture of the methyl 3-methoxybenzoate and the base.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Q5: What are the main challenges in purifying this compound?

A5: The primary challenges are the compound's sensitivity to acidic conditions, which can cause degradation on standard silica gel, and the presence of keto-enol tautomerism. This tautomerism can lead to broadened peaks and poor separation during column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Low or No Product Yield
Potential Cause Troubleshooting Step
Moisture in Reaction Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Moisture will quench the strong base.
Inactive Base Use freshly opened or properly stored sodium ethoxide or sodium hydride.
Incorrect Reaction Temperature Claisen condensations are often run at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions.
Inefficient Enolate Formation Consider pre-forming the enolate by stirring the ethyl acetate with the base before the slow addition of methyl 3-methoxybenzoate.
Product Degradation During Purification
Potential Cause Troubleshooting Step
Acidic Silica Gel Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane).
Prolonged Contact with Silica Gel Perform flash column chromatography to minimize the time the compound is on the column.
Harsh Acidic Work-up Neutralize the reaction mixture with a mild acid, such as acetic acid, during the work-up procedure.
Poor Separation During Column Chromatography
Potential Cause Troubleshooting Step
Keto-Enol Tautomerism This can cause peak broadening. Adding a small amount of a weak acid (like acetic acid) to the eluent can sometimes help by shifting the equilibrium to one tautomeric form. However, this should be done cautiously due to the compound's acid sensitivity.
Inappropriate Stationary Phase If issues persist with silica gel, consider using a more neutral stationary phase like neutral alumina.[2][3][4][5][6]
Incorrect Eluent System Optimize the eluent system using TLC. A common system is a gradient of ethyl acetate in hexane.

Experimental Protocols

Protocol 1: Synthesis of this compound via Claisen Condensation

Materials:

  • Methyl 3-methoxybenzoate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Diethyl ether

  • Acetic acid (10% aqueous solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium ethoxide (1.1 equivalents).

  • Add anhydrous toluene to the flask.

  • Add methyl 3-methoxybenzoate (1.0 equivalent) to the flask.

  • Slowly add anhydrous ethyl acetate (1.2 equivalents) dropwise from the dropping funnel to the stirred suspension over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of 10% aqueous acetic acid until the mixture is neutral (pH ~7).

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Method A: Standard Silica Gel Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexane

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the column. Elute with the solvent gradient. Collect fractions and analyze by TLC. Combine fractions containing the pure product and remove the solvent under reduced pressure.

Method B: Deactivated Silica Gel Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) pre-treated with 1% triethylamine in the eluent.

  • Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexane containing 1% triethylamine.

  • Procedure: Follow the same procedure as Method A, but with the deactivated silica and eluent.

Method C: Neutral Alumina Chromatography

  • Stationary Phase: Neutral alumina (Brockmann I, ~150 mesh).

  • Eluent: Gradient of 2% to 15% Ethyl Acetate in Hexane.

  • Procedure: Follow the same procedure as Method A, but using neutral alumina as the stationary phase.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, or a mixture of ethyl acetate and hexane).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Stationary Phase / Solvent Typical Yield (%) Purity (%) by HPLC Notes
Column Chromatography (Method A)Standard Silica Gel65-7590-95Potential for some product degradation.
Column Chromatography (Method B)Deactivated Silica Gel70-80>98Minimizes degradation, leading to higher purity.
Column Chromatography (Method C)Neutral Alumina68-78>97Good alternative to silica gel, especially if the product is very acid-sensitive.[5][6]
RecrystallizationEthanol50-60>99Can provide very high purity but may result in lower yields.
RecrystallizationEthyl Acetate / Hexane55-65>99Good for obtaining high purity crystals; the ratio of solvents needs to be optimized.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reagents Methyl 3-methoxybenzoate Ethyl Acetate Sodium Ethoxide reaction Claisen Condensation (Toluene, 50-60°C) reagents->reaction 1. React workup Aqueous Work-up (Acetic Acid, Ether Extraction) reaction->workup 2. Quench & Extract crude Crude Product workup->crude 3. Isolate purification Purification Options crude->purification cc_silica Column Chromatography (Silica Gel) purification->cc_silica cc_alumina Column Chromatography (Neutral Alumina) purification->cc_alumina recrystallization Recrystallization purification->recrystallization pure_product Pure Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate cc_silica->pure_product cc_alumina->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic start Low Purity after Initial Purification check_tlc Analyze crude by TLC. See multiple spots? start->check_tlc degradation Product Degradation on Silica? check_tlc->degradation Yes solution3 Re-run Column with Optimized Eluent check_tlc->solution3 No (streaking) solution1 Use Deactivated Silica Gel or Neutral Alumina degradation->solution1 Yes solution2 Optimize Recrystallization Solvent System degradation->solution2 No

Caption: Troubleshooting decision tree for low purity issues during purification.

Signaling_Pathway cluster_reactants Reactants ester1 Methyl 3-methoxybenzoate (Electrophile) tetrahedral Tetrahedral Intermediate ester1->tetrahedral ester2 Ethyl Acetate (Nucleophile Precursor) enolate Enolate of Ethyl Acetate (Nucleophile) ester2->enolate Deprotonation by Base base Sodium Ethoxide (Base) base->enolate enolate->tetrahedral Nucleophilic Attack product Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate tetrahedral->product Elimination of Methoxide

Caption: Key steps in the Claisen condensation reaction pathway.

References

Technical Support Center: Monitoring and Troubleshooting Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, is a critical intermediate in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its synthesis, typically achieved through a Claisen condensation or related acylation reactions, requires careful monitoring to ensure optimal yield and purity. This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals to effectively monitor reaction progress and troubleshoot common issues encountered during the synthesis of this important molecule.

Why is diligent reaction monitoring so crucial?

The synthesis of β-keto esters like this compound is often an equilibrium-driven process.[1][2] Monitoring the reaction allows for:

  • Determination of Reaction Completion: Prevents premature workup of an incomplete reaction or prolonged reaction times that can lead to side product formation and decomposition.

  • Identification of Side Products: Early detection of impurities allows for timely adjustments to reaction conditions.

  • Optimization of Reaction Conditions: Data gathered from monitoring can be used to refine parameters such as temperature, reaction time, and catalyst loading for future experiments.

Part 1: Analytical Techniques for Reaction Monitoring

A multi-faceted approach to reaction monitoring is often the most effective. The choice of technique will depend on the available instrumentation and the specific requirements of the reaction.

Frequently Asked Questions: Choosing the Right Analytical Tool

Q1: What is the quickest and most straightforward method to get a qualitative sense of my reaction's progress?

A: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for qualitative reaction monitoring. It provides a visual representation of the consumption of starting materials and the formation of the product. For β-keto esters, a helpful visualization technique is to stain the TLC plate with an ethanolic FeCl₃ solution, which often produces a distinct color for the enolizable product.[3]

Q2: I need more quantitative data. Which techniques are most suitable?

A: For quantitative analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.

  • HPLC is excellent for monitoring the disappearance of starting materials and the appearance of the product, providing accurate quantification with proper calibration.

  • GC , often coupled with Mass Spectrometry (GC-MS), is useful for volatile compounds and can help in identifying byproducts.

  • NMR spectroscopy offers a detailed look at the molecular structure of the compounds in the reaction mixture, allowing for the simultaneous monitoring of multiple species and providing unambiguous structural information.[4]

Q3: Can I use Infrared (IR) Spectroscopy to monitor the reaction?

A: While IR spectroscopy can be used, it is generally less precise for monitoring the progress of this specific reaction. You would be looking for the appearance of the β-keto ester carbonyl stretch and the disappearance of the starting material's carbonyl stretch. However, these peaks can often overlap, making quantification difficult.

Part 2: Troubleshooting Guide for Common Issues

This section addresses specific problems that may arise during the synthesis of this compound and provides actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction shows a low yield of this compound, or it hasn't worked at all. What are the likely causes?

A: Low yields in Claisen-type condensations can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes and Solutions
Potential Cause Explanation Troubleshooting Steps & Solutions
Inactive Catalyst/Base The Lewis acid (e.g., AlCl₃) or base (e.g., sodium ethoxide) is highly sensitive to moisture and can be deactivated upon exposure to air.[5][6]Ensure all glassware is rigorously dried. Use anhydrous solvents and freshly opened or properly stored reagents. If the catalyst or base appears clumpy or discolored, it is likely compromised.[6]
Insufficient Catalyst/Base Acylation reactions often require stoichiometric amounts of a Lewis acid because the product can form a stable complex with it.[5] Similarly, Claisen condensations require at least one equivalent of base to drive the equilibrium by deprotonating the product.[2]Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the base or Lewis acid.
Suboptimal Reaction Temperature The reaction may be too slow at the current temperature, or side reactions may occur at elevated temperatures.[5][7]Start with conditions reported in the literature for similar substrates and adjust as needed. A temperature screening experiment can help identify the optimal condition.
Poor Quality Reagents Impurities in starting materials can inhibit the reaction or lead to the formation of byproducts.[5]Verify the purity of your starting materials (e.g., by NMR or GC). Purify them if necessary.
Reversible Reaction The Claisen condensation is a reversible reaction. The final deprotonation of the β-keto ester product drives the reaction to completion.[1][2]Ensure a strong enough base is used in a stoichiometric amount to deprotonate the product, which has a pKa of around 11.[2]
Issue 2: Formation of Multiple Products

Q: My TLC/HPLC/GC analysis shows the presence of multiple unexpected spots/peaks. What are these side products and how can I minimize them?

A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to suppression.

Common Side Reactions and Mitigation Strategies
  • Self-Condensation: If both esters used in a crossed Claisen condensation have α-hydrogens, a mixture of four products can be obtained.[8]

    • Solution: To favor the desired crossed product, use one ester without α-hydrogens (e.g., ethyl formate or ethyl benzoate). Add the ester with α-hydrogens slowly to a mixture of the non-enolizable ester and the base.[8]

  • Transesterification: If the alkoxide base used does not match the alkoxy group of the ester, a mixture of ester products can be formed.

    • Solution: Always use a base with the same alkyl group as the ester (e.g., sodium ethoxide with ethyl esters).[9]

  • Hydrolysis of the Ester: The presence of water can lead to the hydrolysis of the ester starting material or product, especially if a hydroxide base is used.[7]

    • Solution: Use anhydrous reaction conditions and avoid hydroxide bases.[9]

Issue 3: Difficult Product Purification

Q: I've completed the reaction, but I'm struggling to isolate a pure product. What are the best practices for purification?

A: Purification of β-keto esters can sometimes be challenging due to their properties.

Purification Strategies
Issue Recommended Action
Emulsion during Workup The formation of an emulsion during the aqueous quench can make layer separation difficult and lead to product loss.[6]
Co-elution during Chromatography Starting materials or side products may have similar polarities to the desired product, making separation by column chromatography difficult.
Product Instability The β-keto ester might be sensitive to the acidic or basic conditions of the workup or purification.[10]

Part 3: Experimental Protocols and Data

General Protocol for TLC Monitoring
  • Prepare the TLC Plate: Use a silica gel plate.

  • Spot the Plate: Apply small spots of the starting material(s) (as a reference), a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the Plate: Place the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize: View the plate under UV light and/or stain with an appropriate reagent (e.g., potassium permanganate or ethanolic ferric chloride).

Illustrative TLC Data
Compound Typical Rf Value (3:1 Hexane:Ethyl Acetate) Appearance with FeCl₃ Stain
3-Methoxyacetophenone0.6No color change
Diethyl carbonate0.7No color change
This compound0.4Dark blue/purple spot[3]

General Workflow for Reaction Troubleshooting

Caption: A stepwise workflow for troubleshooting common reaction issues.

Decision Tree for Reaction Monitoring

MonitoringDecisionTree Start Start of Reaction TLC Perform TLC Analysis Start->TLC TLC_Result Starting Material Consumed? TLC->TLC_Result Continue Continue Reaction TLC_Result->Continue No Quantitative_Analysis Perform Quantitative Analysis (HPLC/GC/NMR) TLC_Result->Quantitative_Analysis Yes Continue->TLC Workup Proceed to Workup and Purification Quantitative_Analysis->Workup

References

Preventing the formation of dimers in Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. The primary focus is on preventing the formation of dimer byproducts, a common challenge in this synthetic process.

Troubleshooting Guide: Dimer Formation

The synthesis of this compound is typically achieved through a crossed Claisen condensation between ethyl 3-methoxybenzoate and ethyl acetate. Dimer formation, a type of self-condensation, is a significant side reaction that can reduce the yield and complicate the purification of the desired product.

DOT Script for the Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Ethyl 3-methoxybenzoate Ethyl 3-methoxybenzoate Base Base Ethyl 3-methoxybenzoate->Base Reacts with Ethyl acetate Ethyl acetate Ethyl acetate->Base Reacts with This compound This compound Base->this compound Forms Dimer Byproduct Dimer Byproduct Base->Dimer Byproduct Can also form Solvent Solvent Solvent->Base

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in this synthesis?

A1: Dimer formation, or self-condensation, occurs when two molecules of the same ester react with each other. In the synthesis of this compound, this can happen in two ways:

  • Self-condensation of ethyl acetate: Two molecules of ethyl acetate can react to form ethyl acetoacetate.[1][2][3][4]

  • Self-condensation of ethyl 3-methoxybenzoate: Although less likely due to the absence of alpha-hydrogens, under certain conditions, side reactions involving the aromatic ring can occur.

The more common and problematic side reaction is the self-condensation of ethyl acetate.

Q2: What is the likely structure of the dimer byproduct?

A2: The most probable dimer byproduct is ethyl acetoacetate , formed from the self-condensation of two molecules of ethyl acetate. The reaction is a classic Claisen condensation.[1][2][3][4]

DOT Script for Dimer Formation (Self-condensation of Ethyl Acetate)

G Ethyl Acetate (Molecule 1) Ethyl Acetate (Molecule 1) Base Base Ethyl Acetate (Molecule 1)->Base Deprotonation Ethyl Acetate (Molecule 2) Ethyl Acetate (Molecule 2) Ethyl Acetoacetate (Dimer) Ethyl Acetoacetate (Dimer) Ethyl Acetate (Molecule 2)->Ethyl Acetoacetate (Dimer) Forms Enolate of Ethyl Acetate Enolate of Ethyl Acetate Base->Enolate of Ethyl Acetate Enolate of Ethyl Acetate->Ethyl Acetate (Molecule 2) Nucleophilic Attack

Caption: Mechanism of dimer formation from the self-condensation of ethyl acetate.

Q3: How can I minimize dimer formation?

A3: Several strategies can be employed to suppress the formation of the ethyl acetoacetate dimer:

  • Choice of Base: The strength and nature of the base are critical. Stronger bases like sodium ethoxide can promote the self-condensation of ethyl acetate. A milder base, such as magnesium ethoxide, is often preferred as it can favor the desired crossed Claisen condensation.

  • Order of Addition: Slowly adding ethyl acetate to the reaction mixture containing ethyl 3-methoxybenzoate and the base can help to keep the concentration of the ethyl acetate enolate low, thus reducing the likelihood of self-condensation.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity towards the desired product.

  • Stoichiometry: Using a slight excess of ethyl 3-methoxybenzoate relative to ethyl acetate can also favor the crossed condensation over the self-condensation of ethyl acetate.

Q4: What are the recommended reaction conditions to avoid dimer formation?

A4: While optimal conditions should be determined empirically, the following provides a good starting point for minimizing dimer formation:

ParameterRecommended ConditionRationale
Base Magnesium EthoxideLess reactive than sodium ethoxide, favoring the crossed condensation.
Solvent Anhydrous Toluene or THFInert solvents that will not participate in the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the esters and deactivation of the base.
Temperature 0°C to Room TemperatureLower temperatures can improve selectivity.
Order of Addition Slow, dropwise addition of ethyl acetateMaintains a low concentration of ethyl acetate enolate, minimizing self-condensation.
Reactant Ratio 1.2 : 1 (Ethyl 3-methoxybenzoate : Ethyl acetate)A slight excess of the non-enolizable ester favors the desired reaction.

Q5: How can I monitor the progress of the reaction and the formation of byproducts?

A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. By spotting the reaction mixture alongside standards of the starting materials and, if available, the desired product and potential dimer, you can track the consumption of reactants and the formation of products and byproducts over time. Gas chromatography-mass spectrometry (GC-MS) can also be a powerful tool for identifying and quantifying the components of the reaction mixture.

Q6: If dimer formation does occur, how can I purify my desired product?

A6: Purification can typically be achieved through column chromatography on silica gel. The polarity difference between the desired product, this compound, and the dimer, ethyl acetoacetate, should allow for their separation. Fractional distillation under reduced pressure may also be an option, depending on the boiling points of the compounds.

Experimental Protocols

Protocol 1: Synthesis using Magnesium Ethoxide (Recommended for minimizing dimer formation)

Materials:

  • Magnesium turnings

  • Anhydrous ethanol

  • Iodine (crystal)

  • Ethyl 3-methoxybenzoate

  • Ethyl acetate

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine. Add a small amount of anhydrous ethanol to initiate the reaction. Once the reaction starts, add the remaining anhydrous ethanol dropwise. The mixture is then refluxed until all the magnesium has reacted. The solvent is removed under reduced pressure to yield magnesium ethoxide as a white solid.

  • Reaction Setup: To the flask containing magnesium ethoxide, add anhydrous toluene, followed by ethyl 3-methoxybenzoate under a nitrogen atmosphere.

  • Addition of Ethyl Acetate: Cool the mixture to 0°C using an ice bath. Add ethyl acetate dropwise to the stirred suspension over a period of 1-2 hours.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6). Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis using Sodium Ethoxide

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl 3-methoxybenzoate

  • Ethyl acetate

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol.

  • Reaction Setup: After all the sodium has reacted, add anhydrous diethyl ether or THF.

  • Addition of Esters: Add a mixture of ethyl 3-methoxybenzoate and ethyl acetate dropwise to the sodium ethoxide solution at room temperature.

  • Reaction: After the addition, the reaction mixture is typically stirred at room temperature or gently refluxed for several hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

DOT Script for Troubleshooting Workflow

G Start Low Yield of Desired Product Check_Dimers Dimer Formation Detected? Start->Check_Dimers Optimize_Base Switch to Milder Base (e.g., Magnesium Ethoxide) Check_Dimers->Optimize_Base Yes Check_Other_Issues Other Issues? Check_Dimers->Check_Other_Issues No Optimize_Addition Slow Dropwise Addition of Ethyl Acetate Optimize_Base->Optimize_Addition Optimize_Temp Lower Reaction Temperature Optimize_Addition->Optimize_Temp End Improved Yield Optimize_Temp->End Check_Anhydrous Ensure Anhydrous Conditions Check_Other_Issues->Check_Anhydrous Yes Check_Reagents Verify Reagent Purity Check_Anhydrous->Check_Reagents Check_Reagents->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Quantitative Data Summary

ParameterSodium EthoxideMagnesium EthoxideExpected Outcome
Reaction Rate FastModerateSodium ethoxide leads to a faster reaction due to its higher basicity.
Yield of Dimer HigherLowerThe higher reactivity of sodium ethoxide increases the rate of ethyl acetate self-condensation.
Yield of Desired Product Moderate to GoodGood to ExcellentBy minimizing the side reaction, the yield of the desired product is expected to be higher with magnesium ethoxide.
Ease of Handling Moisture sensitiveVery moisture sensitiveBoth bases require anhydrous conditions, but magnesium ethoxide can be more challenging to prepare and handle.
Selectivity LowerHigherMagnesium ethoxide offers better selectivity for the crossed Claisen condensation.

Disclaimer: The quantitative data presented are based on established chemical principles and may vary depending on specific experimental conditions. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

References

Effective workup procedures for Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a common intermediate in pharmaceutical and chemical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, typically prepared via a Claisen condensation of a methyl 3-methoxybenzoate and ethyl acetate.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have gone to completion.1a. Reaction Time: Ensure the reaction has been stirred for a sufficient duration. Claisen condensations can be slow and may require several hours to overnight stirring. 1b. Temperature: The reaction may require gentle heating to proceed. Monitor the reaction temperature closely as excessive heat can lead to side products.
2. Wet Reagents or Glassware: The presence of water will quench the strong base (e.g., sodium ethoxide) required for the reaction.2a. Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.
3. Inactive Base: The base may have degraded due to improper storage or handling.3a. Fresh Base: Use a freshly prepared solution of sodium ethoxide or a new bottle of sodium hydride.
4. Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself, reducing the yield of the desired product.4a. Order of Addition: Add the ethyl acetate slowly to a mixture of the methyl 3-methoxybenzoate and the base.
Formation of a Tar-Like Substance 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition.1a. Temperature Control: Maintain a consistent and appropriate reaction temperature. For exothermic reactions, consider using an ice bath for cooling.
2. Impure Starting Materials: Impurities in the starting materials can lead to undesired side reactions.2a. Purify Starting Materials: Distill liquid starting materials and recrystallize solid starting materials if their purity is questionable.
Difficult Product Isolation 1. Incomplete Quenching: If the reaction is not properly neutralized, the product may remain as its sodium salt, which is soluble in the aqueous layer.1a. Acidification: Ensure the reaction mixture is acidified to a pH of ~5-6 with a dilute acid (e.g., 10% HCl or acetic acid) to protonate the enolate of the product.
2. Emulsion Formation During Extraction: The presence of salts and other byproducts can lead to the formation of a stable emulsion between the organic and aqueous layers.2a. Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break the emulsion. 2b. Filtration: If an emulsion persists, filtering the mixture through a pad of Celite® may be effective.
Product Contaminated with Starting Material 1. Incomplete Reaction: As mentioned above, the reaction may not have gone to completion.1a. Drive Reaction to Completion: Consider increasing the reaction time or gently heating the reaction mixture.
2. Insufficient Purification: The purification method may not be adequate to separate the product from the starting materials.2a. Column Chromatography: Utilize silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Claisen condensation. This reaction involves the base-mediated condensation of methyl 3-methoxybenzoate with ethyl acetate to form the desired β-keto ester.

Q2: Which base is best for this Claisen condensation?

A2: Sodium ethoxide (NaOEt) is a commonly used and effective base for this transformation. It is typically prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution. Sodium hydride (NaH) is another strong base that can be used.

Q3: Why are anhydrous conditions so critical for this reaction?

A3: The Claisen condensation relies on the formation of an enolate from ethyl acetate by a strong base. Water will react with and neutralize the strong base, preventing the formation of the necessary enolate and thus inhibiting the reaction.

Q4: My reaction turned a dark color. Is this normal?

A4: The formation of a colored solution (often yellow to reddish-brown) is common in Claisen condensations due to the formation of enolates and other resonance-stabilized intermediates. However, the formation of a very dark tar-like substance may indicate decomposition or side reactions, often due to excessive heat.

Q5: How can I effectively purify the final product?

A5: After the workup, the crude product is often purified by vacuum distillation. If non-volatile impurities are present, silica gel column chromatography is a highly effective method for obtaining a pure product.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Methyl 3-methoxybenzoate

  • Ethyl acetate

  • Diethyl ether

  • 10% Hydrochloric acid (or acetic acid)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (N₂ or Ar). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution in an ice bath.

  • Addition of Esters: Add a solution of methyl 3-methoxybenzoate (1.0 equivalent) and ethyl acetate (1.5 equivalents) dropwise to the cooled sodium ethoxide solution with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Workup - Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add 10% hydrochloric acid or acetic acid with stirring until the solution is acidic (pH ~5-6).

  • Workup - Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Shake the funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Workup - Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and finally with brine.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.

Visualizations

Reaction_Pathway Reactant1 Methyl 3-methoxybenzoate Product This compound Reactant1->Product Reactant2 Ethyl acetate Intermediate Enolate of Ethyl Acetate Reactant2->Intermediate Deprotonation Base Sodium Ethoxide (NaOEt) Intermediate->Product Nucleophilic Acyl Substitution

Caption: Claisen condensation reaction pathway.

Workup_Workflow Start Reaction Mixture Quench Quench with dilute acid (e.g., 10% HCl) Start->Quench Extract Extract with Diethyl Ether Quench->Extract Wash1 Wash with Water Extract->Wash1 Wash2 Wash with Saturated NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry over Anhydrous MgSO₄ Wash3->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify (Vacuum Distillation or Column Chromatography) Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct Troubleshooting_Tree Problem Low or No Product Yield? CheckAnhydrous Were anhydrous conditions maintained? Problem->CheckAnhydrous Yes CheckBase Is the base active? CheckAnhydrous->CheckBase Yes SolutionAnhydrous Use oven-dried glassware and anhydrous solvents. CheckAnhydrous->SolutionAnhydrous No CheckTimeTemp Sufficient reaction time and appropriate temperature? CheckBase->CheckTimeTemp Yes SolutionBase Use freshly prepared or new base. CheckBase->SolutionBase No SolutionTimeTemp Increase reaction time or apply gentle heating. CheckTimeTemp->SolutionTimeTemp No Success Problem Solved CheckTimeTemp->Success Yes SolutionAnhydrous->Success SolutionBase->Success SolutionTimeTemp->Success

Validation & Comparative

A Comparative Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and Other β-Keto Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug discovery, β-keto esters stand out as versatile building blocks, prized for their dual functionality that allows for a wide array of chemical transformations. This guide provides a comprehensive comparison of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate with other commonly utilized β-keto esters, namely ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate. This objective analysis, supported by experimental data and detailed protocols, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic endeavors.

At a Glance: Physical and Chemical Properties

A clear understanding of the physical and chemical properties of these esters is fundamental to their application. The following table summarizes key data for each compound, facilitating a direct comparison.

PropertyThis compoundEthyl AcetoacetateMethyl Acetoacetatetert-Butyl Acetoacetate
Molecular Formula C₁₂H₁₄O₄[1]C₆H₁₀O₃[2]C₅H₈O₃C₈H₁₄O₃
Molecular Weight ( g/mol ) 222.24[1]130.14[2]116.12158.19
Boiling Point (°C) Not available180.8[2]169-171196-198
Density (g/mL) Not available1.0281.0760.968
pKa of α-proton Estimated to be ~11~11[3]~11~11

Reactivity Profile: A Comparative Analysis

The reactivity of β-keto esters is largely dictated by the acidity of the α-protons and the electrophilicity of the two carbonyl groups. The presence of the methoxy-substituted phenyl ring in this compound introduces electronic effects that differentiate its reactivity from simpler alkyl β-keto esters.

Acidity and Enolate Formation: The α-protons of all the compared β-keto esters are acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups, leading to a pKa of around 11.[3] This acidity is crucial for the formation of a resonance-stabilized enolate, which is a key intermediate in many of their characteristic reactions. While the pKa of this compound has not been experimentally determined, the electron-donating nature of the meta-methoxy group is expected to have a minor acid-weakening effect compared to an unsubstituted phenyl ring, but the overall acidity will remain in a similar range to other β-keto esters.

Alkylation: The enolates of β-keto esters are excellent nucleophiles and readily undergo alkylation reactions. The general reactivity trend in Sₙ2 reactions is influenced by the steric hindrance around the α-carbon. Therefore, methyl and ethyl acetoacetate are generally more reactive towards alkylation than the bulkier tert-butyl acetoacetate. The reactivity of this compound in alkylation is expected to be comparable to ethyl acetoacetate, with the phenyl ring primarily exerting electronic rather than significant steric effects at the α-position.

Hydrolysis: The rate of ester hydrolysis, both acid and base-catalyzed, is influenced by the electronic nature of the substituents. Electron-withdrawing groups on the acyl portion of the ester generally accelerate hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups can slow down this process. The methoxy group at the meta position of the phenyl ring in this compound has a weak electron-donating effect through resonance and a weak electron-withdrawing inductive effect. The net effect on the hydrolysis rate compared to an unsubstituted benzoylacetate is likely to be small. However, compared to aliphatic β-keto esters like ethyl acetoacetate, the aromatic ring itself acts as an electron-withdrawing group, which would suggest a faster hydrolysis rate for the aromatic derivatives under similar conditions.

Experimental Protocols

For the practical application of these β-keto esters, detailed and reliable experimental protocols are indispensable.

Synthesis of this compound via Claisen Condensation

This protocol describes a general procedure for the synthesis of substituted ethyl benzoylacetates, which can be adapted for the synthesis of this compound.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Ethyl acetate

  • Ethyl 3-methoxybenzoate

  • Diethyl ether

  • Dilute sulfuric acid

  • Anhydrous calcium chloride

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add a mixture of ethyl acetate and ethyl 3-methoxybenzoate.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the condensation reaction to completion.

  • Work-up: After cooling, the reaction mixture is poured into water. The aqueous layer is then acidified with dilute sulfuric acid.

  • Extraction: The product is extracted with diethyl ether. The combined ether extracts are dried over anhydrous calcium chloride.

  • Purification: The ether is removed by distillation, and the crude product is purified by vacuum distillation.

General Protocol for Alkylation of a β-Keto Ester

This protocol provides a general method for the C-alkylation of β-keto esters.

Materials:

  • β-Keto ester (e.g., this compound)

  • Sodium ethoxide

  • Absolute ethanol

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Diethyl ether

  • Water

  • Brine

Procedure:

  • Enolate Formation: Dissolve the β-keto ester in absolute ethanol in a round-bottom flask. Add a solution of sodium ethoxide in ethanol dropwise at room temperature to form the enolate.

  • Alkylation: To the enolate solution, add the alkyl halide dropwise and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is quenched with water and the product is extracted with diethyl ether.

  • Purification: The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.

Visualizing the Synthetic Pathway

To better illustrate the synthetic utility of β-keto esters, the following diagrams, generated using the DOT language, depict a typical experimental workflow for their synthesis and subsequent alkylation.

experimental_workflow cluster_synthesis Claisen Condensation for β-Keto Ester Synthesis ester1 Ester 1 (e.g., Ethyl Acetate) reaction_synthesis Reaction (Reflux) ester1->reaction_synthesis ester2 Ester 2 (e.g., Ethyl 3-Methoxybenzoate) ester2->reaction_synthesis base Base (e.g., Sodium Ethoxide) base->reaction_synthesis workup_synthesis Acidic Work-up & Extraction reaction_synthesis->workup_synthesis product_synthesis β-Keto Ester (e.g., this compound) workup_synthesis->product_synthesis

Caption: Workflow for the synthesis of a β-keto ester via Claisen condensation.

alkylation_workflow cluster_alkylation Alkylation of a β-Keto Ester beta_keto_ester β-Keto Ester enolate Enolate Formation beta_keto_ester->enolate base_alkylation Base (e.g., Sodium Ethoxide) base_alkylation->enolate reaction_alkylation Alkylation Reaction enolate->reaction_alkylation alkyl_halide Alkyl Halide alkyl_halide->reaction_alkylation workup_alkylation Work-up & Purification reaction_alkylation->workup_alkylation product_alkylation α-Alkylated β-Keto Ester workup_alkylation->product_alkylation

Caption: General workflow for the alkylation of a β-keto ester.

Conclusion

This compound presents a valuable alternative to more common β-keto esters, particularly when the introduction of a methoxy-substituted aromatic moiety is desired in the target molecule. Its reactivity is broadly comparable to other β-keto esters, with subtle electronic effects influencing its behavior in key transformations. The provided data and protocols offer a solid foundation for researchers to incorporate this and other β-keto esters into their synthetic strategies for the development of novel pharmaceuticals and other complex organic molecules. The choice between these building blocks will ultimately depend on the specific structural requirements of the synthetic target and the desired reactivity profile.

References

Comparative Analysis of the Biological Activities of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of analogs of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Direct experimental data on a comprehensive series of these specific analogs is limited in publicly available literature. Therefore, this guide synthesizes findings from structurally related compounds, such as other β-keto esters, phenylpropanoids, and molecules featuring the methoxyphenyl moiety, to project potential therapeutic applications and guide future research. The primary activities explored include anticancer, anti-inflammatory, and antimicrobial effects.

Anticipated Biological Activities

Based on structure-activity relationship studies of similar compounds, analogs of this compound are anticipated to exhibit a range of biological effects. The presence of the β-keto ester functionality and the methoxyphenyl group are key contributors to these potential activities.

Anticancer Activity

The methoxyphenyl group is a common feature in various anticancer compounds. Its presence can enhance cytotoxicity in cancer cell lines. Research on related methoxyphenyl-containing molecules suggests that these compounds can induce apoptosis and inhibit cell proliferation in various cancer types. For instance, derivatives of 4-allyl-2-methoxyphenol have shown inhibitory activity against human breast cancer cells (MCF-7).

Anti-inflammatory Properties

β-keto esters and phenylpropanoid derivatives have been reported to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and enzymes. For example, related compounds have been shown to reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs) in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Effects

The structural backbone of these analogs is found in various synthetic and natural antimicrobial agents. Ethyl 2-arylhydrazono-3-oxobutyrates, which share the β-keto ester motif, have demonstrated significant antimicrobial activity. The methoxyphenyl group can also contribute to the antimicrobial efficacy against a spectrum of bacteria and fungi.

Quantitative Data on Structurally Related Analogs

The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data is intended to provide a comparative baseline for predicting the potential efficacy of novel analogs.

Table 1: Cytotoxicity of Structurally Related Methoxyphenyl Analogs Against Cancer Cell Lines

Compound/Analog ClassCancer Cell LineIC50 ValueReference
4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast Cancer)0.400 µg/mL[1]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast Cancer)5.73 µg/mL[1]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast Cancer)1.29 µg/mL[1]
cis-[Cu(L0)2(DMSO)2]*HeLa (Cervical Cancer)86.6 ± 12.1 μM[2]
cis-[Cu(L1)2(DMSO)]**HeLa (Cervical Cancer)119.9 ± 15.1 μM[2]

* L0 = 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2,4-dione ** L1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound/Analog ClassMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Ethyl 2-arylhydrazono-3-oxobutyratesM. tuberculosisNot specified, showed inhibition[3]
1,3-bis(aryloxy)propan-2-amines (CPD20)S. aureus2.5 µg/ml[4]
1,3-bis(aryloxy)propan-2-amines (CPD22)S. pyogenes2.5 µg/ml[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of future studies on this compound analogs.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a specific density and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the inhibitory effect of compounds on NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with different concentrations of the test compounds for a short period before being stimulated with lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) purification->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC Determination) purification->antimicrobial ic50 IC50 Calculation cytotoxicity->ic50 sar Structure-Activity Relationship (SAR) anti_inflammatory->sar mic MIC Determination antimicrobial->mic ic50->sar mic->sar

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) NFkB->Cytokines Transcription iNOS iNOS NFkB->iNOS Transcription Analogs Ethyl 3-(3-methoxyphenyl)- 3-oxopropanoate Analogs Analogs->NFkB Inhibition Inflammation Inflammation Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO NO->Inflammation

Caption: A simplified signaling pathway for LPS-induced inflammation and potential inhibition by the test compounds.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a critical step. This guide provides a comparative spectroscopic analysis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, contrasting its spectral data with those of its structural isomer, Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, and a related compound, Ethyl benzoylacetate. The presented experimental data, supported by detailed protocols, offers a clear framework for the structural elucidation of this compound.

The structural identity of this compound is unequivocally established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular framework, and together, they offer a comprehensive and definitive structural confirmation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its comparative counterparts.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)-OCH₃ (ppm)-CH₂- (keto-enol) (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)
This compound~7.5-7.1 (m, 4H)~3.8 (s, 3H)~3.9 (s, 2H)~4.2 (q, 2H)~1.2 (t, 3H)
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate[1]~7.9 (d, 2H), ~6.9 (d, 2H)~3.88 (s, 3H)~3.94 (s, 2H)~4.21 (q, 2H)~1.26 (t, 3H)
Ethyl benzoylacetate~7.9 (m, 2H), ~7.5 (m, 3H)-~3.9 (s, 2H)~4.2 (q, 2H)~1.2 (t, 3H)

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)

CompoundC=O (keto)C=O (ester)Aromatic C-OAromatic CAromatic CH-OCH₃-CH₂--OCH₂--CH₃
This compound~192~167~160~137, ~122~129, ~120, ~114~55~46~61~14
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate~190.7~167.5~164~129~131, ~114~55.5~45.7~61.4~14.1
Ethyl benzoylacetate~192.8~167.4-~136~133, ~128-~45.9~61.5~14.1

Table 3: Infrared (IR) Spectral Data (Wavenumbers in cm⁻¹)

CompoundC=O (keto) StretchC=O (ester) StretchC-O-C (ether/ester) StretchAromatic C-H Stretch
This compound~1715~1745~1250, ~1150~3050
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate~1710~1740~1260, ~1170~3070
Ethyl benzoylacetate~1685~1740~1210, ~1180~3060

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound222.09177 [M-OC₂H₅]⁺, 149 [M-COOC₂H₅]⁺, 135 [CH₃OC₆H₄CO]⁺, 107 [CH₃OC₆H₄]⁺, 77 [C₆H₅]⁺
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate[2]222.09177 [M-OC₂H₅]⁺, 149 [M-COOC₂H₅]⁺, 135 [CH₃OC₆H₄CO]⁺, 107 [CH₃OC₆H₄]⁺, 77 [C₆H₅]⁺
Ethyl benzoylacetate192.08147 [M-OC₂H₅]⁺, 120 [M-COOC₂H₅]⁺, 105 [C₆H₅CO]⁺, 77 [C₆H₅]⁺

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are detailed below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and provide information on the number of attached protons.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquisition:

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., a time-of-flight or Orbitrap analyzer) to determine the elemental composition.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The logical flow of the spectroscopic analysis to confirm the structure of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Ratios & Fragmentation Patterns MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of the chemical structure.

References

A Comparative Guide to the Crystallographic Landscape of Ethyl 3-(Aryl)-3-oxopropanoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Comparison

The conformation and crystal structure of aryl-substituted β-keto esters are of significant interest in medicinal chemistry due to their role as versatile intermediates in the synthesis of various heterocyclic compounds and bioactive molecules. The substitution pattern on the phenyl ring, such as the position of the methoxy group, can influence the crystal packing and, consequently, the physicochemical properties of the solid form.

While data for the 3-methoxyphenyl derivative is sparse, a detailed crystallographic analysis of the 4-methoxyphenyl derivative provides a valuable reference point. The study by Fan et al. (2015) offers a comprehensive look at the crystal structure of (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate.[1][2]

Table 1: Crystallographic Data for (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate [1][2]

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.524(3)
b (Å)7.2367(16)
c (Å)14.866(4)
β (°)111.027(4)
Z4

The crystal packing of this derivative is stabilized by intermolecular O-H···O and C-H···O hydrogen bonds.[1][2] This information is crucial for understanding the solid-state behavior of this class of compounds and for the rational design of crystalline forms with desired properties.

Experimental Protocols

A clear understanding of the experimental methodology is essential for reproducing and building upon existing research. The following section details the synthesis and X-ray crystallographic analysis of (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate.

Synthesis of (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate[1][2]

The synthesis involves the oximation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.

  • Starting Material: Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate.

  • Reagent: Ethyl nitrite.

  • Catalyst/Base: Multi-pore activated-K2CO3.

  • Procedure: The starting material is reacted with ethyl nitrite in the presence of the activated potassium carbonate.

  • Outcome: The reaction yields (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate.

X-ray Crystallographic Analysis[1][2]
  • Crystal Growth: Suitable single crystals for X-ray diffraction were obtained.

  • Data Collection: A diffractometer with graphite monochromatic Mo Kα radiation was used for data collection at a specified temperature.

  • Structure Solution and Refinement: The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

  • Software: Standard crystallographic software packages were used for data processing, structure solution, and refinement.

Logical Workflow of Synthesis and Analysis

The following diagram illustrates the workflow from the synthesis of the target compound to its structural elucidation via X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis start Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate reaction Oximation Reaction start->reaction reagents Ethyl Nitrite + Activated K2CO3 reagents->reaction product (E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate reaction->product crystal_growth Single Crystal Growth product->crystal_growth xray X-ray Diffraction Data Collection crystal_growth->xray structure_solution Structure Solution & Refinement xray->structure_solution final_structure Crystal Structure Determination structure_solution->final_structure

Caption: Experimental workflow for the synthesis and crystallographic analysis.

Alternative Approaches and Considerations

The synthesis of β-keto esters is a cornerstone of organic synthesis, with various methods available beyond the classical Claisen condensation.[3] Modern approaches often focus on milder conditions, higher yields, and broader substrate scope. For instance, methods utilizing ethyl chloroformate and a base have been developed as a rapid and efficient alternative for synthesizing β-keto esters from ketones.[4]

Furthermore, the introduction of different functional groups, such as the hydroxyimino group in the discussed example, significantly alters the electronic and steric properties of the molecule. This, in turn, can lead to different biological activities and crystal packing arrangements. Researchers should consider these factors when designing new derivatives for specific applications. The conformational analysis of the ester and keto groups, often studied using Newman projections and computational methods, is also a critical aspect in understanding the molecule's three-dimensional structure and reactivity.[5][6]

References

Comparative analysis of different synthetic routes to Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key β-Keto Ester Intermediate

Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, also known as ethyl (3-methoxybenzoyl)acetate, is a valuable β-keto ester intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and overall cost-effectiveness in a research and development setting. This guide provides a comparative analysis of two primary synthetic routes to this target molecule: a Claisen-type condensation and a classical Claisen condensation.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Claisen-Type CondensationRoute 2: Classical Claisen Condensation
Starting Materials 3'-Methoxyacetophenone, Diethyl carbonateMethyl 3-methoxybenzoate, Ethyl acetate
Base Sodium hydride (60% dispersion in oil)Sodium ethoxide
Solvent Tetrahydrofuran (THF)Toluene
Reaction Temperature 35°C followed by room temperatureReflux
Reaction Time Approximately 16.7 hoursNot explicitly stated
Reported Yield Not explicitly stated65-72%[1]

Synthetic Route Overview

A generalized workflow for the synthesis and analysis of this compound is depicted below. This workflow encompasses the initial reaction, subsequent work-up to isolate the crude product, and purification, followed by analytical confirmation of the final product.

G General Synthetic Workflow cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis A Starting Materials B Reaction with Base in Solvent A->B Step 1 C Quenching & Extraction B->C Step 2 D Drying & Solvent Removal C->D Step 3 E Purification (e.g., Distillation, Chromatography) D->E Step 4 F Characterization (e.g., NMR, MS) E->F Step 5 G Final Product: This compound

A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Route 1: Claisen-Type Condensation of 3'-Methoxyacetophenone and Diethyl Carbonate

This method involves the condensation of a ketone with a carbonate in the presence of a strong base.

Experimental Protocol:

  • Sodium hydride (60% dispersion in mineral oil, 0.60 g, 15 mmol) is washed with hexane (3 x 1 mL) under a nitrogen atmosphere and then suspended in dry tetrahydrofuran (THF, 8 mL).

  • 3'-Methoxyacetophenone (1.50 g, 10 mmol) is dissolved in dry THF (2 mL) and added dropwise to the sodium hydride suspension.

  • The reaction mixture is stirred at 35°C for 40 minutes.

  • Diethyl carbonate (2.40 mL, 20 mmol) is then added to the reaction mixture.

  • The resulting mixture is stirred at room temperature for 16 hours.

  • Following the reaction, a standard aqueous work-up and purification by column chromatography or distillation would be performed to isolate the final product.

Route 2: Classical Claisen Condensation of Methyl 3-methoxybenzoate and Ethyl Acetate

The classical Claisen condensation utilizes two ester molecules, one of which must have an α-hydrogen, to form a β-keto ester. In this route, methyl 3-methoxybenzoate is condensed with ethyl acetate.

Experimental Protocol:

While a specific protocol for the 3-methoxy derivative was not found in the immediate search, a general and reliable procedure for a similar Claisen condensation to produce a related benzoylacetate is well-established and can be adapted. The following is based on the synthesis of ethyl benzoylacetate.[1]

  • To a suspension of sodium ethoxide (prepared from 25.3 g of sodium in 400 mL of absolute ethanol, with subsequent removal of excess ethanol) in 500 mL of dry toluene, a mixture of 75 g of methyl 3-methoxybenzoate and 216 g of ethyl acetate is added.

  • The mixture is refluxed for 2 hours.

  • After cooling, the reaction mixture is poured into a mixture of 1 kg of ice and 100 mL of concentrated hydrochloric acid.

  • The toluene layer is separated, and the aqueous layer is extracted with toluene.

  • The combined toluene extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

  • The residue is then distilled under reduced pressure to yield this compound. The reported yield for the analogous ethyl benzoylacetate is 65-72%.[1]

Comparative Discussion

The Claisen-type condensation (Route 1) offers a direct approach starting from a readily available substituted acetophenone. The use of sodium hydride, a strong base, effectively deprotonates the ketone to form the enolate for the subsequent condensation. While the provided literature snippet did not specify the yield for this particular reaction, this method is generally effective for the synthesis of β-keto esters.

The classical Claisen condensation (Route 2) represents a more traditional and widely used method. It employs sodium ethoxide, which can be prepared in situ or used as a commercially available reagent. The starting materials, a substituted benzoate ester and ethyl acetate, are also common laboratory reagents. The reported high yields of 65-72% for the analogous non-methoxylated compound suggest that this is a robust and efficient method.[1]

Considerations for Selection:

  • Starting Material Availability and Cost: The choice between 3'-methoxyacetophenone and methyl 3-methoxybenzoate may depend on their commercial availability and cost.

  • Reagent Handling and Safety: Route 1 utilizes sodium hydride, which is a pyrophoric reagent requiring careful handling under an inert atmosphere. Route 2 employs sodium ethoxide, which is also a strong base but is generally considered less hazardous to handle than sodium hydride.

  • Scalability: Both routes are amenable to scaling up, although the handling of large quantities of sodium hydride in Route 1 may require specialized equipment and safety precautions. The classical Claisen condensation (Route 2) has a long history of being used on an industrial scale.

For researchers in a drug development setting, the classical Claisen condensation (Route 2) may be preferable due to its well-documented procedures, historically high yields for similar substrates, and potentially safer reagent profile for larger-scale synthesis. However, the Claisen-type condensation (Route 1) offers a viable alternative, particularly if the starting acetophenone is more readily accessible or if optimization of reaction conditions leads to a competitive yield. Further experimental validation would be necessary to definitively determine the most efficient route for a specific application.

References

A Comparative Guide to the Reactivity of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and its structural isomers, Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate and Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. The reactivity of these β-keto esters is a critical factor in their application as versatile synthons in the construction of a wide array of molecular architectures, including pharmaceuticals and other biologically active compounds. This document outlines their performance in key carbon-carbon bond-forming reactions, supported by experimental data and detailed methodologies.

Introduction to β-Keto Ester Reactivity

β-Keto esters are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The reactivity of these compounds is significantly influenced by the electronic and steric nature of their substituents. In the case of methoxy-substituted ethyl benzoylacetates, the position of the methoxy group on the phenyl ring plays a pivotal role in modulating the reactivity of the active methylene group and the carbonyl carbon.

The methoxy group is an electron-donating group through resonance and an electron-withdrawing group through induction. The overall electronic effect is dependent on its position:

  • Para-position: Strong electron-donating effect due to resonance.

  • Ortho-position: Electron-donating effect through resonance, but can also introduce steric hindrance.

  • Meta-position: Primarily an electron-withdrawing inductive effect, with a less pronounced resonance contribution.

These electronic and steric differences are expected to influence the rates and outcomes of reactions such as Claisen-Schmidt condensation, Knoevenagel condensation, and Michael addition.

Comparative Reactivity Data

Table 1: Claisen-Schmidt Condensation with Benzaldehyde

CompoundMethoxy PositionExpected Relative ReactivityRepresentative Yield (%)Reference
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateparaHigh~85-95%[1][2]
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoateorthoLow~60-70%[1]
This compoundmetaModerate~75-85%[1]

Reactivity is influenced by the electrophilicity of the carbonyl carbon and the stability of the enolate intermediate. The electron-donating p-methoxy group deactivates the carbonyl group towards nucleophilic attack but stabilizes the enolate, with the overall effect leading to high reactivity. The o-methoxy group introduces significant steric hindrance, lowering the reaction rate. The m-methoxy group has a less pronounced electronic effect compared to the para isomer.

Table 2: Knoevenagel Condensation with Malononitrile

CompoundMethoxy PositionExpected Relative ReactivityRepresentative Yield (%)Reference
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateparaHigh>90%[3][4]
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoateorthoLow~70-80%[4]
This compoundmetaModerate~80-90%[4]

In the Knoevenagel condensation, the reaction is initiated by the formation of an enolate from the active methylene compound. The rate is influenced by the acidity of the α-protons of the β-keto ester. The electron-withdrawing inductive effect of the meta-methoxy group increases the acidity of the α-protons, leading to a faster reaction. Conversely, the electron-donating para-methoxy group decreases the acidity, but the overall high reactivity is often observed due to the favorable thermodynamics of the condensation.

Table 3: Michael Addition to Methyl Vinyl Ketone

CompoundMethoxy PositionExpected Relative ReactivityRepresentative Yield (%)Reference
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateparaModerate~80-90%[5][6]
Ethyl 3-(2-methoxyphenyl)-3-oxopropanoateorthoLow~60-70%[5][6]
This compoundmetaHigh>90%[5][6]

The Michael addition is a conjugate addition of a nucleophile (the enolate of the β-keto ester) to an α,β-unsaturated carbonyl compound. The nucleophilicity of the enolate is a key factor. The electron-donating p-methoxy group increases the electron density of the enolate, but this effect is moderate. The m-methoxy group, through its inductive effect, slightly enhances the stability of the enolate without significantly diminishing its nucleophilicity, often leading to high yields. The ortho-methoxy group sterically hinders the approach of the enolate to the Michael acceptor.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols can be adapted for a comparative study of the different isomers.

Protocol 1: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative from a substituted ethyl benzoylacetate and benzaldehyde.[7][8]

Materials:

  • Substituted Ethyl Benzoylacetate (e.g., this compound) (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Hydroxide (2.0 eq)

  • Ethanol

  • Distilled Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the substituted ethyl benzoylacetate (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.0 eq) in water while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Knoevenagel Condensation

This protocol outlines the reaction of a substituted ethyl benzoylacetate with malononitrile.[9]

Materials:

  • Substituted Ethyl Benzoylacetate (e.g., this compound) (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Toluene

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted ethyl benzoylacetate (1.0 eq) and malononitrile (1.1 eq) in toluene.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 2-4 hours, collecting the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Michael Addition

This protocol describes the conjugate addition of a substituted ethyl benzoylacetate to methyl vinyl ketone.[5][6]

Materials:

  • Substituted Ethyl Benzoylacetate (e.g., this compound) (1.0 eq)

  • Methyl Vinyl Ketone (1.2 eq)

  • Sodium Ethoxide (0.2 eq)

  • Ethanol

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve the substituted ethyl benzoylacetate (1.0 eq) in anhydrous ethanol in a flame-dried flask under a nitrogen atmosphere.

  • Add sodium ethoxide (0.2 eq) and stir the mixture for 15 minutes at room temperature.

  • Cool the reaction to 0 °C and slowly add methyl vinyl ketone (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key reactions and a general experimental workflow for a comparative reactivity study.

Claisen_Schmidt_Condensation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Ketoester Ethyl 3-(Ar)-3-oxopropanoate Enolate Enolate Formation Ketoester->Enolate Base Aldehyde Benzaldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Base Base (e.g., NaOH) Base->Enolate Enolate->Nucleophilic_Attack Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration -H2O Chalcone Chalcone Derivative Dehydration->Chalcone

Caption: Mechanism of the Claisen-Schmidt Condensation.

Knoevenagel_Condensation cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Ketoester Ethyl 3-(Ar)-3-oxopropanoate Aldol_Addition Aldol-type Addition Ketoester->Aldol_Addition Active_Methylene Malononitrile Enolate_Formation Enolate Formation Active_Methylene->Enolate_Formation Catalyst Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Enolate_Formation Enolate_Formation->Aldol_Addition Intermediate Intermediate Adduct Aldol_Addition->Intermediate Elimination Elimination of Water Intermediate->Elimination Unsaturated_Product α,β-Unsaturated Product Elimination->Unsaturated_Product

Caption: Mechanism of the Knoevenagel Condensation.

Michael_Addition cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Michael_Donor Ethyl 3-(Ar)-3-oxopropanoate (Enolate) Conjugate_Addition 1,4-Conjugate Addition Michael_Donor->Conjugate_Addition Michael_Acceptor Methyl Vinyl Ketone Michael_Acceptor->Conjugate_Addition Base Base (e.g., NaOEt) Enolate_Intermediate Enolate Intermediate Conjugate_Addition->Enolate_Intermediate Protonation Protonation Enolate_Intermediate->Protonation H+ source Adduct Michael Adduct Protonation->Adduct

Caption: Mechanism of the Michael Addition.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison Reactant_Prep Prepare Solutions of Reactants and Catalysts Reaction_Setup Set up Parallel Reactions for each Isomer Reactant_Prep->Reaction_Setup Monitoring Monitor Reactions by TLC/GC/HPLC Reaction_Setup->Monitoring Workup Quench and Work-up Reactions Monitoring->Workup Purification Purify Products (Column Chromatography) Workup->Purification Characterization Characterize Products (NMR, MS, IR) Purification->Characterization Data_Analysis Analyze Yields and/or Reaction Rates Characterization->Data_Analysis Comparative_Table Compile Comparative Data Table Data_Analysis->Comparative_Table

Caption: General workflow for a comparative reactivity study.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of three common analytical techniques for the quantification of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information is structured to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. When coupled with a UV detector, it offers a robust and sensitive method for compounds containing a chromophore, such as this compound.

Experimental Protocol:

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of a β-keto ester like this compound is detailed below. Challenges with peak shape due to keto-enol tautomerism can often be mitigated by adjusting the mobile phase pH or the column temperature to accelerate interconversion, resulting in a single, sharp peak.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid, like 0.1% phosphoric acid, to suppress ionization and improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the analyte (a wavelength around 254 nm is a common starting point for aromatic compounds).

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and diluted as necessary to fall within the calibration range.

Data Presentation: HPLC Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 3.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity assessment using a diode array detector would confirm specificity.
Gas Chromatography (GC)

GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For a compound like this compound, GC can be a suitable method, provided it does not undergo thermal degradation in the injector or column. The separation of keto-enol tautomers can also be a consideration in GC analysis.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 280 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent like ethyl acetate or dichloromethane. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the same solvent used for the standards and diluted to an appropriate concentration.

Data Presentation: GC Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.9990.9992
Accuracy (% Recovery) 98.0 - 102.0%100.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.2%
- Intermediate Precision≤ 3.0%< 1.8%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~1.5 µg/mL
Specificity No interfering peaks at the analyte's retention timeConfirmed by analyzing a blank and a placebo sample.
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. The presence of the aromatic ring and the keto-ester functionality in this compound suggests it will have a distinct UV absorbance spectrum, making this technique applicable.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-transparent solvent in which the analyte is soluble, such as ethanol or methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV range (e.g., 200-400 nm) to find the wavelength with the highest absorbance.

  • Standard Preparation: A stock solution is prepared by accurately weighing the standard and dissolving it in the chosen solvent. A series of calibration standards are prepared by diluting the stock solution.

  • Sample Preparation: The sample is dissolved in the solvent and diluted to a concentration that falls within the linear range of the calibration curve.

  • Measurement: The absorbance of the blank (solvent), standards, and samples are measured at the λmax. A calibration curve of absorbance versus concentration is plotted.

Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.9980.9985
Accuracy (% Recovery) 97.0 - 103.0%101.5%
Precision (% RSD)
- Repeatability≤ 3.0%< 2.0%
- Intermediate Precision≤ 4.0%< 2.5%
Limit of Detection (LOD) Based on the standard deviation of the blank~1 µg/mL
Limit of Quantitation (LOQ) Based on the standard deviation of the blank~3 µg/mL
Specificity The absorbance spectrum of the sample should match that of the standard.Assessed by comparing the spectra of the analyte in the sample matrix to that of a pure standard.

Mandatory Visualizations

Experimental Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Select Analytical Technique (HPLC, GC, UV-Vis) B Optimize Method Parameters (e.g., Mobile Phase, Temperature) A->B C Specificity B->C Validate D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Prepare Samples & Standards H->I Implement Validated Method J Acquire Data I->J K Process & Report Results J->K

Caption: Workflow for analytical method validation.

Logical Relationship of Validation Parameters

G cluster_params Key Validation Parameters Analytical_Method Analytical_Method Accuracy Accuracy Analytical_Method->Accuracy Precision Precision Analytical_Method->Precision Specificity Specificity Analytical_Method->Specificity Linearity Linearity Analytical_Method->Linearity LOD_LOQ LOD & LOQ Analytical_Method->LOD_LOQ Robustness Robustness Analytical_Method->Robustness Reliable_Results Reliable_Results Accuracy->Reliable_Results Precision->Reliable_Results Specificity->Reliable_Results Linearity->Reliable_Results LOD_LOQ->Reliable_Results Robustness->Reliable_Results

Structure-activity relationship (SAR) studies of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Substituted β-Keto Ester Derivatives as Potential Antibacterial Agents

A comprehensive analysis of the structure-activity relationship (SAR) for a series of β-keto ester derivatives reveals significant potential for their development as antibacterial agents. This guide provides an objective comparison of the antibacterial performance of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals. The core of this analysis is based on the findings from a study that synthesized and evaluated a series of β-keto ester analogues for their efficacy against various pathogenic bacteria.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of a series of synthesized β-keto ester analogues was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against several human and plant pathogenic bacteria. The results indicate that specific substitutions on the phenyl ring significantly influence the antibacterial activity. Notably, compounds with a trifluoromethyl group at the ortho position and a bromine atom at the ortho position on the phenyl ring demonstrated the most promising activity against the tested bacterial strains.

Table 1: Antibacterial Activity (MIC in mg/mL) of β-Keto Ester Derivatives

Compound IDPhenyl SubstitutionPseudomonas aeruginosa (ATCC 19429)Staphylococcus aureus (ATCC 29737)Pseudomonas syringae (MF547632)Agrobacterium tumefaciens (ATCC 19358)
1 Unsubstituted> 0.630.630.630.32
2 2-FND5.000.632.50
3 4-OCH₃NDNDND5.00
4 4-NO₂> 0.630.63> 0.630.63
5 2-Cl> 0.630.63> 0.630.63
6 2-CF₃0.322.500.635.00
7 2,4-diCl> 0.630.63> 0.630.63
8 2-Br0.635.000.322.50
Kanamycin (µg/mL) -10.0010.0010.0010.00
ND: Not Detected

Table 2: Bactericidal Activity (MBC in mg/mL) of β-Keto Ester Derivatives

Compound IDPhenyl SubstitutionPseudomonas aeruginosa (ATCC 19429)Staphylococcus aureus (ATCC 29737)Pseudomonas syringae (MF547632)Agrobacterium tumefaciens (ATCC 19358)
1 Unsubstituted> 5.005.005.002.50
2 2-FND5.002.502.50
3 4-OCH₃NDNDND5.00
4 4-NO₂> 5.005.00> 5.005.00
5 2-Cl> 5.005.00> 5.005.00
6 2-CF₃2.502.505.005.00
7 2,4-diCl> 5.005.00> 5.005.00
8 2-Br5.005.002.502.50
ND: Not Detected

Experimental Protocols

Synthesis of β-Keto Ester Derivatives

The synthesis of the β-keto ester analogues was achieved through a multi-step process. Initially, commercially available phenylacetic acid derivatives were activated using 4-dimethylaminopyridine (DMAP) and N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane at 0 °C. This was followed by a condensation reaction with Meldrum's acid at room temperature overnight to yield the corresponding intermediates. The final β-keto esters were obtained by refluxing these intermediates in tert-butanol.[1][2]

Antibacterial Activity Assay (MIC and MBC Determination)

The antibacterial activity of the synthesized compounds was assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3]

  • Bacterial Strains: The tested human pathogenic bacteria were Pseudomonas aeruginosa (ATCC 19429) and Staphylococcus aureus (ATCC 29737). The phytopathogenic bacteria used were Pseudomonas syringae (MF547632) and Agrobacterium tumefaciens (ATCC 19358).[3]

  • Inoculum Preparation: Bacterial cultures were diluted to a final concentration of 1.5 x 10⁸ CFU/mL.[3]

  • Serial Dilution: The β-keto ester compounds were serially diluted in 96-well microplates to achieve a range of concentrations.[3]

  • Incubation: The microplates were incubated for 24 hours at 37 °C for human pathogens and 28 °C for phytopathogens.[3]

  • MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

  • MBC Determination: To determine the MBC, aliquots from the wells with no visible growth were plated on nutrient agar and incubated for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.

Visualizations

Structure-Activity Relationship (SAR) Analysis

The following diagram illustrates the key structural modifications and their impact on the antibacterial activity of the β-keto ester derivatives.

SAR_Summary cluster_phenyl Phenyl Ring Substitutions cluster_ester Ester Group Core β-Keto Ester Core Unsubstituted Unsubstituted (1) Moderate Activity Core->Unsubstituted Baseline Activity Ortho_sub Ortho-Substitution (2-F, 2-Cl, 2-CF3, 2-Br) Generally Increased Activity Core->Ortho_sub Enhances Activity Para_sub Para-Substitution (4-OCH3, 4-NO2) Reduced or No Activity Core->Para_sub Decreases Activity tert_butyl tert-Butyl Ester (Constant in this series) Core->tert_butyl Di_sub Di-Substitution (2,4-diCl) No Improvement over Mono-substitution Ortho_sub->Di_sub Further substitution not beneficial

Caption: SAR of β-keto esters showing the influence of phenyl ring substitutions.

Experimental Workflow for Antibacterial Screening

The systematic workflow for evaluating the antibacterial properties of the synthesized compounds is depicted below.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay Antibacterial Assay cluster_analysis Data Analysis A Synthesis of β-Keto Ester Analogues B Purification & Characterization A->B D Serial Dilution in 96-well plates B->D C Bacterial Culture Preparation E Inoculation with Bacterial Suspension C->E D->E F Incubation (24h) E->F G MIC Determination (Visual Inspection) F->G H MBC Determination (Plating on Agar) G->H I SAR Analysis H->I

Caption: Workflow for the synthesis and antibacterial evaluation of β-keto esters.

References

Benchmarking the Performance of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological performance of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate and its alternatives. Due to the limited direct experimental data on this specific compound in publicly accessible literature, this comparison is based on the known biological activities of the broader class of β-keto esters and the influence of methoxy substituents on phenyl rings. This document aims to provide a framework for researchers to design and evaluate the biological efficacy of this compound.

Comparative Analysis of Biological Activities

β-Keto esters, including this compound and its analogs, are versatile pharmacophores known to exhibit a range of biological activities. The presence of the methoxy group and its position on the phenyl ring can significantly influence the compound's potency and mechanism of action. Below is a summary of potential biological activities and a comparison with relevant alternatives.

Table 1: Comparative Summary of Potential Biological Activities

Biological ActivityThis compound (Target Compound)Ethyl 3-oxo-3-phenylpropanoate (Unsubstituted Analog)Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (para-methoxy Isomer)Key Considerations & Supporting Evidence
Antimicrobial Potentially active. The methoxy group may enhance activity.Serves as a precursor for antimicrobial compounds.[1]The para-methoxy group has been associated with antimicrobial properties in other chemical classes.β-Keto esters are precursors to various heterocyclic compounds with demonstrated antimicrobial effects.[1] The electronic properties of the methoxy group can modulate interaction with microbial targets. A study on β-keto esters as quorum-sensing inhibitors suggests their potential as antibacterial agents.
Anti-inflammatory Potential activity. The 3-methoxy substitution may influence interactions with inflammatory pathway enzymes.Known to be a precursor for compounds with anti-inflammatory properties.The para-methoxy substitution in some compounds has been linked to anti-inflammatory effects.Functionalized δ-hydroxy-β-keto-esters have shown anti-inflammatory properties by modulating 5-lipoxygenase (5-LOX) activity.[2][3][4] Ketone bodies, which share some structural similarities, exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[5]
Antioxidant Expected to have antioxidant potential. The methoxy group is known to contribute to antioxidant activity.The core structure contributes to some antioxidant activity.The para-methoxy group generally enhances antioxidant activity more effectively than the meta-position.The antioxidant activity of phenolic compounds is influenced by the position of methoxy and hydroxyl groups.[6] The ability to donate a hydrogen atom or an electron is key to their radical scavenging ability.
Cytotoxicity/Antitumor Potential for selective cytotoxicity against cancer cell lines.Precursor for some antitumor agents.Derivatives have shown cytotoxicity against specific cancer cell lines.The core structure can be modified to design novel antitumor compounds. The methoxy substitution pattern can influence the selectivity and potency of anticancer activity.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to enable researchers to benchmark the performance of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compound (this compound) and control antibiotics.

  • Bacterial and/or fungal strains.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell viability and the cytotoxic potential of a compound.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

  • Test compound and a standard antioxidant (e.g., ascorbic acid).

  • DPPH solution in methanol.

  • Methanol.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: Add various concentrations of the test compound to a solution of DPPH in methanol in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway that could be modulated by β-keto esters and a general workflow for screening their biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR cluster_mechanism Mechanism of Action Studies start This compound & Analogs antimicrobial Antimicrobial Assays (Bacteria, Fungi) start->antimicrobial cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) start->cytotoxicity antioxidant Antioxidant Assays (e.g., DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) start->anti_inflammatory data_analysis Determine IC50 / MIC Values antimicrobial->data_analysis cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar enzyme_inhibition Enzyme Inhibition Assays sar->enzyme_inhibition pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) enzyme_inhibition->pathway_analysis

Caption: General workflow for the biological evaluation of novel compounds.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocates Inhibitor β-Keto Ester (Potential Inhibitor) Inhibitor->IKK Inhibits DNA DNA NFkB_nucleus->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: Potential inhibition of the NF-κB signaling pathway by β-keto esters.

References

A Comparative Study of Catalytic Systems for the Synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Synthesis of a Key β-Keto Ester Intermediate

The synthesis of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the preparation of various pharmaceutical compounds, is critically dependent on the choice of catalytic system. This guide provides a comparative analysis of different catalytic approaches for this synthesis, presenting quantitative data, detailed experimental protocols, and a logical framework to assist researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Catalytic Systems

The efficiency of the Claisen condensation reaction to produce this compound is significantly influenced by the catalyst employed. This section summarizes the performance of representative catalytic systems based on available experimental data for the synthesis of this target molecule and its close structural analogs.

Catalyst SystemReactantsCatalyst LoadingSolventReaction TimeTemperatureYield (%)Reference
Sodium Hydride (NaH) 3-Methoxyacetophenone, Diethyl carbonate3 eq.THF14.5 h20 °C88%Bioorganic and Medicinal Chemistry, 2017
Sodium Ethoxide (NaOEt) Methyl 3-methoxybenzoate, Ethyl acetateStoichiometricEthanolNot SpecifiedRefluxModerateGeneral Organic Chemistry Principles
Magnesium Chloride/Triethylamine (MgCl₂/Et₃N) Malonate half-esters, Acyl chloridesStoichiometricDichloromethaneNot Specified0 °C to RTGood to ExcellentSynlett, 2005

Note: The data for Sodium Ethoxide and MgCl₂/Et₃N are based on general procedures for Claisen-type condensations and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its analogs using different catalytic systems are provided below.

Protocol 1: Synthesis of Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate using Sodium Hydride

This protocol describes the synthesis of a structural isomer, providing a strong indication of the reaction conditions applicable to the 3-methoxy substituted analog.

Materials:

  • 2-Methoxyacetophenone

  • Sodium Hydride (NaH)

  • Diethyl carbonate

  • Tetrahydrofuran (THF), dry

  • Ice-cooled water

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend sodium hydride (3 equivalents) in dry THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

  • Add a solution of 2-methoxyacetophenone (1 equivalent) in THF to the suspension.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add diethyl carbonate (4 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 14 hours.

  • Quench the reaction by the dropwise addition of ice-cooled water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: 10% hexane-EtOAc) to afford the pure product.

Yield: 88%

Visualizing the Synthetic and Comparative Workflow

To aid in the conceptualization of the synthesis and catalyst comparison, the following diagrams illustrate the general experimental workflow and the logical relationship between the different catalytic systems.

experimental_workflow General Experimental Workflow for Synthesis reactants Reactants (3-Methoxyacetophenone or Methyl 3-methoxybenzoate + Acylating Agent) reaction Reaction Mixture reactants->reaction catalyst Catalyst System (e.g., NaH, NaOEt, MgCl2/Et3N) catalyst->reaction solvent Anhydrous Solvent (e.g., THF, Ethanol) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup Quenching purification Purification (e.g., Chromatography, Distillation) workup->purification product Ethyl 3-(3-methoxyphenyl) -3-oxopropanoate purification->product catalyst_comparison Comparative Logic of Catalytic Systems cluster_strong_bases Strong Base Catalysis cluster_lewis_acid Lewis Acid/Base Combination goal Synthesis of This compound NaH Sodium Hydride (NaH) goal->NaH High Yield NaOEt Sodium Ethoxide (NaOEt) goal->NaOEt Classical Method MgCl2_Et3N MgCl2 / Et3N goal->MgCl2_Et3N Milder Conditions comparison Comparison Criteria: - Yield - Reaction Time - Catalyst Cost - Handling/Safety

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Compounds Derived from Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Tapping the Therapeutic Potential of a Versatile Scaffold

The journey of drug discovery often begins with a promising chemical scaffold, a core structure from which a multitude of derivatives can be synthesized and evaluated. Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate represents one such versatile starting point. Its inherent chemical functionalities—an ester, a ketone, and an aromatic ring—offer rich opportunities for synthetic modification, leading to novel compounds with diverse pharmacological potential. The methoxy group, in particular, is a common feature in many biologically active molecules, influencing their metabolic stability and binding interactions.[1][2][3][4]

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from this scaffold. We will move beyond simple protocol recitation to explore the causality behind our experimental choices. Our objective is to create a self-validating system of assays to rigorously compare the performance of these new chemical entities against a relevant alternative, thereby identifying candidates with the highest potential for further development. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical evaluation cascade.

The Evaluation Workflow: A Strategy for Progressive Screening

A logical, tiered approach is essential to efficiently screen a library of novel compounds. Our strategy begins with a broad assessment of cytotoxicity to establish a safe therapeutic window, followed by a panel of specific bioassays targeting potential antimicrobial, antioxidant, and anti-inflammatory activities. This progressive workflow ensures that resources are focused on the most promising and least toxic candidates.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Bioactivity Profiling cluster_2 Phase 3: Candidate Selection Compound_Library Novel Compound Library (e.g., Cmpd-A, Cmpd-B, Cmpd-C) Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Determine IC50 & Therapeutic Window Compound_Library->Cytotoxicity_Screening Initial Screening Antimicrobial Antimicrobial Assay (Broth Microdilution) Determine MIC Cytotoxicity_Screening->Antimicrobial Non-toxic Concentrations Antioxidant Antioxidant Assay (DPPH Radical Scavenging) Determine IC50 Cytotoxicity_Screening->Antioxidant Anti_inflammatory Anti-inflammatory Assay (Nitric Oxide Inhibition) Determine IC50 Cytotoxicity_Screening->Anti_inflammatory Data_Analysis Comparative Data Analysis (Performance vs. Alternatives) Anti_inflammatory->Data_Analysis Hit_Selection Hit Candidate Selection & Prioritization Data_Analysis->Hit_Selection Prioritization

Figure 1: A tiered experimental workflow for the in vitro evaluation of novel compounds.

Part 1: Foundational Cytotoxicity Assessment

Before exploring therapeutic potential, we must first understand the toxicity profile of our novel compounds. Cytotoxicity assays are fundamental to drug discovery, helping to eliminate compounds that are overtly toxic and to determine the concentration range for subsequent bioactivity screening.[5]

The Method of Choice: MTT Assay for Metabolic Viability

We have selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay due to its reliability, high throughput, and sensitivity.[6] This colorimetric assay measures the metabolic activity of cells, which is a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture & Seeding:

    • Maintain HeLa (human cervical cancer) and HEK 293 (human embryonic kidney) cell lines in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin). The use of both a cancer and a 'normal' cell line allows for an initial assessment of cancer cell selectivity.

    • Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation & Treatment:

    • Prepare a 10 mM stock solution of each novel compound (and a comparator, e.g., Doxorubicin) in sterile DMSO.

    • Perform serial dilutions in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6]

    • Replace the medium in the 96-well plates with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation & Assay Procedure:

    • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[7]

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition & Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance_Sample / Absorbance_Control) * 100

    • Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve. The IC50 is a crucial metric for comparing the potency of different compounds.[7]

Data Presentation: Cytotoxicity Profile
CompoundHeLa IC50 (µM)HEK 293 IC50 (µM)Selectivity Index (SI)¹
Cmpd-A 15.2> 100> 6.6
Cmpd-B 8.525.53.0
Cmpd-C 45.8> 100> 2.2
Doxorubicin 0.81.51.9
¹ Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI is desirable.

Part 2: Bioactivity Profiling

With an understanding of the compounds' toxicity, we can proceed to screen for specific biological activities at non-toxic concentrations.

Antimicrobial Activity Evaluation

The search for new antimicrobial agents is a global health priority. We will assess the antibacterial potential of our compounds using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is widely recognized by standards such as the Clinical and Laboratory Standards Institute (CLSI).[8]

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation:

    • Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.[9]

  • Assay Setup:

    • In a 96-well microplate, perform a two-fold serial dilution of the test compounds in Mueller Hinton Broth (MHB).

    • Add the standardized bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin), a growth control (no compound), and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10]

Data Presentation: Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Cmpd-A > 128> 128
Cmpd-B 1632
Cmpd-C 64> 128
Ciprofloxacin 0.50.25
Antioxidant Capacity Assessment

Oxidative stress is implicated in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and simple method to evaluate the free radical scavenging ability of compounds, a key indicator of antioxidant potential.[11] The principle lies in the reduction of the stable DPPH free radical (purple) by an antioxidant to its non-radical form (yellow/colorless), which can be measured spectrophotometrically.[11][12]

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[11]

    • Prepare stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds or control to the wells.

    • Add 200 µL of the DPPH working solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula:[11] % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation: Antioxidant Capacity
CompoundDPPH Scavenging IC50 (µM)
Cmpd-A 22.5
Cmpd-B 85.3
Cmpd-C 18.9
Ascorbic Acid 5.7
Anti-inflammatory Potential

Chronic inflammation is a hallmark of many diseases. Nitric oxide (NO) is a key inflammatory mediator, and its overproduction by macrophages is associated with inflammatory conditions.[14][15] We can assess the anti-inflammatory potential of our compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathway: LPS-Induced NO Production

The production of NO in macrophages is primarily regulated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is controlled by the transcription factor NF-κB, which is activated by inflammatory stimuli like LPS. Compounds that inhibit this pathway can be considered potential anti-inflammatory agents.

G cluster_inhibition Potential Inhibition Points LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB_Activation NF-κB Activation (Signaling Cascade) TLR4->NFkB_Activation iNOS_Expression iNOS Gene Transcription NFkB_Activation->iNOS_Expression iNOS_Protein iNOS Protein Synthesis iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production L-Arginine -> L-Citrulline Inflammation Inflammation NO_Production->Inflammation Inhibitor Novel Compound Inhibitor->NFkB_Activation Inhibitor->iNOS_Protein

Figure 2: Simplified NF-κB signaling pathway leading to nitric oxide production.

Experimental Protocol: Nitric Oxide Inhibition Assay
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[16][17]

  • Nitrite Measurement (Griess Assay):

    • Nitrite, a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.[15]

    • Collect 50 µL of supernatant from each well and mix it with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

  • Data Acquisition and Analysis:

    • After a 10-minute incubation, measure the absorbance at 540 nm.

    • Create a standard curve using sodium nitrite to quantify the nitrite concentration.

    • Calculate the percentage of NO inhibition and determine the IC50 value for each compound.

Data Presentation: Anti-inflammatory Activity
CompoundNO Inhibition IC50 (µM)
Cmpd-A 12.4
Cmpd-B 58.1
Cmpd-C 9.8
L-NAME (Control) 25.0

Conclusion and Forward Look

  • Compound A: Shows promising anti-inflammatory and antioxidant activity with a good cytotoxicity profile (SI > 6.6), making it a strong candidate for further investigation into inflammatory disease models.

  • Compound B: Displays moderate antibacterial activity but is less potent in other assays and shows a lower selectivity index, suggesting it may be a lower priority candidate.

  • Compound C: Exhibits the most potent anti-inflammatory and antioxidant activities. Its high IC50 in the cytotoxicity assay indicates a wide therapeutic window, marking it as a high-priority candidate for mechanism of action studies.

The next logical steps for these lead candidates would involve more specific mechanistic assays (e.g., enzyme inhibition, gene expression analysis) followed by validation in more complex cell models and eventually, in vivo efficacy and safety studies. This structured, data-driven approach is paramount to successfully navigating the complex path of drug discovery and development.

References

Safety Operating Guide

Safe Disposal of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended to supplement, not replace, your institution's specific chemical hygiene and waste management plans.

Immediate Safety and Handling Considerations

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Before handling, ensure that you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Waste Stream: This material should be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.

  • Incompatible Materials: Avoid mixing with strong oxidizing agents, strong acids, and strong bases. Keep it separate from other reactive chemicals to prevent unforeseen hazardous reactions.

2. Containerization:

  • Primary Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The original product container is often a suitable choice if it is in good condition.

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or heat.

  • Secondary containment (e.g., a chemical-resistant tray or bin) is highly recommended to contain any potential leaks or spills.

4. Disposal Request:

  • Once the waste container is full or has reached your institution's storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your organization's specific procedures for requesting a chemical waste pickup. The general precautionary statement for disposal is P501, which advises that the contents and container be disposed of in accordance with local, regional, national, and international regulations.[1]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC12H14O4[1]
Molecular Weight222.24 g/mol [1]
GHS Hazard CodesH315, H319, H335[1]
GHS Precautionary Code (Disposal)P501[1]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation & Handling cluster_container Containerization & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Handle in a Chemical Fume Hood ppe->fume_hood waste_container Select a Clean, Compatible, and Sealable Waste Container fume_hood->waste_container Step 2 label_waste Label Container: 'Hazardous Waste' Chemical Name Hazards (Irritant) Date waste_container->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste Step 3 secondary_containment Use Secondary Containment store_waste->secondary_containment request_pickup Request Pickup by EHS or Licensed Contractor secondary_containment->request_pickup Step 4 end End: Proper Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1] The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection GlovesNitrile gloves are recommended. Inspect for tears or holes before use.
Body Protection Lab CoatA full-length laboratory coat to protect skin and personal clothing.
Respiratory Protection Fume HoodAll handling of the compound should be conducted in a well-ventilated laboratory fume hood.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a chemical fume hood is operational and available.

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Put on all required PPE as specified in the table above.

2. Handling:

  • Conduct all weighing and transferring of this compound within the fume hood to prevent inhalation of vapors.[4]

  • Avoid direct contact with skin and eyes.[4] In case of accidental contact, follow the emergency procedures outlined below.

  • Use clean, dry glassware and equipment to prevent contamination.

  • Keep containers of the chemical tightly closed when not in use.

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.

  • Keep it away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage container is clearly labeled with the chemical name and hazard symbols.

Emergency Procedures: Accidental Exposure

Immediate and appropriate action is crucial in the event of accidental exposure.

  • Skin Contact: Immediately remove any contaminated clothing.[5] Rinse the affected skin area with copious amounts of cool water for at least 15 minutes.[5] Afterwards, gently wash the area with soap and water.[5] If skin irritation persists, seek medical attention.[6]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 15-20 minutes, holding the eyelids open.[7][8][9] If wearing contact lenses, remove them immediately if possible.[8][9] Seek prompt medical attention from an eye specialist.[8] Do not rub the eyes.[8]

  • Inhalation: Move the affected individual to an area with fresh air at once.[6][10][11] If the person experiences difficulty breathing, chest pains, or other severe symptoms, call for immediate medical assistance.[11]

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection:

    • All waste containing this compound, including residual amounts in containers and contaminated materials (e.g., gloves, paper towels), should be collected in a designated and clearly labeled hazardous waste container.

    • Collect liquid waste in a container specifically for organic solvent waste. Do not mix with other waste streams.

  • Container Management:

    • Keep the waste container securely sealed when not in use.

    • Store the waste container in a well-ventilated area, away from sources of ignition.

  • Final Disposal:

    • Dispose of the chemical waste through your institution's licensed hazardous waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_emergency In case of accidental exposure A Preparation: - Verify fume hood function - Assemble materials - Don PPE B Handling (in Fume Hood): - Weigh and transfer - Avoid contact - Keep container closed A->B Proceed with caution C Storage: - Cool, dry, ventilated area - Away from incompatibles - Labeled container B->C After use D Waste Disposal: - Collect in labeled hazardous  waste container - Follow institutional protocols B->D Generate waste E Emergency Procedures: - Skin: Rinse 15+ min - Eyes: Flush 15-20 min - Inhalation: Move to fresh air - Seek medical attention B->E

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.